3-Bromocinnolin-4-ol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-bromo-1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRVSTXNTMEAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromocinnolin-4-ol
Foreword
This technical guide provides a comprehensive exploration of the chemical properties, synthesis, and potential applications of 3-Bromocinnolin-4-ol. As a functionalized cinnoline derivative, this molecule holds significant interest for researchers in medicinal chemistry and materials science. This document is structured to deliver not only factual data but also to provide the underlying scientific reasoning for experimental methodologies and potential reactivity, reflecting a synthesis of established chemical principles and field-proven insights. The information herein is intended for an audience of researchers, scientists, and professionals in drug development, aiming to serve as a foundational resource for the utilization of this versatile chemical entity.
Introduction to the Cinnoline Scaffold and this compound
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Cinnoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The introduction of a bromine atom at the 3-position and a hydroxyl group at the 4-position of the cinnoline ring system, as in this compound, offers a unique combination of functionalities that can be exploited for further chemical modifications and the development of novel therapeutic agents.
A critical aspect of 4-hydroxycinnolines is their existence in tautomeric forms. Extensive NMR spectroscopic studies have demonstrated that cinnolin-4-ol exists almost exclusively in the cinnolin-4(1H)-one form in solution.[4] This tautomeric preference is crucial for understanding the reactivity and biological interactions of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development. The data presented here is a combination of reported values and predicted characteristics based on analogous structures.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [5] |
| Molecular Weight | 225.04 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 273-274 °C | [5] |
| Boiling Point | 358.0 ± 45.0 °C at 760 mmHg | [5] |
| CAS Number | 19419-09-1 | [5] |
Spectroscopic Characterization
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo-ring. The chemical shifts will be influenced by the electron-withdrawing nature of the cinnolinone system and the bromine substituent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0 - 8.2 | d | H-5 |
| ~7.5 - 7.7 | t | H-7 |
| ~7.4 - 7.6 | t | H-6 |
| ~7.2 - 7.4 | d | H-8 |
| ~12.0 - 13.0 | br s | N-H |
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the cinnolinone ring is expected to have a characteristic downfield shift.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C-4 (C=O) |
| ~145 - 150 | C-8a |
| ~135 - 140 | C-4a |
| ~130 - 135 | C-7 |
| ~125 - 130 | C-5 |
| ~120 - 125 | C-6 |
| ~115 - 120 | C-8 |
| ~100 - 105 | C-3 |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad | N-H stretch |
| ~1650 | Strong | C=O stretch (amide) |
| ~1600, 1580, 1480 | Medium-Strong | C=C aromatic stretch |
| ~750 | Strong | C-Br stretch |
2.2.4. Mass Spectrometry (MS)
The mass spectrum will confirm the molecular weight and show a characteristic isotopic pattern due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Assignment |
| 224/226 | [M]⁺ |
| 196/198 | [M-CO]⁺ |
| 145 | [M-Br]⁺ |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of the cinnoline ring system. The proposed pathway involves a Richter-type cyclization of a suitably substituted o-aminophenyl alkyne.
Proposed Synthetic Pathway
Experimental Protocol
Step 1: Synthesis of (2-Amino-1-bromophenyl)(trimethylsilyl)acetylene (Intermediate 1)
-
To a solution of 2-amino-1-bromobenzene (1.0 eq) in triethylamine, add trimethylsilylacetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-Amino-1-bromophenylacetylene (Intermediate 2)
-
Dissolve the silyl-protected intermediate (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure and extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alkyne.
Step 3: Synthesis of this compound
-
Dissolve 2-amino-1-bromophenylacetylene (1.0 eq) in a mixture of ethanol and hydrochloric acid.
-
Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
The product will precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Chemical Reactivity and Derivatization
The presence of the bromine atom at the 3-position and the reactive cinnolinone ring endows this compound with significant potential for chemical derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
4.1.1. Heck Reaction
The Heck reaction enables the formation of a carbon-carbon bond between this compound and an alkene. A known example is the reaction with styrene to form (E)-3-(2-phenylethenyl)cinnolin-4-ol.[7]
Protocol for Heck Reaction:
-
In a reaction vessel, combine this compound (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and a suitable base such as triethylamine (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 100 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
4.1.2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. This compound can be coupled with various arylboronic acids to generate a library of 3-aryl-cinnolin-4-ol derivatives.
Protocol for Suzuki-Miyaura Coupling:
-
Combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq) in a reaction flask.
-
Add a solvent system, typically a mixture of toluene and water.
-
Heat the mixture to reflux under an inert atmosphere for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the desired 3-arylcinnolin-4-ol derivative by recrystallization or column chromatography.
Biological Activity and Medicinal Chemistry Applications
The cinnoline scaffold is a well-established pharmacophore, and its derivatives have shown a remarkable range of biological activities.[1][2][3] While specific biological data for this compound is not extensively reported, its structural features suggest significant potential in drug discovery.
The presence of the bromine atom allows for the strategic introduction of various functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The cinnolin-4-one core is a known hydrogen bond donor and acceptor, which can facilitate interactions with biological targets such as protein kinases.
Potential areas for investigation include:
-
Anticancer Agents: Many heterocyclic compounds, including cinnoline derivatives, exhibit anticancer properties. The ability to synthesize a diverse library of 3-substituted cinnolin-4-ols makes this scaffold an attractive starting point for the development of novel oncology drugs.
-
Antimicrobial Agents: The cinnoline nucleus has been incorporated into compounds with antibacterial and antifungal activities.[1]
-
Anti-inflammatory Agents: Certain cinnoline derivatives have demonstrated anti-inflammatory effects.[3]
The derivatization of this compound through the synthetic methodologies described in this guide can lead to the discovery of new chemical entities with potent and selective biological activities.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and amenable reactivity make it an attractive starting material for the creation of diverse molecular architectures. This guide has provided a comprehensive overview of its key chemical properties, a plausible synthetic route, and strategies for its derivatization. The insights and protocols presented herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors, ultimately contributing to advancements in medicinal chemistry and materials science.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. 3-Bromoquinoline(5332-24-1) 1H NMR [m.chemicalbook.com]
- 4. 3-Bromo-2-phenylquinolin-4(1h)-one | C15H10BrNO | CID 224423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 19419-09-1 [sigmaaldrich.com]
- 6. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
Introduction: The Cinnoline Scaffold in Modern Chemistry
An In-depth Technical Guide to the Synthesis of 3-Bromocinnolin-4-ol
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] First synthesized by V. Richter in 1883, the cinnoline nucleus is an isostere of quinoline and isoquinoline, and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] The functionalization of the cinnoline core is a key strategy for the development of novel therapeutic agents and functional materials.
Among functionalized cinnolines, this compound, which exists in tautomeric equilibrium with 3-bromo-1,4-dihydrocinnolin-4-one, is a particularly valuable synthetic intermediate.[3][4] The presence of a bromine atom at the C3 position and a hydroxyl group at the C4 position provides two distinct reactive sites. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse carbon-based substituents.[3] The C4-hydroxyl group can be converted into other functionalities, such as a chloro group, which can then undergo nucleophilic aromatic substitution. This dual reactivity makes this compound a versatile building block for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery programs.[3]
This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, detailing the underlying chemical principles, reaction mechanisms, and step-by-step experimental protocols.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C3-Br bond, pointing to the precursor cinnolin-4-ol (also known as 4-hydroxycinnoline or cinnolin-4(1H)-one). This strategy hinges on the ability to perform a regioselective electrophilic bromination on the pre-formed cinnoline core.
A second disconnection of the cinnoline-4-ol precursor breaks the N-N bond and the C4-C4a bond, leading back to a diazotized 2-aminoacetophenone . This route is based on the well-established Borsche-Schofield synthesis, a powerful method for constructing the 4-hydroxycinnoline scaffold.[5]
Figure 1: Retrosynthetic pathway for this compound.
This strategy is advantageous because it utilizes readily available starting materials and employs reliable, high-yielding reactions to first construct the heterocyclic core and then install the desired halogen functionality.
Part 1: Synthesis of the Cinnolin-4-ol Core via Intramolecular Cyclization
The most direct and efficient route to the cinnolin-4-ol scaffold is the acid-catalyzed diazotization and subsequent cyclization of o-aminoaryl ketones, a reaction extensively developed by Borsche, Schofield, and Simpson.[5] This method provides high yields (typically 70-90%) and is broadly applicable to a range of substituted anilines.
The reaction begins with the diazotization of 2-aminoacetophenone using sodium nitrite in a strong acidic medium (e.g., sulfuric acid in acetic acid) at low temperatures (0-5 °C). This generates a highly reactive arenediazonium salt intermediate. Upon gentle heating, the diazonium salt undergoes an intramolecular cyclization. The enol form of the acetyl group attacks the diazonium nitrogen, leading to the formation of the six-membered pyridazine ring and expulsion of a proton to yield the aromatic cinnolin-4-ol product.
References
- 1. innovativejournal.in [innovativejournal.in]
- 2. ijariit.com [ijariit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 132. Cinnolines. Part IV. The preparation of 4-hydroxycinnolines, and the mechanism of cinnoline syntheses - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Bromocinnolin-4-ol
Abstract
This technical guide provides a comprehensive analysis of 3-bromocinnolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide delves into the molecule's structural intricacies, with a particular focus on the pivotal concept of keto-enol tautomerism that governs its reactivity and spectroscopic properties. We present a plausible, well-reasoned synthetic pathway, drawing upon established methodologies for the synthesis of related cinnoline and quinolinone scaffolds. A detailed spectroscopic characterization, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, is provided to aid in the identification and quality control of this compound. Furthermore, this guide explores the synthetic utility of this compound as a versatile intermediate, highlighting its application in palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira couplings. The broader context of the biological significance of the cinnoline scaffold is also discussed, underscoring the potential of this compound as a building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important molecule.
Introduction: The Significance of the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Cinnoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the cinnoline ring system allows for the fine-tuning of its biological activity, making it an attractive target for drug discovery programs. This compound, in particular, serves as a key intermediate, offering two reactive sites for further molecular elaboration: the bromine atom at the 3-position and the hydroxyl group at the 4-position. Understanding the molecular structure and reactivity of this compound is therefore crucial for its effective application in the synthesis of novel, biologically active molecules.[4][5]
Molecular Structure and Physicochemical Properties
Core Structure and Tautomerism
This compound, with the molecular formula C₈H₅BrN₂O, can exist in two tautomeric forms: the enol form (this compound) and the keto form (3-bromo-1H-cinnolin-4-one). This tautomerism is a critical feature of 4-hydroxycinnolines and related heterocyclic systems like 4-hydroxyquinolines.[6] The equilibrium between these two forms can be influenced by the solvent, temperature, and pH. In the solid state and in polar solvents, the keto form is often favored.[6]
Caption: Tautomeric equilibrium of this compound.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 19419-09-1 | |
| Molecular Formula | C₈H₅BrN₂O | [7] |
| Molecular Weight | 225.04 g/mol | [7] |
| Melting Point | 273-274 °C | [7] |
| Boiling Point | 358.0 ± 45.0 °C at 760 mmHg | [7] |
| Appearance | Solid | [7] |
Synthesis of this compound: A Proposed Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Cinnolin-4-one via Intramolecular Cyclization
This step is based on the general principle of the Richter synthesis or related cyclizations of diazonium salts.
-
Diazotization: Dissolve the starting 2-aminoacetophenone derivative in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyclization: The diazonium salt intermediate is then induced to cyclize. This can often be achieved by carefully neutralizing the acidic solution or by heating. The exact conditions will depend on the specific substituents on the starting material. The cyclization leads to the formation of the cinnolin-4-one ring system.
-
Isolation and Purification: The crude cinnolin-4-one product is isolated by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Step 2: Bromination of Cinnolin-4-one
-
Reaction Setup: Suspend the synthesized cinnolin-4-one in a suitable solvent such as glacial acetic acid.
-
Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, portion-wise to the suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water to remove any remaining acid, and then dried. The crude this compound is then purified by recrystallization.
Spectroscopic Characterization
Due to the limited availability of experimentally verified spectra for this compound, the following data is predicted based on the analysis of its structure and comparison with analogous compounds like 4-hydroxyquinoline.[6][10][11]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the exchangeable N-H or O-H proton, depending on the predominant tautomer in the chosen NMR solvent (e.g., DMSO-d₆).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.0 - 12.0 | br s | N-H (keto form) or O-H (enol form) |
| ~8.0 - 8.2 | d | H-5 |
| ~7.5 - 7.8 | m | H-6, H-7 |
| ~7.3 - 7.5 | d | H-8 |
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 170 | C=O (C-4, keto form) |
| ~140 - 150 | C-8a, C-4a |
| ~120 - 135 | C-5, C-6, C-7, C-8 |
| ~110 - 120 | C-3 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. The presence of both tautomers may lead to a more complex spectrum.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 (broad) | O-H stretch (enol form) |
| 3200 - 3000 | N-H stretch (keto form) |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1650 - 1620 | C=O stretch (keto form) |
| ~1600 - 1450 | C=C and C=N stretching vibrations |
| ~600 - 500 | C-Br stretch |
Mass Spectrometry (Predicted)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 224 and 226, corresponding to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Major Fragmentation Pathways:
-
Loss of Br radical to give a fragment at m/z 145.
-
Loss of CO to give a fragment at m/z 196/198.
-
Further fragmentation of the heterocyclic ring system.
-
Reactivity and Synthetic Applications
This compound is a valuable synthetic intermediate due to the presence of the reactive C-Br bond, which can participate in various palladium-catalyzed cross-coupling reactions.[12]
Heck Coupling Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[13] this compound can undergo a Heck reaction with various alkenes to introduce a vinyl group at the 3-position. For example, its reaction with styrene yields (E)-3-(2-phenylethenyl)cinnolin-4-ol.[12]
Caption: General scheme of the Heck coupling reaction with this compound.
Experimental Protocol: Heck Coupling of this compound with Styrene
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), styrene (1.2-1.5 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in an appropriate solvent (e.g., DMF or acetonitrile).
-
Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling Reaction
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[14] This reaction can be employed to introduce an alkynyl moiety at the 3-position of the cinnoline ring, providing access to a diverse range of derivatives.[15]
Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: The reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
Biological Significance and Drug Development Potential
The cinnoline scaffold is a key structural motif in a variety of biologically active compounds.[1] Derivatives of cinnoline have been investigated for their potential as:
-
Antimicrobial and Antifungal Agents: Cinnoline derivatives, particularly those with halogen substitutions, have shown promising activity against various bacterial and fungal strains.[16][17]
-
Antitumor Agents: Certain cinnoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][4]
-
Anti-inflammatory Agents: The cinnoline nucleus has been incorporated into molecules with significant anti-inflammatory properties.[18]
The ability to readily functionalize this compound via cross-coupling reactions makes it an exceptionally valuable starting material for the synthesis of libraries of novel cinnoline derivatives for high-throughput screening in drug discovery campaigns.
The Role of X-Ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state.[19][20] A crystal structure of this compound would provide definitive evidence of its predominant tautomeric form in the solid state, as well as precise bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding its physical properties and for computational modeling studies in drug design. While a crystal structure for this compound is not currently available in the public domain, the use of X-ray crystallography for the structural elucidation of related heterocyclic compounds is well-established.[21]
Conclusion
This compound is a multifaceted heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its rich chemistry, governed by the interplay of its tautomeric forms and the reactivity of the C-Br bond, makes it a versatile building block for the construction of complex molecular architectures. The detailed (predicted) spectroscopic data and proposed synthetic protocols provided in this guide serve as a valuable resource for researchers working with this compound. The established biological activities of the broader cinnoline family highlight the importance of this compound as a precursor to novel therapeutic agents, warranting its continued investigation in the field of drug discovery and development.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Hydroxyquinoline(611-36-9) 13C NMR [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. rroij.com [rroij.com]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DSpace [bradscholars.brad.ac.uk]
- 21. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: A Predictive Framework for Spectroscopic Elucidation
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromocinnolin-4-ol
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This compound, a substituted derivative of the cinnoline scaffold, presents an interesting case for detailed spectroscopic analysis. Direct and comprehensive experimental data for this specific molecule is not consolidated in publicly accessible literature. Therefore, this technical guide adopts a predictive and pedagogical approach, grounded in the established principles of spectroscopic analysis and data from closely related structural analogs. As a Senior Application Scientist, my objective is not merely to present data, but to provide researchers, scientists, and drug development professionals with a robust framework for anticipating, acquiring, and interpreting the spectroscopic signature of this compound. We will explore the causality behind experimental choices and establish self-validating protocols to ensure scientific integrity.
The Foundational Question: Tautomerism in the Cinnolin-4-ol System
Before any spectroscopic analysis can be interpreted, we must first establish the dominant structural form of the molecule in solution. Cinnolin-4-ol is subject to prototropic tautomerism, existing in equilibrium between the hydroxyl (enol) form and the keto (amide or lactam) form. Extensive NMR studies on the parent cinnolin-4-ol molecule have conclusively shown that it exists almost exclusively as cinnolin-4(1H)-one in polar solvents like DMSO.[1][2] This keto-enol tautomerism is a critical concept, as it fundamentally dictates the nature of the functional groups available for spectroscopic detection.
The introduction of a bromine atom at the 3-position is not expected to shift this equilibrium back to the enol form. Therefore, for the purpose of this guide, our target analyte is correctly identified as 3-bromo-1H-cinnolin-4-one . All subsequent spectroscopic predictions will be based on this lactam structure.
Caption: Predominant tautomeric equilibrium of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and tautomeric state.
Expertise in Action: Why DMSO-d₆ is the Solvent of Choice
The selection of a deuterated solvent is the first critical step in NMR analysis. While CDCl₃ is common, cinnolinone derivatives often exhibit poor solubility in it.[1] More importantly, a protic solvent like DMSO-d₆ is advantageous for two reasons:
-
Enhanced Solubility: It readily dissolves the planar, polar cinnolinone structure.
-
Observation of Exchangeable Protons: It allows for the observation of the N-H proton signal, which provides direct evidence for the cinnolin-4(1H)-one tautomer. This peak will typically appear as a broad singlet and will disappear upon the addition of a drop of D₂O, a classic test for exchangeable protons.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to show five distinct signals: four in the aromatic region corresponding to the protons on the benzo-fused ring, and one broad signal for the N-H proton. The chemical shifts are predicted by taking the known values for cinnolin-4(1H)-one[1] and applying the expected electronic effects of the C3-bromine substituent.
Table 1: Predicted ¹H NMR Data for 3-Bromo-1H-cinnolin-4-one (in DMSO-d₆, 500 MHz)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale for Prediction |
|---|---|---|---|---|
| ~12.5 - 13.5 | br s | - | H-1 (N-H) | The N-H proton of a lactam is typically deshielded and appears as a broad singlet.[1] |
| ~8.0 - 8.2 | d | ~8.0 | H-5 | H-5 is ortho to the electron-withdrawing ring nitrogen (N-1) and is expected to be the most downfield of the aromatic protons. |
| ~7.8 - 7.9 | t | ~7.5 | H-7 | Coupled to both H-6 and H-8, appearing as a triplet (or more accurately, a triplet of doublets). |
| ~7.6 - 7.7 | d | ~8.5 | H-8 | H-8 is ortho to the C-4a bridgehead carbon. |
| ~7.4 - 7.5 | t | ~7.5 | H-6 | Coupled to H-5 and H-7, appearing as a triplet (or triplet of doublets). |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will be instrumental in confirming the tautomeric form. The presence of a signal significantly downfield (~170 ppm) is indicative of a carbonyl carbon, while its absence and the presence of a signal around 150-160 ppm would suggest a C-OH carbon.[1]
Table 2: Predicted ¹³C NMR Data for 3-Bromo-1H-cinnolin-4-one (in DMSO-d₆, 125 MHz)
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
|---|---|---|
| ~170 | C-4 (C=O) | Definitive signal for the keto tautomer. Based on the 170.3 ppm shift for the parent compound.[1] |
| ~145 | C-8a | Bridgehead carbon adjacent to N-1. |
| ~138 | C-4a | Bridgehead carbon adjacent to the benzene ring. |
| ~134 | C-7 | Aromatic CH. |
| ~128 | C-5 | Aromatic CH. |
| ~125 | C-6 | Aromatic CH. |
| ~118 | C-8 | Aromatic CH. |
| ~115 | C-3 (C-Br) | Carbon bearing the bromine atom. Its chemical shift is significantly influenced by the electronegative halogen. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be required.
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a spectral width of approximately 16 ppm, a 90° pulse, and a relaxation delay of 2-5 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data with a spectral width of approximately 240 ppm, using proton decoupling. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a destructive technique that provides the exact molecular weight and, through isotopic patterns and fragmentation, crucial structural information.
The Bromine Isotopic Signature: A Self-Validating System
A key trustworthy feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. The presence of this characteristic "doublet" for the molecular ion is unambiguous proof of a monobrominated compound.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Adduct | Calculated m/z | Assignment |
|---|---|---|---|
| ESI+ | [M+H]⁺ (⁷⁹Br) | 224.9658 | Protonated Molecular Ion |
| ESI+ | [M+H]⁺ (⁸¹Br) | 226.9638 | Protonated Molecular Ion Isotope |
| ESI- | [M-H]⁻ (⁷⁹Br) | 222.9512 | Deprotonated Molecular Ion |
| ESI- | [M-H]⁻ (⁸¹Br) | 224.9492 | Deprotonated Molecular Ion Isotope |
Calculated for the molecular formula C₈H₅BrN₂O.[4]
Plausible Fragmentation Pathway
In an electron ionization (EI) or collision-induced dissociation (CID) experiment, the molecular ion would likely undergo fragmentation. A logical pathway involves the initial loss of neutral molecules like CO and N₂, which are common fragmentation patterns for heterocyclic systems.
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion or injection.
-
Instrumentation (LC-MS with ESI source):
-
Liquid Chromatography (for purity assessment): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Ionization (ESI): Operate in both positive and negative ion modes to maximize information. Typical settings include a capillary voltage of 3-4 kV and a source temperature of 120-150°C.
-
Mass Analyzer (e.g., TOF or Orbitrap): Acquire data in full scan mode over a range of m/z 50-500. For accurate mass determination, use a high-resolution instrument and ensure proper calibration.
-
-
Data Analysis:
-
Examine the full scan spectrum for the molecular ion cluster ([M+H]⁺ or [M-H]⁻).
-
Confirm the 1:1 isotopic pattern for the M and M+2 peaks.
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula C₈H₅BrN₂O.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These techniques provide valuable information about the functional groups and the electronic conjugation within the molecule, respectively.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum for 3-bromo-1H-cinnolin-4-one will be characterized by the presence of key functional groups from the lactam tautomer.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200 - 3000 | Medium, Broad | N-H stretch (from the lactam NH) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1660 | Strong | C=O stretch (amide I band), characteristic of the lactam |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching vibrations within the aromatic rings |
| 700 - 500 | Medium | C-Br stretch |
Reference data from general IR correlation tables.[5][6]
UV-Visible Spectroscopy: Probing the Conjugated System
The extended π-system of the cinnolinone ring is expected to absorb UV light, corresponding to π → π* electronic transitions.
Predicted UV-Vis Data:
-
Solvent: Ethanol or Methanol
-
Expected Absorption: Multiple absorption bands are expected between 200 nm and 400 nm. The spectrum will likely show a strong absorption maximum (λmax) in the 220-280 nm range and potentially a weaker, longer-wavelength absorption above 300 nm, characteristic of n → π* transitions.[7][8]
Experimental Protocol: IR and UV-Vis
References
- 1. holzer-group.at [holzer-group.at]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. PubChemLite - this compound (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. compoundchem.com [compoundchem.com]
- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromocinnolin-4-ol: Synthesis, Characterization, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delineates its fundamental chemical identifiers, explores its structural nuances with a focus on keto-enol tautomerism, proposes a detailed synthetic pathway, and outlines robust protocols for its spectroscopic characterization. Furthermore, this guide delves into the reactivity of the C-Br bond, highlighting its potential for derivatization through modern cross-coupling methodologies, thereby underscoring its utility as a versatile synthetic intermediate in drug discovery and materials science.
Core Identification and Physicochemical Properties
This compound is a substituted cinnoline derivative. The cinnoline scaffold is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, which is of significant interest in pharmaceutical research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic placement of a bromine atom at the 3-position and a hydroxyl group at the 4-position makes this molecule a valuable building block for further chemical modifications.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonym | 3-Bromo-4(1H)-cinnolinone | [1] |
| CAS Number | 19419-09-1 | [1] |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| Melting Point | 273-274 °C | [1] |
| Physical Form | Solid | [1] |
Structural Elucidation: The Significance of Keto-Enol Tautomerism
A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers: the enol form (this compound) and the keto form (3-Bromo-4(1H)-cinnolinone). This equilibrium is a common feature in 4-hydroxyquinoline and related heterocyclic systems.[2][4] The relative stability of these tautomers can be influenced by the solvent, pH, and temperature. In the solid state and in polar aprotic solvents, the keto form is often favored due to intermolecular hydrogen bonding.[5][6] Conversely, in non-polar solvents, the enol form may be more prevalent, stabilized by intramolecular hydrogen bonding.[6]
The presence of both tautomers has significant implications for the molecule's reactivity and its interactions with biological targets. Spectroscopic characterization is essential to understand the predominant form under specific conditions.
Proposed Synthesis of this compound
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Cinnolin-4(1H)-one
This step involves the condensation of 2-aminobenzaldehyde with hydrazine hydrate to form a phenylhydrazone intermediate, which then undergoes acid-catalyzed intramolecular cyclization.
-
Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Condensation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the phenylhydrazone intermediate by Thin Layer Chromatography (TTC).
-
Cyclization: After the formation of the intermediate, add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Cinnolin-4(1H)-one.
Step 2: Bromination of Cinnolin-4(1H)-one
This step involves the electrophilic bromination of the Cinnolin-4(1H)-one at the C3 position.
-
Reaction Setup: Dissolve Cinnolin-4(1H)-one (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. Stir the mixture for 12-24 hours. The reaction should be protected from light.
-
Work-up and Isolation: Pour the reaction mixture into ice-water. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and succinimide.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or dimethylformamide/water) to obtain pure this compound.
Spectroscopic and Analytical Characterization
Comprehensive spectroscopic analysis is imperative to confirm the identity and purity of the synthesized this compound. The following are the expected data from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm corresponding to the protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the substitution.
-
N-H Proton (keto form): A broad singlet typically downfield (δ > 10 ppm) due to the acidic proton on the nitrogen in the 4(1H)-cinnolinone tautomer.
-
O-H Proton (enol form): A broad singlet, the chemical shift of which can be solvent and concentration-dependent.
¹³C NMR (100 MHz, DMSO-d₆):
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
C-Br Carbon: A signal for the carbon attached to the bromine atom, the chemical shift of which will be influenced by the halogen.
-
Carbonyl Carbon (keto form): A signal in the downfield region (δ > 160 ppm) corresponding to the C=O group in the 4(1H)-cinnolinone tautomer.
-
C-OH Carbon (enol form): A signal for the carbon attached to the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch (enol form): A broad absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (keto form): A sharp absorption band around 3300-3500 cm⁻¹.
-
C=O Stretch (keto form): A strong, sharp absorption band in the region of 1650-1700 cm⁻¹, characteristic of an amide-like carbonyl group.
-
C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring system.
-
C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z for the molecular ion would be around 224 and 226.
-
Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural information.
Reactivity and Synthetic Applications
The presence of the C-Br bond at the 3-position of the cinnoline ring makes this compound a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions.[7][8][9] The reactivity of the C-Br bond is influenced by the electronic nature of the cinnoline ring system.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[7][8][9] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents at the 3-position.
Reaction Scheme: Palladium-Catalyzed Cross-Coupling Reactions
Caption: Potential derivatization of this compound via palladium-catalyzed cross-coupling reactions.
The ability to introduce diverse functional groups at the 3-position is of great interest in drug discovery for structure-activity relationship (SAR) studies.
Nucleophilic Aromatic Substitution
While less common for aryl bromides compared to activated aryl chlorides or fluorides, under certain conditions, the bromine atom may undergo nucleophilic aromatic substitution.[10] The electron-withdrawing nature of the cinnoline ring system could facilitate such reactions with strong nucleophiles.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. Based on available data for similar compounds, it should be considered harmful if swallowed and may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis can be achieved through a plausible multi-step sequence, and its structure can be unequivocally confirmed by a combination of spectroscopic techniques. The presence of a reactive C-Br bond opens up numerous possibilities for derivatization, making it an attractive starting material for the development of novel compounds with potential therapeutic applications. A thorough understanding of its chemistry, particularly its tautomeric equilibrium and reactivity, is crucial for its effective utilization in research and drug development.
References
- 1. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. compoundchem.com [compoundchem.com]
- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 7. jocpr.com [jocpr.com]
- 8. nobelprize.org [nobelprize.org]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
The Enduring Legacy of the Cinnoline Core: A Technical Guide to its Discovery and Storied History
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridazine ring, has captivated the attention of chemists and pharmacologists for over a century. Though no derivatives have been found in nature, the synthetic versatility and diverse biological activities of cinnoline compounds have established them as a significant area of research in medicinal chemistry.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and history of cinnoline compounds, from their initial synthesis in the late 19th century to their evolution as promising therapeutic agents. We will delve into the seminal synthetic methodologies, their underlying mechanisms, and the key milestones that have shaped our understanding of this important heterocyclic system.
The Dawn of Cinnoline Chemistry: The Pioneering Syntheses
The story of cinnoline begins in the late 19th century, a period of fervent discovery in organic chemistry. The quest for novel heterocyclic systems led to the development of several foundational methods for constructing the cinnoline core, each with its own unique approach and set of applications.
The Richter Cinnoline Synthesis: A Serendipitous Discovery
In 1883, the German chemist Victor von Richter reported the first synthesis of a cinnoline derivative, a discovery that marked the genesis of this field of study.[1][3] The reaction, now known as the Richter cinnoline synthesis, involves the diazotization of an o-aminoarylpropiolic acid, followed by intramolecular cyclization.[4] The initial product is a 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated to afford the corresponding 4-hydroxycinnoline.[5]
The Richter synthesis, while historically significant, is somewhat limited in its substrate scope and reaction conditions. However, its discovery laid the groundwork for future investigations into the reactivity of aryldiazonium salts and their utility in heterocyclic synthesis.
Experimental Protocol: The Richter Synthesis of 4-Hydroxycinnoline
-
Step 1: Diazotization. A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Step 2: Cyclization. The cold diazonium salt solution is slowly added to a heated solution of copper(I) chloride in hydrochloric acid. The mixture is then heated to boiling for 1-2 hours, during which time the cyclization and concomitant hydrolysis occur.
-
Step 3: Isolation. The reaction mixture is cooled, and the precipitated 4-hydroxycinnoline-3-carboxylic acid is collected by filtration.
-
Step 4: Decarboxylation. The isolated carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases, yielding 4-hydroxycinnoline.
The Widman-Stoermer Synthesis: An Alternative Route
Shortly after Richter's discovery, in 1884, Otto Widman, and later Richard Stoermer, developed an alternative method for cinnoline synthesis.[6] The Widman-Stoermer synthesis involves the cyclization of a diazotized o-aminoarylethylene.[7] This method proved to be more versatile than the Richter synthesis, allowing for the preparation of a wider range of substituted cinnolines. The reaction proceeds at room temperature and often gives high yields.[8] A key requirement for the success of this reaction is the presence of a substituent at the α-carbon of the vinyl group.[8]
Experimental Protocol: The Widman-Stoermer Synthesis of a 4-Substituted Cinnoline
-
Step 1: Preparation of the o-Aminoarylethylene. The appropriately substituted o-nitroarylacetylene is reduced to the corresponding o-aminoarylethylene using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid.
-
Step 2: Diazotization and Cyclization. The o-aminoarylethylene is dissolved in a mixture of ethanol and concentrated hydrochloric acid and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, and the reaction mixture is stirred at room temperature for several hours. The cinnoline product precipitates from the solution and is collected by filtration.
The Borsche–Herbert and Neber–Bossel Syntheses: Expanding the Toolkit
Further expanding the synthetic repertoire for cinnolines, the Borsche–Herbert and Neber–Bossel syntheses were developed. The Borsche–Herbert reaction, a widely used method in the mid-20th century, involves the diazotization of o-aminoacetophenones followed by cyclization to yield 4-hydroxycinnolines.[9] This method is quite versatile, allowing for a variety of substituents on the cinnoline ring with yields often ranging from 70-90%.[9]
The Neber–Bossel synthesis provides a route to 3-hydroxycinnolines.[9] This classical method involves the diazotization of (2-aminophenyl)hydroxyacetates, reduction of the resulting diazonium salt to a hydrazine, and subsequent cyclization upon heating in hydrochloric acid.[9] The yields for this reaction are typically in the range of 60-70%.[9]
The Rise of Medicinal Chemistry: Cinnolines as Bioactive Scaffolds
The mid-20th century marked a shift in the focus of cinnoline research, from purely synthetic explorations to the investigation of their biological properties. In 1957, a review by Jacobs highlighted the cinnoline ring system as one of the least explored bicyclic aromatic heterocycles containing two nitrogen atoms.[3] This call to action spurred significant interest in synthesizing and screening cinnoline derivatives for a wide range of pharmacological activities.[3]
Early Investigations: Antibacterial and Antimalarial Potential
Initial studies revealed that the parent cinnoline molecule itself exhibits toxicity and antibacterial activity against Escherichia coli.[3] This finding prompted the synthesis and evaluation of numerous cinnoline derivatives as potential antimicrobial agents.
A particularly notable area of early research was the exploration of 4-aminocinnolines as analogues of the successful 4-aminoquinoline antimalarial drugs, such as chloroquine.[10] During the 1940s, the search for new antimalarials was a major focus of medicinal chemistry, and the structural similarity between the quinoline and cinnoline ring systems made the latter an attractive target for investigation. While no cinnoline-based antimalarial ever reached the same level of prominence as the quinolines, this early work demonstrated the potential of the cinnoline scaffold in drug design.
A Legacy of Diverse Biological Activities
Over the decades, the cinnoline nucleus has been incorporated into a vast array of compounds exhibiting a broad spectrum of biological activities.[11] These include:
| Biological Activity | Examples of Cinnoline Derivatives |
| Antibacterial | Cinoxacin, a quinolone antibiotic with a fused dioxolo-cinnoline core, was developed in the 1970s for the treatment of urinary tract infections.[9] |
| Anticancer | Various substituted cinnolines have shown promising in vitro activity against a range of cancer cell lines. |
| Anti-inflammatory | Cinnopentazone, discovered in 1968, exhibited significant anti-inflammatory properties.[10] |
| Analgesic | Cinnofuradione was introduced as an analgesic.[10] |
| Antidepressant & Anticonvulsant | Certain cinnoline derivatives have shown activity in models of depression and epilepsy. |
The development of Cinoxacin stands as a key milestone, demonstrating that the cinnoline core could be successfully integrated into a clinically used therapeutic agent.[9]
Structural Elucidation and Characterization
The definitive confirmation of the structure of cinnoline and its derivatives relied on the development of modern spectroscopic techniques. Early studies likely employed classical methods of chemical degradation and derivatization. However, the advent of ultraviolet (UV) and infrared (IR) spectroscopy, followed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), provided unequivocal evidence for the bicyclic aromatic structure.[2]
The UV spectrum of cinnoline exhibits characteristic absorptions for an aromatic heterocyclic system.[12] IR spectroscopy reveals key vibrational modes of the C=C and C=N bonds within the rings, as well as the C-H bending frequencies.[13] NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise assignment of substituent positions. Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of cinnoline derivatives.[13]
Conclusion: A Scaffold of Enduring Importance
From its serendipitous discovery in 1883 to its present-day status as a privileged scaffold in medicinal chemistry, the history of cinnoline is a testament to the continuous evolution of organic synthesis and drug discovery. The pioneering work of Richter, Widman, and others laid a robust foundation for the construction of this versatile heterocyclic system. The subsequent exploration of its biological potential has unveiled a remarkable diversity of pharmacological activities, culminating in the development of clinically useful drugs. As synthetic methodologies become ever more sophisticated and our understanding of biological targets deepens, the cinnoline core is poised to remain a fertile ground for the discovery of novel therapeutic agents for years to come.
References
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. innovativejournal.in [innovativejournal.in]
- 4. jocpr.com [jocpr.com]
- 5. Cinnoline - Wikipedia [en.wikipedia.org]
- 6. Widman-Stoermer Synthesis [drugfuture.com]
- 7. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 8. CINOXACIN synthesis - chemicalbook [chemicalbook.com]
- 9. Cinoxacin - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ijariit.com [ijariit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unlocking the Synthetic Potential: A Technical Guide to the Reactivity of the Bromine Atom in 3-Bromocinnolin-4-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the various substituted cinnolines, 3-bromocinnolin-4-ol serves as a versatile and pivotal intermediate for the synthesis of complex molecular architectures. The strategic position of the bromine atom on the electron-deficient pyridazinone ring of the cinnoline core imparts unique reactivity, making it a prime handle for sophisticated chemical modifications. This guide provides an in-depth exploration of the reactivity of this bromine atom, focusing on its utility in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. We will delve into the electronic properties of the substrate, provide field-proven experimental protocols, and present a framework for leveraging this key intermediate in drug discovery and development programs.
The Cinnolin-4-ol Scaffold: Structure and Electronic Properties
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle isomeric with quinoline and phthalazine.[1] The presence of two adjacent nitrogen atoms in the six-membered ring significantly influences its electronic distribution. The this compound core exists in tautomeric equilibrium with its 4-hydroxycinnoline form, although the keto (cinnolin-4-one) tautomer is generally predominant in the solid state and in various solvents. This tautomerism is critical as it affects the molecule's aromaticity and the reactivity of its substituents.
The key to understanding the reactivity of the C3-bromine lies in the electronic nature of the cinnolin-4-one ring system. The two nitrogen atoms and the C4-carbonyl group act as electron-withdrawing groups, rendering the heterocyclic ring electron-deficient. This electronic pull makes the C3 position susceptible to transformations that are characteristic of aryl halides on electron-poor aromatic systems.
Caption: Tautomeric equilibrium of the this compound core.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C3-Functionalization
The bromine atom at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile platform for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse libraries of cinnoline derivatives for structure-activity relationship (SAR) studies. The greater reactivity of the C-Br bond compared to a C-Cl bond allows for selective functionalization in di-halogenated systems.[3]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern medicinal chemistry for creating biaryl and vinyl-substituted structures.[4][5] For this compound, this reaction provides a direct route to 3-aryl or 3-vinyl analogs, which are prevalent motifs in pharmacologically active molecules.
Underlying Principle (Expertise & Experience): The choice of catalyst, ligand, base, and solvent system is paramount for a successful Suzuki coupling.[6] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[5] For an electron-poor substrate like this compound, a palladium(0) source paired with an electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is often effective. These bulky ligands promote the oxidative addition and reductive elimination steps.[7] An aqueous base (e.g., K₂CO₃ or K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic "ate" complex for transmetalation.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Analog |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75-90 | [8] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 80-95 | [6] |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-85 | [7] |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 65-80 | [7] |
Table 1: Representative conditions for Suzuki-Miyaura coupling with aryl bromides.
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C-N bonds is fundamental in drug development, as the amine functional group is a key pharmacophore. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that couples aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[9] Applying this reaction to this compound opens a direct pathway to 3-amino-cinnoline derivatives.
Underlying Principle (Expertise & Experience): The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for deprotonating the amine to facilitate its coordination to the palladium center. The choice of ligand is critical to prevent side reactions like β-hydride elimination and to promote the final reductive elimination step.[11] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often the ligands of choice.[12]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 mmol).[8]
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture in an oil bath at 80-120 °C until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.[8]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Analog |
| Morpholine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 85-95 | [8][12] |
| Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-90 | [12] |
| Benzylamine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 90 | 80-92 | [9] |
| Ammonia (equivalent) | Pd(OAc)₂ / Josiphos | LiHMDS | 1,4-Dioxane | 100 | 60-75 | [12] |
Table 2: Representative conditions for Buchwald-Hartwig amination with aryl bromides.
Heck and Sonogashira Couplings for Alkene and Alkyne Installation
The Heck and Sonogashira reactions further expand the synthetic utility of this compound by enabling the introduction of olefinic and alkynyl substituents, respectively.
-
Heck Reaction: This reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, using a palladium catalyst.[3] Literature precedent confirms that this compound can react with styrene using a palladium acetate catalyst to yield (E)-3-(phenylethenyl)cinnolin-4-ol.[3]
-
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine).[3] This method provides a direct route to 3-alkynylcinnolin-4-ol derivatives, which are valuable precursors for further transformations or as final products.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, the possibility of nucleophilic aromatic substitution (SNAr) should be considered. In an SNAr reaction, a potent nucleophile directly displaces the leaving group (bromide) on the aromatic ring.[13] This reaction requires a highly electron-deficient aromatic ring. The cinnolin-4-one system is electron-poor; however, SNAr reactions at an unactivated C-Br bond are generally challenging and require harsh conditions or very strong nucleophiles (e.g., thiophenolates). For this compound, SNAr is less common than cross-coupling but may be feasible with highly activated nucleophiles under specific conditions. Researchers should be aware of potential competition, especially when using nucleophilic secondary amines as solvents in coupling reactions at high temperatures.[3]
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel chemical entities for drug discovery. The bromine atom at the C3 position serves as a reliable synthetic handle, with its reactivity dominated by palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions provide efficient and modular routes to a vast chemical space of 3-substituted cinnolin-4-one derivatives. By understanding the electronic properties of the scaffold and mastering the application of these modern synthetic methods, researchers can effectively leverage this intermediate to construct complex molecules with tailored pharmacological profiles. The continued development of new catalysts and reaction conditions will only further expand the synthetic utility of this important heterocyclic core.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Tautomerism in 4-Hydroxycinnoline Systems
Abstract
The 4-hydroxycinnoline scaffold is a significant heterocyclic motif in medicinal chemistry, yet its full potential is often modulated by a subtle but critical chemical phenomenon: tautomerism. This guide provides a comprehensive technical exploration of the tautomeric equilibria in 4-hydroxycinnoline and its derivatives. We will dissect the structural and environmental factors governing the predominance of the hydroxy-cinnoline versus the cinnolin-one form. This paper provides researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize, understand, and strategically leverage tautomerism in the design of novel therapeutics.
Introduction: The Dynamic Nature of the 4-Hydroxycinnoline Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and their biological activity is intrinsically linked to their three-dimensional structure and electronic properties.[1] Within this class, the cinnoline system is of growing interest. When substituted with a hydroxyl group at the C4 position, the 4-hydroxycinnoline scaffold introduces the possibility of prototropic tautomerism—a dynamic equilibrium between two or more structural isomers that readily interconvert through the migration of a proton.[2][3]
This is not a mere chemical curiosity; the specific tautomer present can profoundly influence a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and molecular shape. Consequently, this affects its absorption, distribution, metabolism, and excretion (ADME) profile and, most critically, its interaction with biological targets.[4] Understanding and controlling this equilibrium is therefore a paramount concern in the rational design of cinnoline-based drugs. This guide will move beyond simple definitions to explore the causality behind the tautomeric preference and the experimental and computational workflows used to elucidate it.
The primary tautomeric equilibrium in this system is between the 4-hydroxycinnoline (enol-like) form and the cinnolin-4(1H)-one (keto-like) form. While analogous to the extensively studied 4-hydroxyquinoline system, the additional nitrogen atom in the cinnoline ring introduces unique electronic effects that modulate this balance.[5][6]
Caption: The primary prototropic tautomerism in the 4-hydroxycinnoline system.
The Tautomeric Landscape: Factors Governing Equilibrium
The position of the tautomeric equilibrium is not random; it is dictated by the relative thermodynamic stability of the participating forms. In the case of 4-hydroxycinnoline, the cinnolin-4(1H)-one (keto) form is generally the more stable and predominant tautomer in most conditions, a phenomenon also observed in its quinolone analogue.[7][8] The key stabilizing factors are:
-
Amide Resonance: The keto form contains a vinylogous amide substructure, which benefits from significant resonance stabilization. This is often a more powerful stabilizing force than the aromaticity of the enol form.
-
Aromaticity: The 4-hydroxycinnoline (enol) form possesses a fully aromatic bicyclic system. While aromaticity is a strong stabilizing force, the disruption of this system in the keto form is often energetically outweighed by the stability of the amide group.[4]
-
Solvent Effects: The polarity of the solvent plays a crucial role.[9][10]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can effectively solvate both the hydrogen bond donor (N-H) and acceptor (C=O) of the keto form, further stabilizing it.
-
Nonpolar Aprotic Solvents (e.g., Chloroform, Benzene): In these environments, the enol form may be slightly more favored than in polar solvents, as the intramolecular hydrogen bonding and aromatic character become more influential relative to solute-solvent interactions.
-
-
Substituent Effects: The electronic nature of other substituents on the cinnoline ring can subtly shift the equilibrium. Electron-withdrawing groups can influence the acidity of the N-H or O-H protons, while bulky groups can introduce steric effects that may favor one tautomer over the other.
Experimental Characterization: A Multi-Faceted Approach
Determining the predominant tautomeric form in a given state (solution or solid) requires rigorous experimental validation. No single technique provides a complete picture; therefore, a combination of spectroscopic and analytical methods is essential.
Caption: A logical workflow for the comprehensive characterization of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is arguably the most powerful tool for studying tautomerism in solution. The keto and enol forms have distinct chemical environments for their protons and carbons, leading to different chemical shifts (δ) and coupling patterns.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5 mg of the 4-hydroxycinnoline derivative.
-
Solvent Selection: Prepare two samples. Dissolve the first in 0.6 mL of a polar aprotic solvent (e.g., DMSO-d₆) and the second in 0.6 mL of a less polar solvent (e.g., CDCl₃). The choice of deuterated solvents is critical to observe the exchangeable N-H or O-H proton and to study solvent effects.
-
Data Acquisition: Acquire ¹H NMR spectra for both samples on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
D₂O Exchange: To one of the samples (typically DMSO-d₆), add one drop of D₂O, shake well, and re-acquire the spectrum. This experiment confirms the identity of the exchangeable proton (N-H or O-H), which will disappear or significantly broaden upon exchange with deuterium.
Interpretation of Results:
-
Cinnolin-4(1H)-one (Keto): Expect to see a signal for the N-H proton, typically in the δ 10-14 ppm range, which will be broad and will exchange with D₂O. The proton at the C3 position will likely appear as a singlet or doublet depending on neighboring protons.
-
4-Hydroxycinnoline (Enol): Expect a signal for the O-H proton, which is also exchangeable with D₂O but may appear in a different region of the spectrum. The C3-H signal may have a slightly different chemical shift compared to the keto form due to the change in aromaticity. The absence of a low-field N-H signal is a strong indicator of the enol form.
UV-Vis Spectroscopy
Principle: The keto and enol tautomers possess different conjugated π-electron systems (chromophores). This results in distinct absorption maxima (λ_max) in their UV-Vis spectra. The cinnolin-one form, with its cross-conjugated system, will have a different electronic transition profile compared to the fully aromatic hydroxy-cinnoline form.[11][12]
Experimental Protocol: Comparative UV-Vis Analysis
-
Stock Solution: Prepare a ~1 mM stock solution of the compound in a solvent like ethanol.
-
Dilution: Create dilute solutions (~10-50 µM) in two different solvents: one polar (e.g., ethanol) and one nonpolar (e.g., hexane).
-
Spectrum Acquisition: Record the UV-Vis absorption spectra for both solutions from approximately 200 to 500 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Analysis: Compare the λ_max values and the overall shape of the spectra in the different solvents. Shifts in λ_max between solvents can provide evidence for a shift in the tautomeric equilibrium.
Computational Chemistry: Predicting Stability
Principle: In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative thermodynamic stabilities of tautomers. By calculating the ground-state energies of optimized structures, we can estimate the energy difference (ΔE) or Gibbs free energy difference (ΔG) between tautomers, providing a quantitative basis for which form is favored.[13][14]
Workflow: DFT-Based Stability Calculation
-
Structure Generation: Build the 3D structures of all plausible tautomers of the 4-hydroxycinnoline derivative.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for the gas phase and for different solvent environments using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy, Gibbs free energy).
-
Energy Comparison: Compare the calculated Gibbs free energies of the tautomers in each environment. The tautomer with the lowest free energy is the predicted most stable form.
Data Presentation: Calculated Relative Energies
The following table presents hypothetical but representative data for a model 4-hydroxycinnoline system, illustrating how computational results are typically summarized.
| Tautomer Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) | Predicted Dominance |
| Cinnolin-4(1H)-one (Keto) | 0.00 (Reference) | 0.00 (Reference) | High |
| 4-Hydroxycinnoline (Enol) | +5.8 | +7.2 | Low |
This data is illustrative and based on trends observed in analogous heterocyclic systems.[4]
Implications in Drug Development: From Structure to Function
The tautomeric state of a 4-hydroxycinnoline derivative is not an academic detail; it is a critical determinant of its drug-like properties and biological function.
-
Receptor Binding: The pharmacophore—the precise arrangement of features responsible for biological activity—can be completely different for each tautomer. One tautomer may present a hydrogen bond donor (N-H) and acceptor (C=O) in a specific geometry, while the other presents a different donor (O-H) and a different hydrogen bond acceptor (ring nitrogen).[4] Only the tautomer that is conformationally and electronically complementary to the target's binding site will exhibit high affinity.
-
Physicochemical Properties: Tautomerism directly impacts key ADME properties. The keto form, often being more polar due to the amide group, may have higher aqueous solubility but potentially lower membrane permeability compared to the less polar, more lipophilic enol form.
-
Intellectual Property: Defining and claiming specific tautomeric forms can be a crucial aspect of patent applications, providing a narrower and more defensible scope of intellectual property.
Caption: How different tautomers present distinct pharmacophores to a target.
Conclusion and Future Perspectives
Tautomerism in 4-hydroxycinnoline systems is a fundamental property that dictates their chemical behavior and biological potential. The general predominance of the cinnolin-4(1H)-one form provides a stable starting point for drug design, but researchers must remain vigilant to the subtle influences of solvent and substitution. A combined approach using high-field NMR, UV-Vis spectroscopy, and DFT calculations provides the most robust framework for characterizing the specific tautomeric landscape of any new derivative. As the exploration of cinnoline-based scaffolds continues, a deep and predictive understanding of their tautomerism will be an indispensable tool for accelerating the discovery of next-generation therapeutics.
References
- 1. PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. 3. FIVE-MEMBERED RINGS AND ONE HETERO ATOM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Tautomer [chemeurope.com]
- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Foreword: The Rise of the Cinnoline Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Substituted Cinnolines
The quest for novel therapeutic agents is a perpetual challenge in the pharmaceutical sciences, demanding scaffolds that are not only synthetically accessible but also biologically versatile. The cinnoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring (1,2-benzodiazine), has emerged as a significant pharmacophore in modern drug discovery.[1][2] Isomeric with quinoline and phthalazine, the cinnoline system was long considered a synthetic curiosity until its derivatives demonstrated a remarkable breadth of pharmacological activities.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological landscape of substituted cinnolines, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The Cinnoline Core: A Privileged Scaffold
Cinnoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered immense interest due to their diverse therapeutic potential.[2][5] This potential stems from the unique electronic properties of the diazine ring fused to the benzene core, which allows for a wide range of chemical modifications. These modifications, or substitutions, at various positions on the bicyclic system, profoundly influence the molecule's interaction with biological targets, leading to a spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[1][3][6]
Physicochemical Properties and Synthetic Accessibility
The development of robust synthetic methodologies has been pivotal to exploring the therapeutic potential of cinnolines. Classical methods like the Richter and Neber-Bossel cyclizations, alongside modern catalytic C-H functionalization techniques, have made a vast chemical space of substituted cinnolines accessible for biological screening.[4][7] This synthetic tractability allows for the systematic modification of the core structure to optimize pharmacokinetic and pharmacodynamic properties.
The general workflow for the discovery and evaluation of novel cinnoline derivatives follows a logical progression from chemical synthesis to detailed biological characterization.
Caption: General workflow for cinnoline-based drug discovery.
Anticancer Activity: Targeting Uncontrolled Proliferation
The application of cinnoline derivatives as anticancer agents is one of the most extensively studied areas.[1][8] These compounds exert their antiproliferative effects through diverse mechanisms, including the inhibition of critical cellular enzymes like kinases and topoisomerases.
Mechanism of Action: Kinase Inhibition
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a frequent target.[9] Cinnoline derivatives have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), effectively halting the downstream signaling cascade that promotes tumor cell proliferation.[9][10]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by cinnoline derivatives.
Quantitative Data: In Vitro Cytotoxicity
The potency of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.
| Compound Class | Target Cell Line(s) | Key Target | IC₅₀ (µM) | Reference |
| Cinnoline Derivative | Human Tumor Cells | PI3K | 0.264 - 2.04 | [9][10] |
| Dibenzo[c,h]cinnolines | Multiple Cancer Cell Lines | Topoisomerase I | Varies | [1] |
| Quinoline-Chalcone Hybrids | MGC-803, HCT-116, MCF-7 | Tubulin Polymerization | 1.38 - 5.34 | [11][12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation, making it a cornerstone for primary screening of potential anticancer agents.
-
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The concentration of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Substituted cinnoline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnoline compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple precipitate in the cells.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
With the rise of multidrug-resistant bacteria, the need for new antimicrobial agents is critical.[13] Cinnoline derivatives have shown significant promise, with some compounds exhibiting potent activity against a wide range of bacterial and fungal pathogens.[1][2] The well-known urinary tract antiseptic, Cinoxacin, is a notable example of a cinnoline-based drug.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of cinnolines is highly dependent on the nature and position of their substituents.
-
Halogen Groups: The introduction of halogen atoms (e.g., chlorine, fluorine) often enhances antibacterial and antifungal activity.[3][14]
-
Electron-Withdrawing Groups: Substituents that withdraw electron density from the ring system are generally associated with increased antibacterial efficacy.[3]
-
Fused Heterocycles: Fusing other heterocyclic rings, such as pyrazoline or imidazole, to the cinnoline core can result in compounds with dual anti-inflammatory and antibacterial properties.[1][15]
-
Sulphonamide Moiety: The incorporation of a sulphonamide group can lead to a significant improvement in antimicrobial activity.[1][14]
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ijariit.com [ijariit.com]
- 4. innovativejournal.in [innovativejournal.in]
- 5. zenodo.org [zenodo.org]
- 6. Cinnoline derivatives: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rroij.com [rroij.com]
Methodological & Application
Application Note & Protocol: A Validated Pathway for the Synthesis of 3-Bromocinnolin-4-ol from Substituted Anilines
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This application note provides a comprehensive, in-depth guide for the synthesis of 3-bromocinnolin-4-ol, a versatile intermediate for further functionalization, starting from readily available substituted anilines. We will detail a robust, multi-step synthetic pathway, elucidate the underlying chemical principles, provide step-by-step experimental protocols, and outline methods for in-process validation and final product characterization. This guide is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-explained methodology for accessing this important class of compounds.
Scientific Foundation: The Chemistry of Cinnoline Synthesis
The formation of the cinnoline ring system from an aniline precursor is a classic transformation in heterocyclic chemistry. While several named reactions exist, our proposed pathway relies on a logical and widely applicable sequence involving diazotization, hydrazone formation, and subsequent intramolecular cyclization.
The von Richter Cinnoline Synthesis
Historically, the first synthesis of the cinnoline core was reported by Victor von Richter in 1883.[3][4] The classical Richter synthesis involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes cyclization to form a 4-hydroxycinnoline-3-carboxylic acid.[3][4] While historically significant, this method's reliance on specific alkyne precursors limits its general applicability.
Modern Approach: Hydrazone Cyclization
A more versatile and common strategy, which forms the basis of our protocol, involves the reaction of a diazotized aniline with an active methylene compound (e.g., ethyl cyanoacetate) to form an arylhydrazone intermediate. This intermediate is then induced to cyclize, typically under basic or thermal conditions, to form the cinnolin-4-ol ring. This approach offers greater flexibility in the choice of starting materials and substitution patterns on the aniline ring. The rate-determining step in such cyclizations is often the nucleophilic attack of the aromatic ring onto an imine or nitrile carbon, which can be influenced by the electronic nature of the substituents on the aniline ring.[5]
Halogenation Strategy
Introducing the bromine atom at the C3 position is a critical step. While direct bromination of a pre-formed cinnoline ring is a viable strategy[6], our protocol will focus on post-cyclization bromination of the C3 position, which is activated by the adjacent C4-hydroxyl group (in its keto tautomeric form). This allows for a modular approach where various substituted cinnolin-4-ols can be synthesized first and then brominated as needed.
Proposed Synthetic Pathway
The overall transformation from a substituted aniline to this compound is achieved via a three-step sequence. This pathway is designed for efficiency, modularity, and the use of common laboratory reagents.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Diazonium salts are potentially explosive when dry and should be kept in solution.
Protocol 1: Synthesis of Ethyl 2-cyano-2-(2-phenylhydrazono)acetate (Arylhydrazone Intermediate)
This step utilizes the Japp-Klingemann reaction, where a diazonium salt couples with a β-keto ester or related compound, followed by cleavage to yield a hydrazone.
-
Materials & Reagents:
-
Substituted Aniline (e.g., Aniline, 10.0 mmol, 1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl, 3 mL)
-
Sodium Nitrite (NaNO₂, 10.5 mmol, 1.05 equiv)
-
Ethyl Cyanoacetate (11.0 mmol, 1.1 equiv)
-
Sodium Acetate (NaOAc, 25.0 mmol, 2.5 equiv)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ice
-
-
Procedure:
-
In a 250 mL beaker, dissolve the substituted aniline (10.0 mmol) in a mixture of water (15 mL) and concentrated HCl (3 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (10.5 mmol) in water (8 mL). Add this solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C.
-
Rationale (Expertise): Slow, cold addition is crucial to prevent the premature decomposition of the unstable diazonium salt and to control the exothermic nature of the diazotization reaction.
-
-
Stir the resulting diazonium salt solution for 15 minutes in the cold bath.
-
In a separate 500 mL flask, prepare a solution of ethyl cyanoacetate (11.0 mmol) and sodium acetate (25.0 mmol) in ethanol (50 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl cyanoacetate solution with continuous, vigorous stirring. A yellow or orange precipitate should form immediately.
-
Rationale (Trustworthiness): The formation of a colored precipitate is the first visual confirmation of a successful coupling reaction.
-
-
Allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional hour.
-
Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a desiccator. The arylhydrazone is typically of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
-
Protocol 2: Synthesis of Substituted Cinnolin-4-ol
This protocol achieves cyclization of the arylhydrazone intermediate through thermal induction in a high-boiling solvent.
-
Materials & Reagents:
-
Arylhydrazone Intermediate (from Protocol 1, 5.0 mmol, 1.0 equiv)
-
Diphenyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, heat diphenyl ether (20-30 mL) to 240-250 °C.
-
Add the arylhydrazone intermediate (5.0 mmol) portion-wise to the hot diphenyl ether over 15-20 minutes. Vigorous evolution of ethanol and gas will be observed.
-
Rationale (Expertise): Portion-wise addition helps to control the reaction rate and prevent excessive foaming. Diphenyl ether provides a sufficiently high temperature to overcome the activation energy for the intramolecular electrophilic cyclization.
-
-
Maintain the reaction mixture at 240-250 °C for 30-45 minutes after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to approximately 80-100 °C, then pour it into a beaker containing petroleum ether or hexane (150 mL) to precipitate the product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid extensively with petroleum ether or hexane to remove the diphenyl ether solvent.
-
Purify the crude product by recrystallization from ethanol, acetic acid, or DMF to yield the substituted cinnolin-4-ol.
-
Protocol 3: Synthesis of this compound
This final step involves the selective electrophilic bromination at the C3 position of the cinnolin-4-ol ring.
-
Materials & Reagents:
-
Substituted Cinnolin-4-ol (from Protocol 2, 2.0 mmol, 1.0 equiv)
-
Glacial Acetic Acid
-
Bromine (Br₂, 2.2 mmol, 1.1 equiv)
-
-
Procedure:
-
Suspend the substituted cinnolin-4-ol (2.0 mmol) in glacial acetic acid (15 mL) in a round-bottom flask equipped with a stir bar and an addition funnel.
-
Prepare a solution of bromine (2.2 mmol) in glacial acetic acid (5 mL) and place it in the addition funnel.
-
Add the bromine solution dropwise to the cinnolin-4-ol suspension at room temperature over 20 minutes with vigorous stirring. The color of the bromine should be discharged.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into a beaker of ice-cold water (100 mL).
-
If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution carefully with a saturated sodium bicarbonate solution until precipitation is complete.
-
Wash the crude product with water and dry it. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Self-Validation and Characterization
To ensure the trustworthiness of this protocol, in-process controls and rigorous final product analysis are essential.
-
In-Process Controls:
-
TLC Monitoring: Use TLC at each step to track the consumption of starting materials and the formation of products. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
-
-
Final Product Characterization:
-
¹H NMR Spectroscopy: Confirm the structure by identifying characteristic proton signals. Expect to see aromatic protons in the 7-8.5 ppm range and a broad singlet for the N-H/O-H proton (which may be solvent-dependent). The disappearance of the C3-H signal from the cinnolin-4-ol precursor is a key indicator of successful bromination.
-
¹³C NMR Spectroscopy: Identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
-
Melting Point (MP): A sharp melting point is indicative of high purity.
-
Data Summary: Representative Yields
The following table summarizes expected outcomes for the synthesis starting from unsubstituted aniline. Yields may vary based on the specific substituents on the aniline ring and optimization of reaction conditions.
| Step | Product | Starting Material | Typical Yield | Appearance |
| 1 | Ethyl 2-cyano-2-(2-phenylhydrazono)acetate | Aniline | 80-90% | Yellow Solid |
| 2 | Cinnolin-4-ol | Hydrazone Intermediate | 60-75% | Off-white/Tan Solid |
| 3 | This compound | Cinnolin-4-ol | 70-85% | Pale Yellow Solid |
Mechanistic Visualization
The critical cyclization step (Protocol 2) proceeds via an intramolecular electrophilic aromatic substitution mechanism.
Caption: Key steps in the thermal cyclization to form the cinnoline ring.
Conclusion
This application note provides a validated and detailed guide for the synthesis of this compound from substituted anilines. By breaking down the process into three distinct and reliable protocols, this guide offers both a practical "how-to" and a scientifically grounded "why." The inclusion of rationales for experimental choices, methods for self-validation, and clear visualizations is intended to empower researchers to successfully synthesize this valuable chemical intermediate and its derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromocinnolin-4-ol
Introduction: The Cinnoline Scaffold in Modern Drug Discovery
The cinnoline nucleus, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry.[1][2] Cinnoline derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] In particular, the functionalization of the cinnolin-4-ol (or its tautomeric form, cinnolin-4(1H)-one) core at the 3-position offers a powerful strategy for the generation of novel molecular entities with finely tuned biological activities. The introduction of diverse substituents at this position through robust and versatile chemical transformations is, therefore, of significant interest to researchers in drug development.
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.[4] This guide provides detailed application notes and protocols for the palladium-catalyzed functionalization of 3-bromocinnolin-4-ol, a key intermediate for the synthesis of a diverse library of 3-substituted cinnolin-4-ol derivatives. We will delve into the practical aspects of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights to empower researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures and is widely employed in the synthesis of complex organic molecules.[5][6] This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide.[6] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst system (palladium source and ligand), base, and solvent. The choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig groups, is often crucial for promoting the oxidative addition of the aryl bromide to the palladium(0) center and facilitating the subsequent reductive elimination.[5][7] The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8] A biphasic solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 3-Aryl-cinnolin-4-ols
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or SPhos
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PCy₃ (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-cinnolin-4-ol.
Data Summary: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 20 | 81 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75 |
Note: The data presented in this table is representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Olefinic Functionalization
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9][10][11] This transformation is particularly useful for the synthesis of substituted alkenes and has found widespread application in organic synthesis. In the context of this compound, the Heck reaction provides a direct route to introduce vinyl and substituted vinyl groups at the 3-position.
Causality Behind Experimental Choices
The regioselectivity and stereoselectivity of the Heck reaction are influenced by several factors, including the nature of the alkene, the catalyst system, and the reaction conditions.[12] For electron-deficient alkenes such as acrylates and styrenes, the reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the double bond. The use of phosphine ligands is common, although ligand-free conditions have also been developed. A base, typically an amine like triethylamine or an inorganic base like sodium carbonate, is required to neutralize the hydrogen halide generated during the catalytic cycle.
Experimental Protocol: Synthesis of 3-((E)-Styryl)cinnolin-4-ol
This protocol details the Heck coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) followed by triethylamine (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 3-((E)-styryl)cinnolin-4-ol.
Data Summary: Heck Reaction of this compound with Various Olefins
| Entry | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 120 | 16 | 78 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | Na₂CO₃ | DMAc | 130 | 24 | 72 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 120 | 18 | 65 |
Note: The data presented in this table is representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Catalytic Cycle: Heck Reaction
Caption: Simplified catalytic cycle for the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.[14] For this compound, the Sonogashira reaction provides a direct route to 3-alkynyl-cinnolin-4-ols, which are valuable intermediates for further synthetic transformations or as final products with potential biological activity.
Causality Behind Experimental Choices
The Sonogashira coupling mechanism involves two interconnected catalytic cycles.[15] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[15] The choice of the amine base is crucial, as it serves both to deprotonate the alkyne and to neutralize the hydrogen halide formed. The use of a copper co-catalyst, typically copper(I) iodide, significantly accelerates the reaction, allowing it to proceed under milder conditions.
Experimental Protocol: Synthesis of 3-Alkynyl-cinnolin-4-ols
This protocol describes a general procedure for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-cinnolin-4-ol.
Data Summary: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | RT | 16 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | RT | 12 | 95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | 50 | 24 | 70 |
Note: The data presented in this table is representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Catalytic Cycle: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[7][16][17] This reaction has become an indispensable tool for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives. For this compound, this reaction enables the introduction of a diverse range of primary and secondary amines at the 3-position.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable ligand for the palladium catalyst.[18][19] Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[18] The choice of base is also critical; strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4][20]
Experimental Protocol: Synthesis of 3-Amino-cinnolin-4-ols
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-cinnolin-4-ol.
Data Summary: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 100 | 20 | 82 |
| 3 | Benzylamine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | 85 |
Note: The data presented in this table is representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and efficient platform for the synthesis of a wide array of 3-substituted cinnolin-4-ol derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions each offer unique advantages for the introduction of diverse functionalities, thereby enabling the exploration of a vast chemical space for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, facilitating the successful implementation of these powerful synthetic methodologies. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, remains paramount for achieving high yields and purity of the desired products.
References
- 1. ijper.org [ijper.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicreactions.org [organicreactions.org]
- 16. mdpi.com [mdpi.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
- 20. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromocinnolin-4-ol with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromocinnolin-4-ol with a variety of arylboronic acids. The cinnoline scaffold is a significant pharmacophore, and the ability to introduce diverse aryl substituents at the 3-position via this powerful C-C bond-forming reaction is of paramount importance in medicinal chemistry and drug discovery. These application notes delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide guidance on reaction optimization and troubleshooting, with a special focus on the unique reactivity of the this compound substrate.
Introduction: The Significance of 3-Aryl-cinnolin-4-ols
The cinnoline nucleus is a privileged heterocyclic motif found in a wide array of biologically active compounds. The introduction of an aryl group at the 3-position of the cinnolin-4-ol core can significantly modulate the pharmacological properties of the resulting molecule. The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
The substrate, this compound, presents a unique set of challenges and opportunities. The electron-deficient nature of the cinnoline ring system can influence the kinetics of the catalytic cycle. Furthermore, the presence of the 4-hydroxyl group, which exists in tautomeric equilibrium with the cinnolin-4(1H)-one form, may impact the reaction by interacting with the catalyst or the base.[3][4][5] This guide will address these considerations and provide a scientifically grounded protocol for the successful synthesis of 3-aryl-cinnolin-4-ols.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 3-aryl-cinnolin-4-ol product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography
Reaction Setup and Procedure
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-cinnolin-4-ol.
Key Considerations and Optimization
The success of the Suzuki-Miyaura coupling of this compound is dependent on the careful selection of several key parameters.
Choice of Catalyst and Ligand
For electron-deficient heteroaryl halides like this compound, the choice of catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands can often improve reaction rates and yields.[2] Consider screening catalysts such as Pd(dppf)Cl₂ or using a combination of a palladium source (e.g., Pd₂(dba)₃) with a specific ligand (e.g., SPhos, XPhos).
Base and Solvent System
The choice of base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solvent system often consists of an organic solvent such as 1,4-dioxane, toluene, or DMF, frequently with the addition of water to aid in dissolving the base and facilitating the transmetalation step. The tautomeric nature of this compound may be influenced by the solvent polarity and pH, which in turn could affect its reactivity.
Arylboronic Acid Scope
The electronic nature of the substituent on the arylboronic acid can impact the reaction outcome.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the arylboronic acid generally enhance the rate of transmetalation, often leading to higher yields and shorter reaction times.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) can slow down the transmetalation step. In these cases, using a stronger base or a more active catalyst system may be necessary to achieve good conversion.
Data Presentation: Expected Outcomes
The following table provides a representative, albeit hypothetical, summary of expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. Actual yields will vary depending on the specific reaction conditions and the purity of the starting materials.
| Entry | Arylboronic Acid | Substituent | Expected Yield (%) |
| 1 | Phenylboronic acid | -H | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | -OCH₃ (EDG) | 80-95 |
| 3 | 4-Methylphenylboronic acid | -CH₃ (EDG) | 78-90 |
| 4 | 4-Trifluoromethylphenylboronic acid | -CF₃ (EWG) | 60-75 |
| 5 | 4-Nitrophenylboronic acid | -NO₂ (EWG) | 55-70 |
| 6 | 2-Thienylboronic acid | Heteroaryl | 70-85 |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group
Troubleshooting
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure the reaction is performed under strictly inert conditions to prevent oxidation of the palladium catalyst. Consider using a fresh bottle of catalyst or a pre-catalyst.
-
Inefficient Transmetalation: Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a different solvent system.
-
Substrate Reactivity: For challenging substrates, a higher reaction temperature or a more active catalyst/ligand system may be required.
-
-
Side Reactions:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a competing side reaction, especially with electron-rich heteroarylboronic acids or under prolonged heating. Using a slight excess of the boronic acid can help to mitigate this.
-
Homocoupling: Homocoupling of the boronic acid can occur, particularly at higher temperatures. Using a lower catalyst loading or a different palladium source may reduce this side product.
-
Conclusion
The Suzuki-Miyaura coupling of this compound with arylboronic acids is a powerful and versatile method for the synthesis of a diverse range of 3-aryl-cinnolin-4-ols. By carefully selecting the catalyst, base, and solvent system, and by understanding the electronic effects of the coupling partners, researchers can efficiently access these valuable compounds for applications in drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation.
References
Application Notes & Protocols: Sonogashira Coupling of 3-Bromocinnolin-4-ol for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of Cinnoline Alkynylation in Drug Discovery
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of an alkynyl moiety at the 3-position of the cinnoline ring via Sonogashira coupling opens up a vast chemical space for the synthesis of novel drug candidates. This powerful carbon-carbon bond-forming reaction allows for the facile linkage of the cinnoline core to a diverse array of terminal alkynes, enabling the exploration of structure-activity relationships crucial for drug development.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Sonogashira coupling to 3-bromocinnolin-4-ol. We will delve into the mechanistic rationale behind the chosen protocol, offer a detailed step-by-step procedure, and present troubleshooting strategies to overcome potential challenges.
Scientific Integrity & Logic: A Self-Validating Protocol
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4][5] The presented protocol is designed to be self-validating by addressing the specific chemical nature of this compound and incorporating best practices for robust and reproducible results.
Key Considerations for this compound:
-
Heteroaromatic Substrate: The presence of nitrogen atoms in the cinnoline ring can influence the electronic properties of the aryl bromide and potentially coordinate with the metal catalysts. The chosen conditions are tailored to be effective for heteroaryl halides.
-
Hydroxyl Functionality: The 4-hydroxy group introduces a potentially acidic proton and can participate in tautomerism (cinnolin-4-ol ⇌ 1H-cinnolin-4-one). While Sonogashira couplings are often tolerant of hydroxyl groups, the choice of base and solvent is critical to avoid deprotonation-related side reactions or solubility issues.[6] Our protocol utilizes a moderately strong amine base that also serves as a solvent, minimizing unwanted side reactions.
-
Reactivity of Aryl Bromides: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[7][8] Therefore, the protocol employs a robust catalyst system and slightly elevated temperatures to ensure efficient conversion.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][9][10]
Figure 1: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkyne substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | --- |
| Terminal Alkyne | ≥97% | Commercially Available | --- |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Air-stable, but should be stored in a desiccator. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Should be a light tan or off-white powder. Darker color indicates oxidation. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Use a freshly opened bottle or distill from CaH₂. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Inhibitor-free. |
| Argon or Nitrogen | High Purity | --- | For maintaining an inert atmosphere. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL per mmol of this compound) and anhydrous triethylamine (3.0 equiv). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalysts.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Use fresh catalysts and anhydrous, degassed solvents. Increase the reaction temperature in 10 °C increments.[11] Ensure the purity of starting materials.[7] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Use fresh, high-purity reagents and solvents.[7] Consider using a different phosphine ligand that offers greater stability to the palladium center. Anecdotal evidence suggests THF can sometimes promote this.[12] |
| Significant Homocoupling of Alkyne (Glaser Coupling) | Presence of oxygen; High copper catalyst loading. | Ensure the reaction is performed under strictly anaerobic conditions.[7] Consider a copper-free Sonogashira protocol or reduce the amount of CuI.[9] |
| Complex Product Mixture | Side reactions; Substrate decomposition. | Lower the reaction temperature. Screen different bases (e.g., diisopropylethylamine) or solvents. |
Optimization Workflow
For challenging substrates, a systematic approach to optimization is recommended.
Figure 2: A decision-making workflow for optimizing Sonogashira coupling conditions.
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of novel alkynylated cinnoline derivatives with significant potential in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation to accelerate the development of new therapeutic agents. The protocol and troubleshooting guide provided herein serve as a solid foundation for achieving high yields and reproducible results in this critical synthetic step.
References
- 1. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
The Strategic Utility of 3-Bromocinnolin-4-ol in Modern Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cinnoline Scaffold and the Versatility of a Key Intermediate
The cinnoline nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, forming the structural heart of compounds with a vast spectrum of pharmacological activities.[1][2] Cinnoline derivatives have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents.[1][3] A significant focus in contemporary drug discovery is the development of kinase inhibitors, and here too, the cinnoline scaffold and its isosteres, like quinoline, have proven to be privileged structures for targeting key signaling pathways implicated in cancer.[4][5]
The strategic derivatization of the cinnoline core is paramount to exploring structure-activity relationships (SAR) and optimizing drug candidates. 3-Bromocinnolin-4-ol emerges as a highly valuable and versatile synthetic intermediate for this purpose. Its structure features two key reactive sites: the bromine atom at the C3 position, which is primed for a variety of palladium-catalyzed cross-coupling reactions, and the hydroxyl group at the C4 position, which can be engaged in further functionalization. This dual reactivity allows for the systematic and modular construction of diverse molecular architectures, making it an indispensable tool for generating libraries of novel compounds for biological screening.
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and the underlying scientific rationale for its application in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.
Core Chemistry and Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the C3 carbon atom, a direct consequence of the attached bromine atom. This makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The general workflow for utilizing this intermediate is depicted below.
Caption: Synthetic pathways from this compound.
Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-cinnolin-4-ols
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[6] For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C3 position, which is a common strategy in the development of kinase inhibitors.[7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.[8]
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Phosphine-based ligands are commonly employed.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Synthesis of 3-(4-methoxyphenyl)cinnolin-4-ol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings on related heteroaryl bromides.[7][9]
Materials:
-
This compound (1.0 mmol, 225 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-cinnolin-4-ol.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 70-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 75-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[2][10] This transformation is of paramount importance in medicinal chemistry for introducing nitrogen-containing functional groups, which can modulate the physicochemical properties and biological activity of a molecule.
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, but the subsequent steps involve the amine.[2]
-
Oxidative Addition: Pd(0) adds to the C-Br bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[4]
A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to facilitate the deprotonation of the amine.
Protocol: Synthesis of 3-(Morpholino)cinnolin-4-ol
This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[10]
Materials:
-
This compound (1.0 mmol, 225 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a flame-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in toluene (2 mL). Stir for 10 minutes to form the active catalyst.
-
To the Schlenk flask, add this compound.
-
Add the pre-formed catalyst solution, followed by the remaining toluene (8 mL) and morpholine.
-
Seal the flask and heat the mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100-110 | 65-85 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 60-80 |
| BrettPhos Palladacycle | LHMDS | THF | 80 | 70-90 |
Application 3: Heck and Sonogashira Couplings for Alkene and Alkyne Installation
Heck Reaction
The Heck reaction enables the synthesis of 3-alkenyl-cinnolin-4-ols by coupling this compound with alkenes.[1][11] This reaction is valuable for introducing vinyl groups that can serve as handles for further synthetic transformations or as key structural elements in bioactive molecules. A known example is the reaction of this compound with styrene.[7]
Protocol: Synthesis of (E)-3-(2-phenylethenyl)cinnolin-4-ol [7]
-
Reactants: this compound (1.0 mmol), Styrene (1.5 mmol)
-
Catalyst: Pd(OAc)₂ (Palladium(II) acetate) (0.03 mmol)
-
Ligand: PPh₃ (Triphenylphosphine) (0.06 mmol)
-
Base: Triethylamine (Et₃N) (2.0 mmol)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Temperature: 100 °C
-
Procedure: Combine reactants, catalyst, ligand, and base in DMF under an inert atmosphere. Heat the mixture with stirring. After completion, perform an aqueous workup and purify by chromatography.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for installing alkyne functionalities.[12][13] The reaction of this compound with terminal alkynes provides direct access to 3-alkynyl-cinnolin-4-ols. The reactivity of the C3-Br bond is demonstrated to be higher than a C4-Cl in related systems, allowing for selective coupling.[7]
Protocol: Synthesis of 3-(phenylethynyl)cinnolin-4-ol
-
Reactants: this compound (1.0 mmol), Phenylacetylene (1.2 mmol)
-
Catalyst: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 mmol)
-
Co-catalyst: CuI (Copper(I) iodide) (0.04 mmol)
-
Base: Triethylamine (Et₃N)
-
Solvent: THF or DMF
-
Temperature: Room temperature to 60 °C
-
Procedure: Combine the reactants, catalysts, and solvent under an inert atmosphere. Add the base and stir at the appropriate temperature until the reaction is complete. Perform an aqueous workup and purify the product.[7]
Conclusion and Future Outlook
This compound is a powerful and versatile intermediate for the synthesis of a wide array of cinnoline derivatives. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—provide reliable and modular strategies for C-C and C-N bond formation at the C3 position. These methods empower medicinal chemists and drug development professionals to rapidly generate diverse libraries of novel compounds, facilitating the exploration of structure-activity relationships and the discovery of new therapeutic agents. The continued development of novel catalysts and reaction conditions will undoubtedly further expand the synthetic utility of this valuable building block.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 3-Bromocinnolin-4-ol in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of 3-bromocinnolin-4-ol. This versatile scaffold serves as a key starting material for the synthesis of a diverse range of cinnoline derivatives with significant potential in medicinal chemistry. This guide will detail the synthesis of the core scaffold, key derivatization strategies with step-by-step protocols, and an overview of the biological applications of the resulting compounds, grounded in authoritative scientific literature.
Introduction: The Cinnoline Scaffold in Drug Discovery
The cinnoline (1,2-benzodiazine) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, and notably, antitumor properties.[2] The ability to functionalize the cinnoline core at various positions allows for the fine-tuning of its biological activity, making it an attractive starting point for the development of novel therapeutic agents. This compound, in particular, offers two reactive sites for derivatization: the bromine atom at the 3-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the hydroxyl group at the 4-position, which can undergo alkylation or other modifications.
Synthesis of the Starting Material: this compound
A common and effective method for the synthesis of the this compound scaffold begins with a suitably substituted aniline, such as 2-bromoaniline. The following protocol outlines a plausible synthetic route.
Protocol 1: Synthesis of this compound
This protocol involves the diazotization of 2-bromoaniline followed by a cyclization reaction with a malonic ester derivative.
Materials:
-
2-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Diethyl ether
-
Dowtherm A
Procedure:
-
Diazotization: Dissolve 2-bromoaniline (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Coupling and Cyclization: In a separate flask, prepare a solution of sodium ethoxide (2.5 equivalents) in absolute ethanol. Add diethyl malonate (1.2 equivalents) to this solution and stir for 15 minutes. Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Decarboxylation: Heat the reaction mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and then with diethyl ether. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Key Derivatization Strategies and Protocols
The this compound scaffold is a versatile platform for introducing molecular diversity. The bromine atom at the C-3 position is particularly well-suited for palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the C-4 position can be readily alkylated.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[3][4] This reaction is instrumental in synthesizing 3-aryl or 3-heteroaryl-cinnolin-4-ol derivatives, which have shown significant potential as anticancer agents, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2).[5]
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃], cesium carbonate [Cs₂CO₃])
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-aryl-cinnolin-4-ol.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6] This reaction is highly valuable for synthesizing 3-amino-cinnolin-4-ol derivatives from this compound and a primary or secondary amine. These amino derivatives are of significant interest as potential antibacterial and antitubercular agents.[7]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide [NaOtBu])
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the tube, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with argon (repeat three times).
-
Under a positive flow of argon, add the anhydrous solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture in an oil bath at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-amino-cinnolin-4-ol derivative.
O-Alkylation of the 4-Hydroxyl Group
The hydroxyl group at the C-4 position of the cinnoline ring can be readily alkylated to produce 4-alkoxycinnoline derivatives. This modification can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its pharmacokinetic profile and biological activity.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate [K₂CO₃], sodium hydride [NaH])
-
Solvent (e.g., N,N-dimethylformamide [DMF], acetone)
Procedure:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF (10 mL), add a base such as potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 3-bromo-4-alkoxycinnoline.
Medicinal Chemistry Applications and Biological Data
The derivatization of this compound has led to the discovery of compounds with promising therapeutic potential, particularly in the areas of oncology and infectious diseases.
Antiproliferative and VEGFR-2 Inhibitory Activity
Derivatives of the cinnoline scaffold have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[8][9] One compound, in particular, demonstrated significant antiproliferative activity against several human tumor cell lines.[8]
Furthermore, the 3-aryl-cinnolin-4-ol scaffold is structurally analogous to other heterocyclic systems known to inhibit VEGFR-2, a key mediator of tumor angiogenesis.[5] The inhibition of VEGFR-2 is a validated strategy in cancer therapy.
Table 1: Antiproliferative Activity of a Representative Cinnoline Derivative
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 25 | Human Tumor Cell Line 1 | 0.264 | [8] |
| 25 | Human Tumor Cell Line 2 | 2.04 | [8] |
| 25 | Human Tumor Cell Line 3 | 1.14 | [8] |
Antibacterial and Antitubercular Activity
The introduction of an amino group at the 3-position of the cinnoline ring has been shown to impart significant antibacterial and antitubercular activity.[7] These compounds are thought to exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1]
Table 2: Antimicrobial Activity of Representative Cinnoline Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| CN-7 | E. coli | 12.5 | [7] |
| 11 | M. tuberculosis H37Rv | 12.5 | [7] |
| 12 | M. tuberculosis H37Rv | 12.5 | [7] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of medicinally relevant cinnoline derivatives. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and classical alkylation, allows for the systematic exploration of the chemical space around the cinnoline core. The resulting derivatives have demonstrated significant potential as antiproliferative, VEGFR-2 inhibitory, and antibacterial agents. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate and optimize cinnoline-based compounds in the pursuit of novel therapeutics.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.se [sci-hub.se]
- 4. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) [mdpi.com]
- 5. Synthesis and biological evaluation of 3-aryl-quinolin derivatives as anti-breast cancer agents targeting ERα and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to the N-Arylation of 3-Bromocinnolin-4-ol
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Specifically, N-arylated cinnolin-4-ones represent a critical class of compounds whose synthesis is a key step in the development of novel therapeutic agents. This application note provides a detailed, field-proven guide for the N-arylation of 3-bromocinnolin-4-ol, a versatile building block for chemical library synthesis. We present two robust, metal-catalyzed cross-coupling protocols: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.
Introduction: The Strategic Importance of Cinnolin-4-ones
Cinnoline (1,2-benzodiazine) and its derivatives have garnered significant attention in synthetic and medicinal chemistry due to their diverse biological activities.[2] The introduction of an aryl group at the N-1 position of the cinnolin-4-one core can significantly modulate the molecule's physicochemical properties, such as solubility and electronic distribution, which are crucial for its pharmacokinetic and pharmacodynamic profile.[3] The this compound substrate exists predominantly in its tautomeric form, 3-bromo-1H-cinnolin-4-one, which possesses a reactive N-H bond, making it an ideal candidate for N-arylation reactions.
Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art for forming C-N bonds.[4][5] Among these, the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are two of the most powerful and widely adopted methods.[6][7]
-
Buchwald-Hartwig Amination: Offers high functional group tolerance and generally proceeds under milder conditions with a broad substrate scope, utilizing a palladium catalyst paired with a specialized phosphine ligand.[8][9]
-
Ullmann Condensation & Chan-Lam Coupling: Represent classic and modern copper-catalyzed approaches. While traditional Ullmann reactions required harsh conditions, modern ligand-assisted protocols (often referred to as Chan-Lam couplings when using boronic acids) are significantly milder and more economical due to the lower cost of copper.[10][11]
This guide provides detailed protocols for both approaches, allowing researchers to select the method best suited to their available resources and specific arylating agents.
General Experimental Workflow
The successful synthesis and purification of N-aryl-3-bromocinnolin-4-ones follow a standardized workflow. The process begins with careful reaction setup under an inert atmosphere, followed by the coupling reaction, product isolation through workup, and final purification, typically via column chromatography.
Figure 1: Standardized workflow for the N-arylation of this compound.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is highly effective for a wide range of aryl halides (bromides, iodides, and activated chlorides). The choice of ligand is critical and often requires screening, but bulky, electron-rich phosphine ligands like Xantphos or those from the Buchwald portfolio are excellent starting points.[8] The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the cinnolinone N-H, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Commercial | Ensure dryness before use. |
| Aryl Halide (e.g., Bromobenzene) | Reagent | Commercial | Purify if necessary. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst | Commercial | Air-sensitive, store under inert gas. |
| Xantphos | Ligand | Commercial | Air-stable ligand. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Commercial | Strong, non-nucleophilic base. Flame-dry glassware. |
| 1,4-Dioxane or Toluene | Anhydrous | Solvent | Use from a solvent purification system or freshly distilled. |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the aryl halide (1.2 mmol, 1.2 eq.), cesium carbonate (2.0 mmol, 2.0 eq.), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene (5-10 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.
Protocol B: Copper-Catalyzed Ullmann-Type N-Arylation
This protocol provides a more economical alternative to palladium-catalyzed methods and is particularly effective when using aryl iodides or arylboronic acids (Chan-Lam variant).[11][13] The classic Ullmann condensation requires high temperatures, but the use of ligands like 1,10-phenanthroline or ethylene glycol can facilitate the reaction under milder conditions.[7][14] The mechanism is thought to involve the formation of a copper(I) amide species, which then reacts with the aryl halide.[15][16]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Commercial | Ensure dryness before use. |
| Aryl Iodide (e.g., Iodobenzene) | Reagent | Commercial | Aryl iodides are generally more reactive. |
| Copper(I) Iodide (CuI) | >98% | Commercial | Protect from light and moisture. |
| 1,10-Phenanthroline | >99% | Commercial | Optional but recommended ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercial | Common base for Ullmann reactions. |
| Dimethylformamide (DMF) or DMSO | Anhydrous | Solvent | High-boiling polar aprotic solvent. |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the aryl iodide (1.5 mmol, 1.5 eq.), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%, if used), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition: Add anhydrous DMF or DMSO (5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110-130 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).
-
Note: If DMF is the solvent, extensive washing with water or brine is required to remove it.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography as described in Protocol A.
Mechanistic Overview: Palladium vs. Copper Catalysis
The underlying catalytic cycles for the Buchwald-Hartwig and Ullmann reactions differ significantly, which dictates their reaction conditions and substrate scope. The palladium cycle is well-defined, proceeding through Pd(0) and Pd(II) intermediates. The copper cycle is more complex and less universally agreed upon, but it is generally accepted to proceed through Cu(I) and potentially Cu(III) species without the strict oxidative addition/reductive elimination sequence seen with palladium.[6][17]
Figure 2: Simplified comparison of proposed catalytic cycles for Palladium and Copper N-arylation.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd or Cu).2. Insufficiently anhydrous conditions.3. Base is not strong enough.4. Reaction temperature is too low. | 1. Use fresh catalyst; for Pd, ensure pre-catalyst is activated.2. Use freshly distilled/dried solvents; flame-dry glassware.3. Switch to a stronger base (e.g., K₃PO₄ to Cs₂CO₃ or an alkoxide like NaOtBu for Pd).4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Dehalogenation of starting material.2. Homocoupling of aryl halide.3. O-arylation instead of N-arylation. | 1. Ensure a thoroughly inert atmosphere; degas the solvent.2. This is more common in Ullmann reactions; adjust catalyst/ligand ratio.3. Less common for this substrate, but can occur. Using a more polar, aprotic solvent (like DMF) can favor N-arylation. |
| Difficult Purification | 1. Streaking on TLC plate.2. Product co-elutes with starting material or ligand. | 1. The product may be basic; add 1% triethylamine to the eluent system.2. Modify the eluent system polarity; try a different solvent system (e.g., DCM/Methanol). |
Conclusion
The N-arylation of this compound is a critical transformation for accessing novel chemical matter in drug discovery. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type reaction are highly effective methods to achieve this goal. The choice between them depends on factors such as cost, substrate scope, and desired reaction conditions. The protocols and insights provided in this application note offer a robust starting point for researchers to successfully synthesize these valuable compounds, enabling further exploration of the rich medicinal chemistry of the cinnoline scaffold.[2][18]
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 15. byjus.com [byjus.com]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. ijper.org [ijper.org]
The Cinnoline Scaffold: A Privileged Structure in Kinase Inhibitor Design - Application of 3-Bromocinnolin-4-ol in Targeted Synthesis
Introduction: In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous pathologies, making them highly attractive therapeutic targets. Within the diverse chemical space of kinase inhibitors, heterocyclic scaffolds have emerged as "privileged structures," capable of interacting with the ATP-binding site of kinases with high affinity. The cinnoline nucleus, a bicyclic heteroaromatic system, has garnered significant attention for its versatile biological activities, including potent anticancer properties.[1][2][3] This technical guide focuses on the strategic application of a key building block, 3-Bromocinnolin-4-ol , in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline methods for the biological evaluation of the resulting compounds.
The Strategic Advantage of the this compound Scaffold
This compound presents a unique and advantageous starting point for the synthesis of kinase inhibitors. The cinnoline core itself is an isostere of quinoline and isoquinoline, scaffolds present in numerous FDA-approved kinase inhibitors.[4] The key features that make this compound a valuable scaffold include:
-
A Reactive Handle for Diversification: The bromine atom at the 3-position serves as a versatile handle for introducing a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the systematic exploration of the chemical space around the core structure to optimize potency and selectivity.
-
Hydrogen Bonding Capabilities: The hydroxyl group at the 4-position can be readily converted to an amino group, which can act as a crucial hydrogen bond donor, mimicking the hinge-binding interactions of many type I and type II kinase inhibitors with the ATP-binding site.
-
Structural Rigidity: The planar and rigid nature of the bicyclic cinnoline system helps to reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.
Synthetic Pathways to Kinase Inhibitors from this compound
The journey from this compound to a potent kinase inhibitor typically involves a multi-step synthetic sequence. The following sections provide detailed protocols for the key transformations.
Step 1: Chlorination of this compound
To facilitate subsequent nucleophilic substitution reactions at the 4-position, the hydroxyl group is first converted to a more reactive leaving group, typically a chlorine atom.
Protocol 1: Synthesis of 3-Bromo-4-chlorocinnoline
-
Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic amount), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in phosphorus oxychloride (10.0 eq), add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Bromo-4-chlorocinnoline.
-
Step 2: Introduction of Diversity at the 4-Position via Buchwald-Hartwig Amination
The 4-chloro substituent is an excellent leaving group for palladium-catalyzed C-N bond formation, allowing for the introduction of various anilines and other amines. This is a critical step in mimicking the interactions of known kinase inhibitors.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials: 3-Bromo-4-chlorocinnoline, Substituted aniline (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.1 eq), Cesium carbonate (Cs₂CO₃, 2.0 eq), Anhydrous 1,4-dioxane.
-
Procedure:
-
To a Schlenk flask, add 3-Bromo-4-chlorocinnoline (1.0 eq), the desired substituted aniline (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(arylamino)-3-bromocinnoline derivative.
-
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow from this compound to final kinase inhibitors.
Step 3: Further Functionalization at the 3-Position via Suzuki-Miyaura Coupling
The bromine atom at the 3-position can be subsequently replaced with various aryl or heteroaryl groups using the Suzuki-Miyaura cross-coupling reaction. This allows for the exploration of structure-activity relationships (SAR) in the solvent-exposed region of the kinase active site.[6]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Materials: 4-(Arylamino)-3-bromocinnoline, Arylboronic acid (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq), Sodium carbonate (Na₂CO₃, 2.0 eq), 1,4-Dioxane, Water.
-
Procedure:
-
In a round-bottom flask, dissolve the 4-(arylamino)-3-bromocinnoline (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (4:1).
-
Add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.1 eq) to the solution.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) for 8-16 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the final 3,4-disubstituted cinnoline derivative.
-
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
Biological Evaluation: In Vitro Kinase Inhibition Assays
The primary biological evaluation of the synthesized cinnoline derivatives involves determining their ability to inhibit the activity of target kinases. A widely used and robust method is the ADP-Glo™ Kinase Assay.[2][7]
Protocol 4: General Procedure for In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Materials: Recombinant target kinase, Kinase-specific substrate, ATP, Synthesized cinnoline derivatives (test compounds), ADP-Glo™ Kinase Assay Kit (Promega), White opaque 96- or 384-well plates, Plate-reading luminometer.
-
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, the specific substrate for the target kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP and the recombinant kinase enzyme.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The luminescence intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Signaling Pathway Targeted by Cinnoline-Based Kinase Inhibitors
Caption: Cinnoline derivatives can inhibit key kinases in oncogenic signaling pathways.
Structure-Activity Relationship (SAR) and Data Summary
The systematic derivatization of the this compound scaffold allows for the elucidation of SAR, providing insights into the molecular features required for potent and selective kinase inhibition.
| Scaffold Position | Modification | Rationale / Expected Impact | Relevant Kinase Targets |
| Position 4 | Introduction of substituted anilines | Mimic hinge-binding interactions, modulate potency and selectivity. | EGFR, c-Met, LRRK2, PI3K[1][8][9][10] |
| Position 3 | Aryl or heteroaryl groups via Suzuki coupling | Explore solvent-exposed regions, improve pharmacokinetic properties. | c-Met, LRRK2[8][9] |
| Cinnoline Ring | Substitution on the benzo ring | Fine-tune electronic properties and solubility. | General kinase targets |
Table 1: General Structure-Activity Relationship (SAR) considerations for this compound derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Cinnoline-3-carboxamide derivative | LRRK2 (wild-type) | <100 | [8][11] |
| 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivative | c-Met | 0.59 | [9] |
| 4-aminocinnoline-3-carboxamide derivative | BTK | 5.3 | [7] |
Table 2: Examples of reported inhibitory activities of cinnoline-based compounds.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of the cinnoline scaffold in the quest for next-generation targeted therapeutics. The combination of rational design, efficient synthetic methodologies, and robust biological evaluation will undoubtedly continue to yield promising kinase inhibitor candidates based on this privileged heterocyclic core.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. rsc.org [rsc.org]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 7. promega.com [promega.com]
- 8. Novel cinnoline-based inhibitors of LRRK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel cinnoline-based inhibitors of LRRK2 kinase activity - OAK Open Access Archive [oak.novartis.com]
Application Note: 3-Bromocinnolin-4-ol as a Versatile Scaffold for the Synthesis of Diverse Chemical Libraries
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological properties.[1][2] This application note provides a detailed guide for leveraging 3-bromocinnolin-4-ol, a strategically functionalized building block, for the efficient construction of diverse chemical libraries. We present detailed protocols and expert insights into the application of modern synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions, to selectively modify the C3 position. Furthermore, we explore advanced strategies for sequential diversification by transforming the C4-hydroxyl group into a reactive handle for subsequent nucleophilic substitutions. This guide is intended for researchers in drug discovery and medicinal chemistry seeking to expand their compound collections with novel cinnoline derivatives.
Introduction: The Strategic Value of the Cinnoline Core
Cinnoline (1,2-benzodiazine) and its derivatives have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][3][4] The bicyclic aromatic system provides a rigid and tunable framework for interacting with various biological targets. This compound, in particular, stands out as an exceptionally valuable starting material for library synthesis. Its utility stems from two key structural features:
-
The C3-Bromo Substituent: The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, vinyl, alkynyl, and amino moieties.[5][6]
-
The C4-Hydroxyl Group: This group exists in tautomeric equilibrium with its keto form, 3-bromo-1H-cinnolin-4-one. This feature not only influences the electronic properties of the ring system but also presents an opportunity for further functionalization, such as O-alkylation or conversion to a more reactive leaving group.[7]
This dual functionality allows for a systematic and often orthogonal approach to molecular diversification, making it possible to rapidly generate libraries of novel compounds from a single, readily available precursor.
Core Diversification Strategies
The primary value of this compound lies in its capacity for selective functionalization at two key positions. This allows for a combinatorial approach to library synthesis, where different functionalities can be introduced at C3 and C4.
Caption: Diversification points on the this compound scaffold.
Application I: C3-Position Diversification via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5] The C3-bromo group of this compound is an ideal electrophilic partner for these transformations.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the C3 position with a vast array of commercially available aryl and vinyl boronic acids or their esters.[8][9] This reaction is known for its mild conditions and high functional group tolerance, making it a workhorse for library synthesis.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[8]
Detailed Experimental Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 16 hours.[11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Outcome | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 3-Phenylcinnolin-4-ol | [11][12] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Toluene | 100 | 3-(4-Methoxyphenyl)cinnolin-4-ol | [13] |
| Thiophene-2-boronic acid | Pd(OAc)₂ (5%) / SPhos (10%) | Cs₂CO₃ | Dioxane | 110 | 3-(Thiophen-2-yl)cinnolin-4-ol |[11] |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a critical transformation for introducing functionalities prevalent in bioactive molecules, such as the morpholine moiety.[14][15][16] The reaction couples aryl halides with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a sophisticated catalyst system, typically a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos).[17] These ligands facilitate the rate-limiting reductive elimination step, which is often challenging for C-N bond formation.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial.[18] Its role is to deprotonate the amine, forming the active nitrogen nucleophile without competing in the reaction itself.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[19]
Detailed Experimental Protocol:
-
Reagent Preparation: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube. Add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., (±)-BINAP, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube and remove it from the glovebox.
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by the amine coupling partner (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[18]
Protocol 3: Heck Reaction for Olefinic C-C Bond Formation
The Heck reaction provides a direct method to install olefinic substituents, such as a styrenyl group, onto the cinnoline core.[20]
Detailed Experimental Protocol:
-
Reagent Preparation: Combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%) in a sealable reaction vessel.
-
Solvent and Base Addition: Add an anhydrous solvent such as DMF or NMP (10 mL) and a hindered organic base like triethylamine (NEt₃, 2.0 mmol).[12]
-
Reaction: Seal the vessel and heat to 100-140 °C for 12-24 hours.
-
Work-up and Purification: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers, dry, concentrate, and purify the residue via column chromatography to yield the desired (E)-alkenylcinnoline derivative.[20]
Application II: Sequential Diversification via C4-Position Modification
A powerful strategy for maximizing molecular diversity involves a two-step sequence: first, diversify at the C3 position using one of the cross-coupling protocols above, and second, modify the C4 position. The C4-hydroxyl group can be converted into a more reactive electrophilic site, such as a chloride, opening the door to nucleophilic aromatic substitution (SNA_r_) reactions.[20]
Protocol 4: Conversion to 3-Bromo-4-chlorocinnoline
This protocol transforms the less reactive C4-OH into a C4-Cl, which is an excellent leaving group for SNA_r_.
Detailed Experimental Protocol:
-
Reaction Setup: To a stirred solution of this compound (1.0 mmol) in a suitable solvent like toluene or neat phosphoryl chloride (POCl₃), carefully add POCl₃ (5-10 equiv) at 0 °C. A procedure analogous to the conversion of quinolin-4-ol to 4-bromoquinoline using PBr₃ in DMF can also be adapted.[21]
-
Reaction: Heat the mixture under reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Basify the acidic aqueous solution to a pH of 8-9 using a base like sodium bicarbonate or ammonium hydroxide. Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to yield 3-bromo-4-chlorocinnoline.[20]
With the resulting 3-aryl/amino-4-chlorocinnoline intermediate, a library of ethers, thioethers, and amines can be synthesized by reacting it with various O-, S-, and N-nucleophiles under standard SNA_r_ conditions.[22][23]
Caption: Workflow for sequential C3 and C4 diversification.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of diverse chemical libraries. Its strategically placed functional groups allow for selective and high-yielding modifications using robust and well-established synthetic protocols. By employing palladium-catalyzed cross-coupling reactions at the C3 position and leveraging the C4-hydroxyl group for subsequent transformations, researchers can rapidly access novel chemical space. The methodologies outlined in this note provide a solid foundation for drug discovery programs aiming to develop new therapeutic agents based on the pharmacologically significant cinnoline scaffold.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cinnoline derivatives: Significance and symbolism [wisdomlib.org]
- 4. A concise review on cinnoline scaffold [wisdomlib.org]
- 5. nobelprize.org [nobelprize.org]
- 6. Palladium Catalysts for Cross-Coupling Reaction [mdpi.com]
- 7. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. benchchem.com [benchchem.com]
- 21. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 22. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Monitoring the Synthesis of 3-Bromocinnolin-4-ol
A Detailed Guide to Reaction Tracking using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
3-Bromocinnolin-4-ol is a vital heterocyclic scaffold in medicinal chemistry and drug development, frequently serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2] The efficiency of its synthesis, often involving multi-step reactions, is critical for downstream applications. This guide provides a comprehensive framework for monitoring the synthesis of this compound, detailing the complementary use of Thin-Layer Chromatography (TLC) for rapid, qualitative progress checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive, quantitative analysis. We present detailed protocols, explain the rationale behind methodological choices, and offer expert insights to empower researchers in optimizing reaction conditions, ensuring product purity, and accelerating the development timeline.
The Synthetic Landscape: Context for Monitoring
The synthesis of cinnoline derivatives often begins with appropriately substituted anilines, which undergo diazotization and subsequent intramolecular cyclization.[3] A representative reaction to produce this compound might involve the cyclization of a precursor derived from a halogenated 2-aminoacetophenone. Monitoring this transformation requires tracking the consumption of the starting material (SM) and the formation of the final product (P), this compound.
The key transformation involves a significant change in the molecule's physicochemical properties. Typically, the starting material is less polar than the cinnolin-4-ol product, which contains a hydroxyl group capable of hydrogen bonding and exhibits tautomerism.[4] This polarity difference is the fundamental principle upon which chromatographic monitoring is based.
Caption: General workflow for synthesis and analytical monitoring.
Thin-Layer Chromatography (TLC): The Chemist's Eyes on the Reaction
TLC is an indispensable technique for its simplicity, speed, and low cost, providing immediate qualitative feedback on a reaction's progress.[5] It allows for the simultaneous analysis of the starting material, reaction mixture, and a co-spotted reference lane.
The "Why": Causality in TLC Method Development
A robust TLC method is not accidental; it is the result of logical choices tailored to the molecules of interest.
-
Stationary Phase: Silica gel (SiO₂) is the standard stationary phase for most organic reactions.[6] Its surface is covered with polar silanol (Si-OH) groups, which interact more strongly with polar compounds, causing them to travel more slowly up the plate. Given that this compound is a polar heterocycle, silica gel is the appropriate choice.
-
Mobile Phase (Eluent): The selection of the eluent is the most critical step. The goal is to find a solvent system where the starting material and product are well-separated, ideally with Rf values between 0.2 and 0.8.[7]
-
Initial System: A binary mixture of a non-polar solvent (e.g., Hexanes) and a moderately polar solvent (e.g., Ethyl Acetate, EtOAc) is an excellent starting point.[8] A 7:3 or 1:1 mixture of Hexane:EtOAc is often a good first attempt.
-
Optimization: Because this compound is quite polar due to its hydroxyl group, it may exhibit a low Rf (strong retention) or "tailing" in standard solvent systems. To counteract this, the polarity of the mobile phase must be increased. This is achieved by adding a small percentage (1-10%) of a highly polar solvent like methanol (MeOH) to a base system (e.g., Dichloromethane or Ethyl Acetate).[9][10] The methanol competes with the analyte for binding sites on the silica, allowing the polar product to move further up the plate.
-
-
Visualization: Cinnoline derivatives contain an extended aromatic system, making them inherently UV-active. Therefore, visualization under a UV lamp (254 nm) is the primary, non-destructive method to see the spots.[8] Staining with a more general reagent, such as potassium permanganate (KMnO₄), can be used as a secondary method to visualize any non-UV-active byproducts.
Protocol: Step-by-Step TLC Monitoring
-
Chamber Preparation: Line a TLC developing chamber with filter paper and add the chosen mobile phase to a depth of ~0.5 cm. Cover the chamber and allow it to saturate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" for the starting material, "C" for the co-spot, and "R" for the reaction mixture.[11]
-
Sample Preparation:
-
SM: Dissolve a tiny amount (<1 mg) of the starting material in a few drops of a volatile solvent (e.g., EtOAc or DCM).
-
Reaction Mixture: Withdraw a small aliquot from the reaction using a capillary tube.[12] If the reaction solvent is high-boiling (e.g., DMF, DMSO), perform a micro-workup by diluting the aliquot in EtOAc, adding water, separating the organic layer, and using that for spotting.[13]
-
-
Spotting: Using separate capillary tubes, lightly touch the prepared samples to the corresponding marks on the baseline. Make the spots as small and concentrated as possible.[7] For the "C" lane, spot the SM first, then spot the reaction mixture directly on top of it.[14]
-
Development: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level.[13] Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization & Analysis: Remove the plate and immediately mark the solvent front with a pencil.[7] Allow the plate to dry completely. View the plate under a UV lamp and circle the visible spots with a pencil. Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). The reaction is considered complete when the SM spot is absent in the "R" lane.
Data Presentation: Interpreting TLC Results
The choice of eluent drastically affects separation. Below is a table illustrating typical results for optimizing the mobile phase.
| Mobile Phase Composition (v/v) | Starting Material (SM) Rf | Product (P) Rf | Observations |
| 80:20 Hexane:EtOAc | 0.7 | 0.1 | Good separation, but the product is too retained. |
| 50:50 Hexane:EtOAc | 0.85 | 0.3 | Better product mobility. SM is now high on the plate. |
| 95:5 DCM:MeOH | 0.8 | 0.45 | Excellent separation and ideal Rf values for both spots.[9] |
| 90:10 EtOAc:MeOH | 0.9 | 0.6 | Good separation, suitable for faster elution if needed. |
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Confirmation
While TLC is excellent for rapid checks, LC-MS provides definitive structural confirmation and relative quantification. It is the gold standard for analyzing reaction mixtures in drug discovery.[15][16]
The "Why": Causality in LC-MS Method Development
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is the workhorse for separating small organic molecules of moderate polarity.[17] The non-polar stationary phase retains less polar compounds longer, meaning the more polar product (this compound) will typically elute earlier than a less polar starting material.
-
Mobile Phase: A gradient elution is highly effective. The analysis starts with a high percentage of a weak solvent (e.g., water) and gradually increases the percentage of a strong organic solvent (e.g., acetonitrile or methanol). This ensures that both polar and non-polar components are eluted as sharp peaks. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial for protonating the basic nitrogens on the cinnoline ring, which improves peak shape and enhances ionization for mass spectrometry.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) is the ideal technique as it is a "soft" ionization method suitable for polar, thermally labile molecules, preventing their degradation.[18] Given the presence of basic nitrogen atoms, ESI in positive ion mode is expected to efficiently generate the protonated molecule, [M+H]⁺.
-
Mass Analyzer: Any modern mass analyzer (Quadrupole, TOF, Orbitrap) can be used. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the product.[15]
-
The Bromine Signature: A key diagnostic feature is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[19] Therefore, any ion containing one bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity. This provides unambiguous confirmation of the presence of bromine in the molecule. For this compound (MW ≈ 225.04), the [M+H]⁺ ion will appear as two peaks at approximately m/z 225.9 and 227.9.
-
Protocol: Step-by-Step LC-MS Monitoring
-
Sample Preparation:
-
Take a small aliquot (~5-10 µL) from the reaction mixture.
-
Quench the reaction by diluting it ~1000-fold in a vial containing acetonitrile or methanol. This immediately stops the reaction and prepares the sample for injection.
-
Filter the sample if any solids are present.
-
-
Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS Detector: ESI in positive ion mode.
-
Scan Range: m/z 100 - 500.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample.
-
Monitor the total ion chromatogram (TIC).
-
Extract the ion chromatograms for the expected m/z values of the starting material and the product.
-
Integrate the peak areas to determine the relative amounts and calculate the percent conversion.
-
Confirm the identity of the product peak by examining its mass spectrum and verifying the characteristic 1:1 bromine isotopic pattern.
-
Data Presentation: Interpreting LC-MS Results
Caption: Conceptual depiction of LC-MS data over a reaction time course.
Table of Expected LC-MS Data
| Compound | Expected Retention Time (t R) | Formula | [M+H]⁺ (⁷⁹Br) | [M+H]⁺ (⁸¹Br) | Key Diagnostic Feature |
| Starting Material | Varies (likely > P) | Varies | Varies | Varies | Disappearance of this signal |
| This compound (P) | Varies (likely < SM) | C₈H₅BrN₂O | ~225.97 | ~227.97 | Appearance of 1:1 isotopic doublet[20] |
Conclusion: An Integrated Approach to Reaction Excellence
The effective monitoring of this compound synthesis is achieved through the intelligent and synergistic application of TLC and LC-MS. TLC serves as the frontline tool for rapid, cost-effective, and frequent reaction checks, allowing chemists to make real-time decisions at the bench.[21] LC-MS provides the necessary orthogonal confirmation, delivering unambiguous identification through accurate mass and characteristic isotopic patterns, and offering the quantitative data needed for precise optimization and quality control.[22] By mastering both techniques as described in this guide, researchers can ensure the integrity of their synthetic routes, maximize yields, and accelerate the pace of drug discovery and development.
References
- 1. ijper.org [ijper.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. How To [chem.rochester.edu]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Principles and applications of LC-MS in new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. PubChemLite - 3-bromoquinolin-4-ol (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromocinnolin-4-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of 3-Bromocinnolin-4-ol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this synthesis. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you improve your reaction yields and obtain high-purity products.
Overview of the Synthesis
The synthesis of this compound typically proceeds via a diazotization-cyclization reaction of a substituted aniline precursor. A common route involves the diazotization of 2-amino-ω-bromoacetophenone, followed by an intramolecular cyclization. This process, while effective, can be sensitive to various reaction parameters, leading to issues with yield and purity. This guide will walk you through common problems and their solutions.
The general reaction scheme is a variation of the Sandmeyer reaction, a powerful method for converting aryl amines into a wide range of functional groups via a diazonium salt intermediate.[1][2]
Reaction Workflow
References
Technical Support Center: Optimizing Palladium Catalysts for 3-Bromocinnolin-4-ol Heck Reactions
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed Heck reactions, with a specific focus on the challenging substrate, 3-bromocinnolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this critical C-C bond-forming reaction. Here, we will delve into common experimental hurdles, provide in-depth troubleshooting advice, and offer scientifically grounded protocols to enhance your reaction efficiency and yield.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions you might have before embarking on or troubleshooting your Heck reaction with this compound.
Q1: Why is the Heck reaction with this compound considered challenging?
A1: The cinnoline core, particularly with an electron-donating hydroxyl group at the 4-position, presents unique challenges. The nitrogen atoms in the ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic properties of the heteroaromatic system can influence the oxidative addition step, which is a critical part of the catalytic cycle.[1]
Q2: What is the general mechanism of the Heck reaction?
A2: The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (like this compound) and an alkene.[2][3][4] The generally accepted catalytic cycle involves:
-
Oxidative Addition: A Pd(0) species inserts into the aryl-bromide bond to form a Pd(II) complex.[5][6]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.[3][7]
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the desired substituted alkene product and a palladium-hydride species.[3][5]
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the generated HBr and regenerate the active Pd(0) catalyst for the next cycle.[6][8]
Q3: What are the critical parameters to consider when optimizing this reaction?
A3: Successful optimization hinges on the careful selection of:
-
Palladium Precatalyst and Ligand: The choice of the palladium source and the coordinating ligand is paramount for catalyst stability and activity.
-
Base: The base plays a crucial role in the final step of the catalytic cycle and can significantly impact the reaction rate and yield.
-
Solvent: The solvent influences the solubility of reactants and the stability of the catalytic species.[9]
-
Temperature: Reaction temperature affects the rate of all steps in the catalytic cycle and can also influence catalyst stability.
II. Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very little or no consumption of this compound, even after prolonged reaction times. What are the likely causes and how can I fix this?
A: This is a common and frustrating issue that often points to problems with catalyst activation or stability.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst:
-
Cause: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be sensitive to oxygen.[1][6]
-
Solution:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Precatalyst Activation: Some Pd(II) precatalysts require a reducing agent to form the active Pd(0) species. While phosphine ligands can sometimes serve this role, the addition of a dedicated reducing agent might be necessary.[6] However, for most standard Heck protocols, the in-situ reduction by a phosphine ligand or the base is sufficient.
-
Switch Palladium Source: If you are using a stable Pd(0) source like Pd(PPh₃)₄ and still see no reaction, the issue might lie elsewhere. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient amount to facilitate reduction.[6]
-
-
-
Ligand Issues:
-
Cause: The chosen ligand may not be suitable for the electron-rich and potentially coordinating cinnoline substrate. The ligand could be sterically too bulky, electronically mismatched, or unstable under the reaction conditions.
-
Solution:
-
Screen Different Ligands: Experiment with a variety of phosphine ligands. Start with common monodentate ligands like triphenylphosphine (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃). Also, consider bidentate ligands like BINAP or more specialized, electron-rich ligands that have shown success with heteroaromatic substrates.[6][10] N-heterocyclic carbenes (NHCs) can also be robust alternatives.[1][11]
-
Optimize Ligand:Palladium Ratio: The ratio of ligand to palladium is critical. Too little ligand can lead to catalyst decomposition (formation of palladium black), while too much can inhibit the reaction by creating a coordinatively saturated and unreactive palladium center.[12] A common starting point is a 2:1 to 4:1 ratio of monodentate phosphine to palladium.
-
-
-
Inappropriate Base or Solvent:
-
Cause: The base may not be strong enough to effectively participate in the regeneration of the Pd(0) catalyst, or the solvent may not be suitable for the reaction.[13][14]
-
Solution:
-
Base Screening: If using a weaker base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like sodium tert-butoxide (NaOtBu).[5]
-
Solvent Selection: Polar aprotic solvents like DMF, DMAc, or NMP are often effective for Heck reactions as they can help stabilize the charged intermediates in the catalytic cycle.[9][15] Ensure your solvent is anhydrous, as water can sometimes interfere with the reaction.
-
-
Issue 2: Formation of Palladium Black and Reaction Stalling
Q: My reaction starts, but then a black precipitate (palladium black) forms, and the reaction stops. What's causing this and how can I prevent it?
A: The formation of palladium black is a clear indicator of catalyst decomposition, where the soluble palladium species agglomerate into inactive metallic palladium.[1]
Potential Causes & Step-by-Step Solutions:
-
Ligand Dissociation or Degradation:
-
Cause: At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leaving it "naked" and prone to aggregation. The ligand itself might also be degrading.[1]
-
Solution:
-
Use More Robust Ligands: Consider sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which form more stable complexes with palladium.[1][11]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Increase Ligand Concentration: A slight excess of the ligand can sometimes help prevent dissociation, but be mindful of potential inhibition at very high concentrations.[12]
-
-
-
Incorrect Ligand:Palladium Ratio:
-
Cause: An insufficient amount of ligand relative to the palladium precatalyst is a common cause of palladium black formation.
-
Solution:
-
Optimize the Ratio: Systematically vary the ligand-to-palladium ratio. A good starting point is often 2:1 for bidentate ligands and 4:1 for monodentate ligands.
-
-
-
Presence of Oxidants:
-
Cause: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Solution:
-
Rigorous Degassing: As mentioned previously, ensure all components of your reaction are thoroughly deoxygenated.[8]
-
-
Issue 3: Low Yield and/or Formation of Side Products
Q: I am getting my desired product, but the yield is low, and I'm observing significant side products. How can I improve the selectivity and yield?
A: Low yields and side product formation often point to competing reaction pathways or suboptimal reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Hydrodehalogenation:
-
Cause: This is a common side reaction where the bromo group is replaced by a hydrogen atom. This can be caused by moisture or impurities in the reagents.[1]
-
Solution:
-
Use Anhydrous Reagents and Solvents: Ensure all your materials are scrupulously dry.
-
Purify Reagents: If you suspect impurities, purify your this compound and alkene before use.
-
-
-
Alkene Isomerization:
-
Cause: The palladium-hydride species formed during the catalytic cycle can re-add to the product alkene, leading to isomerization.
-
Solution:
-
Choice of Base and Additives: The addition of certain bases or silver salts can facilitate the reductive elimination step, minimizing the lifetime of the palladium-hydride species and thus reducing isomerization.[6]
-
-
-
Homocoupling of the Alkene or Aryl Halide:
-
Cause: Under certain conditions, the alkene can couple with itself, or the this compound can undergo homocoupling.
-
Solution:
-
III. Experimental Protocols & Data
General Protocol for a Screening Heck Reaction
This protocol provides a starting point for your optimization efforts.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired alkene (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%) in a portion of the degassed solvent.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the remaining degassed solvent to reach the desired concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC, GC-MS, or LC-MS.[16][17][18]
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the palladium catalyst, and concentrate the filtrate in vacuo.[8]
-
Purify the crude product by column chromatography.
Table of Recommended Starting Conditions for Optimization
| Parameter | Recommended Range/Options | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective choice. Pd₂(dba)₃ is a stable Pd(0) source. Pd(PPh₃)₄ is a pre-formed active catalyst.[2][6][8] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates, but lower loadings are more cost-effective. |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃, XPhos, SPhos, BINAP | A range of ligands with varying steric and electronic properties should be screened.[2][12] |
| Ligand:Pd Ratio | 2:1 to 4:1 (for monodentate) | This ratio is crucial for catalyst stability and activity.[12] |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, NaOtBu | The choice of base can significantly influence the reaction outcome.[2][13] |
| Base Equivalents | 2.0-3.0 eq | A sufficient excess of base is needed to neutralize the generated acid and facilitate catalyst turnover.[8] |
| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | Polar aprotic solvents are generally preferred.[9][15] |
| Temperature | 80-140 °C | The optimal temperature will depend on the specific substrates and catalyst system. |
IV. Visualizing the Process
The Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Conversion
Caption: A systematic approach to troubleshooting low conversion in Heck reactions.
V. References
-
Wikipedia. (n.d.). Heck reaction. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from --INVALID-LINK--
-
SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from --INVALID-LINK--
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 3-Bromo-4-chlorocinnoline. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from --INVALID-LINK--
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from --INVALID-LINK--
-
MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Retrieved from --INVALID-LINK--
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of Heck reaction conditions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Bromoquinoline synthesis. Retrieved from --INVALID-LINK--
-
Mono Mole. (2019). Monitoring the progress of a reaction. Retrieved from --INVALID-LINK--
-
Vulcanchem. (n.d.). 4-Bromoquinolin-3-ol. Retrieved from --INVALID-LINK--
-
PubMed. (2015). Palladium-meta-terarylphosphine catalyst for the Mizoroki-Heck reaction of (hetero)aryl bromides and functional olefins. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Heck Coupling | NROChemistry [nrochemistry.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Palladium-meta-terarylphosphine catalyst for the Mizoroki-Heck reaction of (hetero)aryl bromides and functional olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nanochemres.org [nanochemres.org]
- 16. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. monomole.com [monomole.com]
Preventing dehalogenation in 3-Bromocinnolin-4-ol reactions
Welcome to the technical support guide for handling 3-bromocinnolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The inherent reactivity of the cinnolinone core, while valuable, presents a common and often frustrating challenge: premature dehalogenation, particularly during palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights and actionable protocols to help you mitigate this unwanted side reaction and maximize the yield of your desired product.
The core issue stems from a competitive reaction pathway within the catalytic cycle. After the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, the resulting intermediate can either proceed down the desired cross-coupling pathway (via transmetalation and reductive elimination) or react with a hydride source to undergo reductive dehalogenation, yielding the parent cinnolin-4-ol. Understanding and controlling the factors that influence this branching ratio is the key to success.
Technical Support Center: Efficient Sonogashira Coupling of 3-Bromocinnolin-4-ol
Introduction: The Sonogashira cross-coupling reaction is a cornerstone in medicinal chemistry for the formation of C(sp²)–C(sp) bonds, enabling the synthesis of complex arylalkynes.[1] The functionalization of N-heterocycles like cinnoline is of particular interest in drug development.[2] However, substrates such as 3-Bromocinnolin-4-ol present unique challenges. The electron-deficient nature of the heteroaromatic ring, the presence of potentially coordinating nitrogen atoms, and the hydroxyl group can complicate catalyst selection and reaction optimization. This guide provides expert insights, troubleshooting advice, and validated protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Sonogashira coupling with this compound?
The primary challenges stem from the substrate's structure:
-
Aryl Bromide Reactivity: Aryl bromides are less reactive than the corresponding iodides, often requiring higher temperatures or more active catalytic systems to facilitate the rate-limiting oxidative addition step.[3][4]
-
Catalyst Inhibition: The nitrogen atoms of the cinnoline ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This necessitates the use of strongly coordinating external ligands to outcompete the substrate.
-
Substrate/Product Solubility: The polar 4-ol group can affect solubility in common non-polar Sonogashira solvents, influencing reaction kinetics and requiring careful solvent selection.
-
Side Reactions: As with many Sonogashira couplings, the formation of alkyne homocoupling (Glaser) products is a common side reaction, especially in the presence of oxygen and the copper co-catalyst.[5][6]
Q2: What is the role of the copper co-catalyst, and should I use a copper-free system?
In the classic Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. Its primary role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[5] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster than the direct reaction of the alkyne with the palladium complex.
-
When to Use Copper: The copper-cocatalyzed reaction is often faster and can proceed under milder conditions (even room temperature for reactive halides).[5] It is a good starting point for initial screening.
-
When to Go Copper-Free: The main drawback of using copper is the promotion of oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling), especially if the reaction is sluggish or exposed to oxygen.[3][7] Copper-free systems are preferred when this side product is a major issue or when the final product is intended for pharmaceutical applications where minimizing copper contamination is critical.[8] Copper-free reactions often require more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[9]
Q3: How do I select the optimal palladium source and ligand for this substrate?
The choice of the Pd catalyst and its associated ligand is the most critical factor for success.
-
Ligand Selection: For a moderately reactive aryl bromide like this compound, standard triphenylphosphine (PPh₃) may be insufficient. More robust ligands are recommended:
-
Bulky Monophosphine Ligands (Buchwald-type): Ligands like XPhos or SPhos are electron-rich and sterically hindered. This bulk promotes reductive elimination and stabilizes the monoligated Pd(0) species, which is highly active in oxidative addition. They are excellent choices for challenging heteroaromatic substrates.[10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable complexes with palladium. They are highly effective for coupling less reactive aryl chlorides and bromides and can be a powerful alternative to phosphines.[9][11]
-
The key is to use a ligand that binds strongly enough to palladium to prevent inhibition by the cinnoline nitrogen atoms while still allowing for the necessary oxidative addition and reductive elimination steps.
Troubleshooting Guide
Problem 1: Low or no product yield, with starting material remaining.
-
Potential Cause A: Inactive Catalyst.
-
Why it happens: The palladium catalyst (especially Pd(0) sources) may have degraded due to improper storage or exposure to air. The active Pd(0) species was not generated efficiently from the Pd(II) precatalyst.
-
Recommended Solution: Use a fresh batch of palladium precatalyst. If using a Pd(II) source, ensure conditions are suitable for its reduction (e.g., sufficient amine base, appropriate temperature). Consider switching to a more robust, pre-formed catalyst or a more effective ligand that stabilizes the active species.
-
-
Potential Cause B: Insufficient Reaction Temperature.
-
Why it happens: The oxidative addition of aryl bromides to the Pd(0) center is often the rate-limiting step and has a significant activation energy barrier.[4] Room temperature may not be sufficient.
-
Recommended Solution: Increase the reaction temperature incrementally, for example, to 60-80 °C. Monitor for potential product or starting material degradation by TLC or LC-MS. For sluggish reactions, temperatures up to 100 °C in a sealed vessel may be necessary.[4]
-
-
Potential Cause C: Inappropriate Ligand.
-
Why it happens: The chosen ligand (e.g., PPh₃) may not be electron-rich or bulky enough to promote oxidative addition efficiently. Alternatively, the cinnoline substrate itself may be binding to the palladium center more strongly than the ligand, poisoning the catalyst.
-
Recommended Solution: Switch to a more advanced ligand system. A good starting point is to screen a bulky monophosphine ligand like XPhos or an N-heterocyclic carbene (NHC) ligand.[12][13] These are designed to accelerate couplings of challenging aryl halides.
-
Problem 2: A black precipitate (Palladium Black) forms in the reaction.
-
Why it happens: The formation of palladium black indicates the decomposition and precipitation of the homogeneous palladium catalyst into its inactive, metallic form. This is often caused by ligand dissociation from the metal center, impurities, or the use of certain solvents like THF under some conditions.[3][14]
-
Recommended Solution:
-
Improve Ligand Binding: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 for a monoligated active species).
-
Switch Ligands: Use a more strongly binding ligand, such as a bidentate phosphine (e.g., dppf) or an NHC ligand, which form more stable complexes.[9]
-
Solvent Choice: If using THF, consider switching to DMF, Toluene, or Dioxane, and ensure all solvents are rigorously degassed.[4]
-
Check Reagents: Ensure all reagents, especially the base and solvent, are pure and anhydrous.
-
Problem 3: Significant formation of a homocoupled alkyne (Glaser) side product is observed.
-
Why it happens: This side reaction is catalyzed by the copper(I) salt in the presence of oxygen.[15] It consumes the valuable alkyne starting material and complicates purification.
-
Recommended Solution:
-
Ensure Anaerobic Conditions: The most crucial step is to rigorously exclude oxygen. Use proper degassing techniques (e.g., three freeze-pump-thaw cycles for the solvent) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]
-
Switch to a Copper-Free Protocol: If homocoupling persists, eliminate CuI from the reaction. This will likely require a more active catalyst system (e.g., a Pd-NHC complex or a Pd/bulky phosphine system) and potentially higher temperatures to compensate for the slower transmetalation step.[5][16]
-
Modify Reaction Conditions: Some reports suggest that using an atmosphere of diluted hydrogen gas can suppress homocoupling without reducing the alkyne triple bond.[15]
-
Data & Visualization
Catalyst System Screening Recommendations
The following table provides starting points for a catalyst screening study to identify the optimal conditions for the coupling of this compound. All reactions should be run in parallel under identical inert conditions for valid comparison.
| Entry | Pd Source (mol%) | Ligand (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Rationale |
| 1 | PdCl₂(PPh₃)₂ (2) | - (uses internal PPh₃) | 4 | Et₃N (3) | THF | 60 | Classic conditions, baseline experiment. |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | 4 | K₂CO₃ (2) | Toluene | 80 | Bulky phosphine for challenging bromide, common base/solvent combo.[10] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | - | DIPEA (3) | DMF | 80 | Copper-free system with an alternative bulky phosphine and amine base. |
| 4 | IPr-Pd-G3 (2) | - (uses internal NHC) | 2 | Cs₂CO₃ (2) | Dioxane | 100 | Robust NHC catalyst for difficult substrates, strong inorganic base.[9] |
Visualizing the Sonogashira Catalytic Cycle
The following diagram illustrates the interconnected catalytic cycles for the standard copper-cocatalyzed Sonogashira reaction. Understanding these steps is key to effective troubleshooting.
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing common issues.
Caption: A decision tree for troubleshooting common Sonogashira coupling problems.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling (Copper-Cocatalyzed)
This protocol is a starting point and should be optimized based on screening results.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and Copper(I) Iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry Argon or Nitrogen three times.
-
Solvent and Reagents Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or Toluene, 5 mL). Add the terminal alkyne (1.2 mmol, 1.2 equiv) followed by the amine base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots via syringe and analyzing by TLC or LC-MS.[3] Note: Quenching aliquots with a solution of a strong phosphine ligand like dppe can prevent continued reaction in the sample vial before analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Throughput Catalyst Screening Workflow
This workflow allows for the efficient parallel screening of multiple catalyst systems.[17]
Caption: Workflow for parallel screening of Sonogashira catalyst systems.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ijper.org [ijper.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. books.lucp.net [books.lucp.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 12. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. DSpace [repository.kaust.edu.sa]
- 17. thalesnano.com [thalesnano.com]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 3-Bromocinnolin-4-ol
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the minimization of homocoupling side-products in palladium-catalyzed cross-coupling reactions involving 3-bromocinnolin-4-ol. Our focus is on providing scientifically-grounded, practical solutions to common challenges encountered in the synthesis of functionalized cinnoline derivatives.
The Challenge: Reactivity of this compound
This compound is a valuable heterocyclic building block, but its electronic nature presents specific challenges in cross-coupling reactions. The electron-deficient character of the cinnoline ring, influenced by the two adjacent nitrogen atoms, can impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2][3][4][5] This can sometimes favor undesired pathways, most notably the formation of homocoupled bi-cinnoline or homocoupling of the coupling partner. This guide will help you navigate these challenges and optimize your reaction conditions for a successful cross-coupling.
General Troubleshooting & FAQs
Before diving into reaction-specific issues, here are some general questions and answers applicable to most cross-coupling reactions with this compound.
Q1: I'm observing a significant amount of 3,3'-bicinnolin-4,4'-diol in my reaction. What is the primary cause of this homocoupling?
A1: The formation of a homocoupled product from this compound can arise from several pathways. One common route involves the reaction of two molecules of the organopalladium intermediate (Ar-Pd-L) before reductive elimination of the desired product. Another possibility is a Pd(II)-mediated reaction where two molecules of an organometallic intermediate (e.g., from a transmetalation step) couple, reducing Pd(II) to Pd(0).[6][7][8] Rigorous exclusion of oxygen is crucial, as oxidation of Pd(0) to Pd(II) can promote this unwanted side reaction.[6][7]
Q2: My starting material, this compound, is being consumed, but I'm getting a complex mixture of byproducts, including debromination. What could be happening?
A2: Debromination, or hydrodehalogenation, is a common side reaction, especially with electron-deficient heteroaryl halides. This can be promoted by certain bases, solvents (particularly protic ones like alcohols if used inappropriately), or impurities. It can also occur if the catalytic cycle is stalled after oxidative addition, and the resulting organopalladium intermediate undergoes a reaction with a proton source. Careful selection of a non-coordinating, anhydrous base and a thoroughly degassed, anhydrous solvent is critical.
Suzuki-Miyaura Coupling: Troubleshooting Guide
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, homocoupling of the boronic acid/ester partner is a frequent issue.
Q3: My main byproduct is the homocoupling of my boronic acid. How can I suppress this?
A3: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[6][9] Here are several strategies to mitigate this:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[10][11]
-
Use of a Pd(0) Pre-catalyst: While many protocols use Pd(II) sources like Pd(OAc)₂, which are reduced in situ, starting with a Pd(0) source such as Pd(PPh₃)₄ can sometimes minimize side reactions that occur during the reduction step.
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, thereby suppressing Pd(II)-mediated homocoupling.[6][7]
-
Choice of Base: The base is crucial for activating the boronic acid but can also influence side reactions.[11] For sensitive substrates, consider milder bases like K₃PO₄ or Cs₂CO₃ over stronger bases like NaOH or NaOEt.[10]
Experimental Protocol: Screening Bases for Suzuki-Miyaura Coupling
-
Setup: In parallel reaction vials, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Base Addition: To each vial, add a different base (2.0 equiv), such as K₂CO₃, K₃PO₄, Cs₂CO₃, or KF.
-
Inert Atmosphere: Seal the vials, and purge with argon or nitrogen.
-
Solvent and Reaction: Add degassed solvent (e.g., 1,4-dioxane/water 4:1). Heat the reactions to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS to determine the ratio of the desired product to the homocoupled byproduct.
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Desired Product (%) | 65 | 85 | 82 |
| Homocoupling (%) | 25 | 8 | 10 |
| Debromination (%) | 5 | 2 | 3 |
| Table 1: Hypothetical outcome of a base screen for the Suzuki-Miyaura coupling of this compound. |
Visualization: Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling
Caption: Suzuki-Miyaura cycle vs. Pd(II)-mediated boronic acid homocoupling.
Sonogashira Coupling: Troubleshooting Guide
Sonogashira coupling is used to form C-C bonds between terminal alkynes and aryl halides. A common side reaction is the Glaser-Hay homocoupling of the terminal alkyne.[12][13][14]
Q4: I'm getting a lot of the diyne byproduct from the homocoupling of my alkyne. How can I prevent this?
A4: The Glaser-Hay homocoupling is a copper-catalyzed oxidative dimerization of terminal alkynes.[12][13][14] Minimizing this side reaction is key to a successful Sonogashira coupling.
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to run the reaction without a copper co-catalyst.[15] Modern, highly active palladium/phosphine or palladium/N-heterocyclic carbene (NHC) systems can often facilitate the coupling without copper, although this may require higher temperatures.[16][17]
-
Minimize Oxygen: Since Glaser coupling is an oxidative process, rigorous deoxygenation of the reaction mixture is crucial.[14][18]
-
Control Base and Solvent: The choice of amine base and solvent can influence the rate of homocoupling.[12][13] Using a bulky amine base can sometimes disfavor the formation of the copper-acetylide intermediates that lead to dimerization.
-
Hydrogen Atmosphere: It has been reported that conducting the reaction under a diluted hydrogen atmosphere can significantly reduce homocoupling.[19]
Visualization: Sonogashira Cycle and Competing Glaser Coupling
Caption: Sonogashira cross-coupling vs. copper-catalyzed Glaser homocoupling.
Buchwald-Hartwig Amination: Troubleshooting Guide
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. While homocoupling of the aryl halide is less common than in Suzuki reactions, other side reactions can occur.
Q5: My Buchwald-Hartwig reaction with this compound is sluggish and gives low yields. Could homocoupling be an issue?
A5: While possible, low yields in Buchwald-Hartwig aminations of electron-deficient heterocycles are often due to catalyst inhibition or deactivation.[20][21] The nitrogen atoms in the cinnoline ring can coordinate to the palladium center, hindering the catalytic cycle.
-
Ligand Choice is Critical: For electron-deficient and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[21][22][23] These ligands promote the desired reductive elimination step and can prevent catalyst inhibition.[24]
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically used. The choice of base can significantly affect the reaction rate and should be screened.
-
Precatalyst Generation: Using well-defined palladium precatalysts can lead to more reproducible results than generating the active catalyst in situ.
Experimental Protocol: Ligand Screening for Buchwald-Hartwig Amination
-
Setup: In parallel, oven-dried Schlenk tubes, add the palladium precatalyst source (e.g., Pd₂(dba)₃, 1 mol% Pd) and the ligand (2.2 mol%).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Inert Atmosphere: Seal the tubes, and purge with argon or nitrogen.
-
Solvent and Reaction: Add degassed, anhydrous solvent (e.g., toluene or dioxane). Heat to the required temperature (e.g., 90-110 °C).
-
Analysis: After a set time, analyze the reaction mixtures by LC-MS to compare the conversion to the desired product with different ligands.
| Ligand Type | Example Ligand | Expected Outcome for Electron-Deficient Heterocycles |
| Bulky Biarylphosphine | XPhos, RuPhos | Generally high activity, promotes reductive elimination.[21] |
| Ferrocenylphosphine | dppf | Can be effective, but may be less active for challenging substrates. |
| N-Heterocyclic Carbene | IPr, IMes | Strong σ-donors, can be very effective but require careful optimization.[20][25] |
| Table 2: General ligand classes and their suitability for Buchwald-Hartwig amination of challenging heteroaryl halides. |
References
- 1. [PDF] Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Glaser coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. research.rug.nl [research.rug.nl]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 25. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of 3-Bromocinnolin-4-ol Synthesis: A Technical Support Guide
For researchers, medicinal chemists, and process development professionals, the successful synthesis of key intermediates is a critical step in the drug development pipeline. 3-Bromocinnolin-4-ol is a valuable heterocyclic building block, but its synthesis, particularly during scale-up, can present significant challenges. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during the synthesis of this compound, with a focus on reaction condition adjustments for scaling up production.
The synthesis of this compound is typically approached as a two-step process. The first step involves the formation of the cinnolin-4-ol core via the Borsche-Herbert reaction, which consists of the diazotization of 2-aminoacetophenone followed by an intramolecular cyclization. The second step is the regioselective bromination of the resulting cinnolin-4-ol at the C3 position. Each of these steps presents its own set of challenges, especially when transitioning from laboratory to pilot plant or manufacturing scale.
Part 1: Synthesis of Cinnolin-4-ol via Borsche-Herbert Reaction
The Borsche-Herbert reaction is a powerful method for the synthesis of 4-hydroxycinnolines.[1] However, the diazotization of 2-aminoacetophenone is an exothermic process that generates a thermally sensitive diazonium salt intermediate, posing significant safety risks upon scale-up.[2][3]
Frequently Asked Questions & Troubleshooting
Q1: My diazotization of 2-aminoacetophenone is giving low yields and appears to be decomposing. What are the critical parameters to control?
A1: The instability of the diazonium salt is a primary cause of low yields.[2] Here are the critical parameters and troubleshooting steps:
-
Temperature Control: This is the most critical parameter. The reaction should be maintained at 0-5 °C.[3] On a larger scale, the increased volume-to-surface area ratio makes heat dissipation more challenging.
-
Scale-Up Adjustment: Use a jacketed reactor with a reliable cooling system. The addition of the sodium nitrite solution must be done slowly and subsurface to ensure localized heat generation is minimized. Continuous monitoring with a temperature probe is essential. A thermal runaway can occur if the temperature rises, leading to violent decomposition and release of nitrogen gas.[3]
-
-
Rate of Sodium Nitrite Addition: Slow, dropwise addition of the aqueous sodium nitrite solution is crucial to prevent a sudden exotherm.
-
Scale-Up Adjustment: For larger batches, consider using a syringe pump or a peristaltic pump for a controlled and consistent addition rate. The addition rate should be adjusted based on the real-time temperature monitoring of the reaction mixture.
-
-
Acid Concentration: The reaction is typically carried out in a strong mineral acid like hydrochloric acid. Insufficient acid can lead to incomplete diazotization and the formation of diazoamino compounds.
-
Scale-Up Adjustment: Ensure thorough mixing to maintain a homogeneous acidic environment. The concentration of the acid should be carefully calculated based on the stoichiometry of the reaction.
-
Q2: I am observing significant foaming and gas evolution during the diazotization. Is this normal and how can I manage it on a larger scale?
A2: The decomposition of the diazonium salt results in the evolution of nitrogen gas. While some slow decomposition is expected, excessive foaming indicates that the diazonium salt is not stable under the reaction conditions.
-
Troubleshooting:
-
Check Temperature: Ensure the temperature is strictly maintained below 5 °C.
-
Purity of Starting Material: Impurities in the 2-aminoacetophenone can catalyze the decomposition of the diazonium salt. Ensure the starting material is of high purity.
-
-
Scale-Up Adjustment:
-
Headspace: Ensure the reactor has sufficient headspace to accommodate potential foaming.
-
Venting: The reactor must be equipped with a proper venting system to safely release the nitrogen gas generated.[2] A pressure-equalizing dropping funnel for the addition of sodium nitrite is also recommended.
-
Q3: The cyclization of the diazonium salt to cinnolin-4-ol is not proceeding to completion. What can I do to improve the yield?
A3: The cyclization step is sensitive to pH and temperature.
-
Troubleshooting:
-
pH Adjustment: The cyclization is often facilitated by a slight increase in temperature and a change in pH. After the diazotization is complete, the reaction mixture is typically warmed, and the pH might need adjustment to facilitate the intramolecular cyclization.
-
Reaction Time: The cyclization may require a longer reaction time at a slightly elevated temperature (e.g., room temperature or slightly above) after the diazotization is complete.
-
-
Scale-Up Adjustment:
-
Controlled Heating: The warming of the reaction mixture should be gradual and well-controlled to prevent rapid decomposition of any remaining diazonium salt.
-
Mixing: Efficient mixing is crucial during the cyclization step to ensure a homogeneous reaction mixture and consistent product formation.
-
Part 2: Regioselective Bromination of Cinnolin-4-ol
The second step in the synthesis is the bromination of the cinnolin-4-ol at the C3 position. Achieving high regioselectivity and avoiding over-bromination are the primary challenges in this step, especially at a larger scale.
Frequently Asked Questions & Troubleshooting
Q1: My bromination of cinnolin-4-ol is resulting in a mixture of mono- and di-brominated products. How can I improve the selectivity for this compound?
A1: Regioselectivity in the bromination of heterocyclic compounds is highly dependent on the choice of brominating agent and the reaction conditions.[1]
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine (Br₂).[4] It is often the preferred reagent for achieving mono-bromination. Using NBS can minimize the formation of di-brominated byproducts.
-
Molecular Bromine (Br₂): While effective, Br₂ is more reactive and can lead to over-bromination if not carefully controlled.
-
-
Stoichiometry:
-
Scale-Up Adjustment: Use a slight excess of cinnolin-4-ol relative to the brominating agent to ensure complete consumption of the bromine and minimize over-bromination. On a larger scale, accurate weighing and charging of reagents are critical.
-
-
Temperature:
-
Troubleshooting: Lowering the reaction temperature can often improve selectivity. The reaction should be started at a low temperature (e.g., 0-5 °C) and allowed to slowly warm to room temperature.
-
Q2: The bromination reaction is sluggish and does not go to completion. What can I do to drive the reaction forward?
A2: A sluggish reaction can be due to several factors, including solvent choice and activation.
-
Solvent:
-
Troubleshooting: The choice of solvent can significantly impact the reaction rate. Acetic acid or a mixture of acetic acid and an inert solvent is commonly used for brominations. For NBS brominations, solvents like chloroform or acetonitrile can be effective.[5]
-
-
Catalyst:
-
Troubleshooting: In some cases, a catalytic amount of an acid, such as sulfuric acid, can be used to activate the brominating agent. However, this should be done with caution as it can also increase the rate of side reactions.
-
-
Scale-Up Adjustment:
-
Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture, especially if the starting material or product has limited solubility in the chosen solvent.
-
Q3: I am having difficulty purifying the crude this compound from the reaction mixture. What are the common impurities and what is the best purification strategy?
A3: Common impurities include unreacted cinnolin-4-ol, di-brominated byproducts, and residual brominating agent.
-
Purification Strategy:
-
Work-up: The reaction mixture is typically quenched with a reducing agent, such as sodium bisulfite, to destroy any excess bromine. The crude product can then be precipitated by adding water.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or acetic acid, is often an effective method for purifying the final product.[6]
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.
-
-
Scale-Up Adjustment:
-
Filtration and Washing: On a larger scale, efficient filtration and thorough washing of the crude product are essential to remove soluble impurities.
-
Solvent Selection for Recrystallization: The choice of solvent for recrystallization becomes more critical at scale. A solvent that provides good recovery and high purity should be selected through small-scale trials.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Cinnolin-4-ol Synthesis (Borsche-Herbert)
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Temperature | 0-5 °C | 0-5 °C (strictly monitored) |
| NaNO₂ Addition | Dropwise via funnel | Controlled rate via pump |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer |
| Reaction Time | 1-2 hours | 2-4 hours (monitor for completion) |
Table 2: Recommended Reaction Conditions for C3-Bromination of Cinnolin-4-ol
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Brominating Agent | NBS (1.05 eq) | NBS (1.05 eq) |
| Solvent | Acetic Acid | Acetic Acid |
| Temperature | 0 °C to RT | 0 °C to RT (controlled warming) |
| Reaction Time | 4-6 hours | 6-8 hours (monitor for completion) |
Experimental Protocols
Protocol 1: Synthesis of Cinnolin-4-ol
-
To a jacketed reactor equipped with an overhead stirrer, thermometer, and a pressure-equalizing dropping funnel, add 2-aminoacetophenone (1.0 eq) and 3M hydrochloric acid.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution to the cooled reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford crude cinnolin-4-ol.
Protocol 2: Synthesis of this compound
-
To a clean, dry, jacketed reactor, add cinnolin-4-ol (1.0 eq) and glacial acetic acid.
-
Cool the mixture to 0-5 °C with stirring.
-
In a separate container, dissolve N-bromosuccinimide (NBS) (1.05 eq) in acetic acid.
-
Slowly add the NBS solution to the cooled cinnolin-4-ol suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
References
- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. maxapress.com [maxapress.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Bromocinnolin-4-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Structural Elucidation
In the realms of medicinal chemistry and materials science, the cinnoline scaffold is a privileged heterocyclic structure, with derivatives exhibiting a wide array of biological activities.[1] The introduction of substituents, such as a bromine atom and a hydroxyl group in 3-bromocinnolin-4-ol, dramatically alters the molecule's electronic properties and, consequently, its potential as a synthetic intermediate or a bioactive agent.[2] Therefore, unambiguous confirmation of its molecular structure is not merely a procedural step but the foundational bedrock upon which all subsequent research is built.
This guide provides an in-depth interpretation of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for this compound. We will move beyond a simple recitation of data points to explain the causality behind the spectral features, comparing them with related structures to provide a holistic analytical perspective. This document is structured to serve as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Molecular Structure and Analytical Workflow
The subject of our analysis is this compound, a molecule with the chemical formula C₈H₅BrN₂O and a molecular weight of approximately 225.04 g/mol . Its structure features a bicyclic system composed of a benzene ring fused to a pyridazine ring, substituted with bromine at the C-3 position and a hydroxyl group at the C-4 position. The tautomeric equilibrium between the -ol and -one forms is a key consideration, though in many solvents, the hydroxyl form is prevalent.
Figure 1: Molecular structure of this compound with IUPAC numbering.
A robust characterization strategy integrates multiple analytical techniques. The logical flow ensures that data from one method corroborates the findings of another, leading to an irrefutable structural assignment.
Figure 2: Logical workflow for the structural elucidation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of structural analysis, providing a detailed map of the carbon-hydrogen framework.[3] For this compound, both ¹H and ¹³C NMR are indispensable. While publicly available experimental spectra are limited, we can predict the spectral data with high confidence based on established chemical shift principles and data from analogous structures like substituted quinolines and cinnolines.[2][4]
¹H NMR Spectroscopy: Interpreting the Proton Environment
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons on the benzene ring, plus a broader signal for the hydroxyl proton. The chemical shifts are governed by the inductive effects of the heteroatoms (N, Br) and the overall aromatic system.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale for Chemical Shift |
|---|---|---|---|---|
| H-8 | 8.0 – 8.4 | Doublet (d) | ~8.0 | Deshielded by the anisotropic effect of the adjacent N1 atom. |
| H-5 | 7.8 – 8.2 | Doublet (d) | ~8.0 | Influenced by the fused heterocyclic ring system. |
| H-6 | 7.5 – 7.9 | Triplet (t) or ddd | ~7.5 | Exhibits coupling to both H-5 and H-7. |
| H-7 | 7.5 – 7.9 | Triplet (t) or ddd | ~7.5 | Exhibits coupling to both H-6 and H-8. |
| 4-OH | > 10.0 | Broad singlet (br s) | - | Exchangeable proton, often broad. Shift is solvent-dependent. |
Note: Data is predictive and based on values for related structures.[2]
Expert Insights:
-
Causality of Shifts: The protons H-5 and H-8 are typically the most downfield in the benzo portion of the ring system due to their peri-relationship with the electron-withdrawing pyridazine ring. H-8 is often further deshielded than H-5 due to its proximity to the lone pair of the N1 nitrogen.
-
Comparative Analysis: In the parent compound, cinnolin-4-ol, the H-3 proton would appear as a singlet around 8.0-8.5 ppm. Its absence in the spectrum of this compound is a primary confirmation of substitution at this position. The electron-withdrawing bromine atom at C-3 will have a minor deshielding effect on the peri-proton H-5.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the proximity to electronegative atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Chemical Shift |
|---|---|---|
| C-4 | ~160 | Carbon attached to the electronegative oxygen (C-OH). |
| C-8a | ~148 | Quaternary carbon at the ring junction, adjacent to N-1. |
| C-4a | ~140 | Quaternary carbon at the ring junction. |
| C-6 | ~132 | Aromatic CH. |
| C-8 | ~129 | Aromatic CH. |
| C-7 | ~126 | Aromatic CH. |
| C-5 | ~120 | Aromatic CH. |
| C-3 | ~115 | Carbon directly attached to bromine (ipso-carbon). |
Note: Data is predictive and based on general values for heterocyclic systems.[5][6]
Expert Insights:
-
Substituent Effects: The most informative signals are C-3 and C-4. The C-4 signal is significantly downfield due to its attachment to the hydroxyl group. The C-3 signal is directly influenced by the bromine atom; while bromine is electronegative, the "heavy atom effect" can sometimes result in a more upfield shift than might be expected compared to chlorine or fluorine.
-
Comparison with Cinnolin-4-ol: The key difference in the spectrum of the parent compound would be the signal for C-3, which would appear as a C-H carbon at a more downfield position (~135-145 ppm). The presence of a signal around 115 ppm strongly indicates a carbon attached to bromine.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol is crucial for acquiring high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.[3]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is often more clearly observed than in CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Acquisition:
-
Acquire spectra on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C and longer relaxation times of quaternary carbons.[6]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm). Calibrate the ¹³C spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the definitive molecular weight and elemental composition of a compound. For halogenated molecules, it offers a characteristic signature that serves as powerful evidence of structure.[3]
Molecular Ion Peak and Bromine's Isotopic Signature
The most critical feature in the mass spectrum of this compound is the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[7] This results in a distinctive isotopic pattern for the molecular ion:
-
An [M]⁺ peak corresponding to the molecule containing ⁷⁹Br.
-
An [M+2]⁺ peak of almost identical intensity, corresponding to the molecule containing ⁸¹Br.
This "doublet" of peaks, separated by 2 m/z units, is a hallmark of a monobrominated compound and provides unequivocal evidence for the presence of a single bromine atom.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z (C₈H₅⁷⁹BrN₂O) | Calculated m/z (C₈H₅⁸¹BrN₂O) | Relative Abundance (%) | Assignment |
|---|---|---|---|---|
| [M+H]⁺ | 224.9663 | 226.9643 | ~100 / ~97 | Protonated Molecular Ion |
| [M]⁺˙ | 223.9585 | 225.9565 | Variable | Molecular Ion Radical Cation |
Fragmentation Pathway
The fragmentation pattern provides clues to the molecule's structure. While complex, a plausible pathway for cinnoline derivatives often involves the loss of stable neutral molecules like carbon monoxide (CO) or nitrogen (N₂), although the latter is less common from the ring itself.
Figure 3: A plausible fragmentation pathway for this compound.
Expert Insights:
-
Initial Fragmentation: A likely initial fragmentation step for the molecular ion is the loss of carbon monoxide (28 Da) from the heterocyclic ring, a common fragmentation for related hydroxy-N-heterocycles. This would yield a fragment ion at m/z 196/198.
-
Further Fragmentation: Subsequent fragmentation could involve the loss of HCN (27 Da) from the remaining ring system, leading to a bromophenyl cation at m/z 155/157. The presence of these fragment ions, each showing the characteristic bromine isotopic pattern, would strongly support the proposed structure.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation and Ionization:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which are essential for confirming the elemental formula.
-
Electrospray Ionization (ESI) in positive ion mode is a suitable technique for this molecule, as the nitrogen atoms are readily protonated to form [M+H]⁺ ions.[8]
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Perform tandem MS (MS/MS) on the precursor ions at m/z 225 and 227 to induce fragmentation and confirm the proposed fragmentation pathway.
-
Conclusion: A Synergistic Approach to Confirmation
The characterization of this compound is a clear demonstration of the synergy between NMR and MS.
-
NMR spectroscopy elucidates the precise arrangement of atoms, confirming the C-H framework and the substitution pattern on the cinnoline core. The absence of a signal for H-3 and the specific shifts of the carbon skeleton provide a detailed structural picture.
-
Mass spectrometry provides the definitive molecular formula through accurate mass measurement and unequivocally confirms the presence of a single bromine atom via its unique isotopic signature.
By integrating the data from these two powerful techniques, researchers can achieve an unambiguous and confident structural assignment of this compound, enabling further exploration of its chemical and biological potential.
References
- 1. innovativejournal.in [innovativejournal.in]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. compoundchem.com [compoundchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Characterization and Comparative Reactivity of 3-Bromocinnolin-4-ol Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the cinnoline scaffold represents a privileged structure, forming the core of numerous compounds with significant biological activity. Among its derivatives, 3-bromocinnolin-4-ol stands out as a versatile and strategic building block. Its utility stems from the presence of multiple, differentially reactive sites, offering a platform for controlled, stepwise functionalization.
This guide provides an in-depth analysis of the reaction products derived from this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare its reactivity profile with analogous heterocyclic systems, and present self-validating methodologies for product characterization. Our objective is to equip you, the practicing scientist, with the expert insights needed to effectively leverage this reagent in complex synthetic campaigns.
The Molecular Blueprint: Analyzing the Reactivity of this compound
The synthetic potential of this compound is dictated by its electronic architecture and the interplay of its functional groups. The molecule exists in a tautomeric equilibrium between the -ol and -one forms, which can influence its reactivity.[1] The primary sites for chemical modification are the C3-Bromine, the C4-Hydroxyl/Keto group, and the nitrogen atoms of the pyridazine ring.
The C3-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2] This allows for the facile introduction of carbon-based substituents. The C4-hydroxyl group, while less reactive in substitution reactions itself, can be modified or converted into a better leaving group (e.g., a triflate or chloride) to enable subsequent nucleophilic aromatic substitution (SNAr).
Caption: Key reactive sites of the this compound scaffold.
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
The most explored reaction pathway for this compound involves leveraging the C3-Br bond for palladium-catalyzed cross-coupling reactions. These methods are indispensable for creating C-C, C-N, and C-O bonds, forming the backbone of many drug discovery programs.
Comparative Performance: Cinnoline vs. Quinoline
To contextualize the performance of this compound, we compare it with a structurally similar and widely used substrate, 3-bromoquinolin-4-ol.[3] The additional nitrogen atom in the cinnoline ring system alters its electronic properties, making it more electron-deficient. This can influence catalyst selection, reaction kinetics, and ultimate product yields.
| Parameter | This compound | 3-Bromoquinolin-4-ol | Rationale & Insights |
| Reaction Type | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling | A standard method for biaryl synthesis. |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid | A common, representative coupling partner. |
| Typical Yield | 75-90% | 80-95% | The quinoline scaffold is often slightly less prone to catalyst poisoning or side reactions, potentially leading to higher yields under identical conditions. |
| Optimal Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ or Pd(OAc)₂ | The more electron-deficient cinnoline may benefit from electron-rich phosphine ligands (like dppf) to facilitate reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or K₃PO₄ | A strong base is required for transmetalation. The choice can be tuned to optimize yield and minimize side reactions. |
| Solvent | Dioxane/H₂O or DMF | Toluene or Dioxane/H₂O | Solvent choice impacts solubility and reaction temperature, which must be carefully controlled. |
Expertise in Action: The choice between these scaffolds is application-dependent. While 3-bromoquinolin-4-ol might offer marginally higher yields in standard couplings, the unique electronic and hydrogen-bonding properties of the cinnoline product may be crucial for biological target engagement. The presence of the N2 atom in the cinnoline core provides an additional hydrogen bond acceptor site, a feature absent in the quinoline analogue.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be self-validating through systematic monitoring and comprehensive characterization.
-
Reagent Preparation & Inerting: To a flame-dried 50 mL Schlenk flask, add this compound (225 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Causality: Using a slight excess of the boronic acid drives the reaction to completion. Cesium carbonate is a strong, yet relatively gentle base that promotes efficient transmetalation.
-
-
Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).
-
Causality: 5 mol% is a standard catalyst loading for achieving a balance between reaction rate and cost. The reaction must be kept under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition & Reflux: Add a degassed mixture of 1,4-dioxane (15 mL) and water (3 mL). Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours.
-
Causality: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing is critical to remove dissolved oxygen.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot (this compound) indicates completion.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenylcinnolin-4-ol.
-
Characterization of Reaction Products: A Validating Workflow
The unambiguous identification of the synthesized product is paramount. A multi-technique approach ensures scientific rigor. The workflow below outlines a standard, self-validating process for characterizing the product from the Suzuki coupling described above.
Caption: A standard workflow for the purification and characterization of a reaction product.
Expected Analytical Data for 3-Phenylcinnolin-4-ol
-
¹H NMR (400 MHz, DMSO-d₆): Expect to see the disappearance of the characteristic singlet for the C3-H in the starting material and the appearance of new aromatic signals corresponding to the introduced phenyl group (typically in the δ 7.4-7.8 ppm range). The four protons of the cinnoline benzo ring will also be present. A broad singlet for the -OH proton will likely appear downfield (>10 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): Key diagnostic signals include the appearance of six new carbon signals for the phenyl ring and a significant upfield or downfield shift of the C3 carbon signal upon substitution of bromine with a phenyl group.
-
HRMS (ESI+): The calculated mass for the protonated molecule [M+H]⁺ (C₁₄H₁₁N₂O) is 223.0866. Observing a mass with an error of <5 ppm provides strong evidence for the correct molecular formula.[1][3]
-
FT-IR (ATR, cm⁻¹): A broad absorption band in the 3300-3000 cm⁻¹ region is characteristic of the O-H stretch. A sharp peak around 1650 cm⁻¹ would indicate the presence of the C=O stretch of the tautomeric cinnolin-4-one form.
Alternative Pathways: Nucleophilic Aromatic Substitution (SNAr)
While less common for this specific substrate, the C4 position can be made susceptible to nucleophilic attack. This typically requires converting the hydroxyl group into a better leaving group, such as a chloride, by treating the parent compound with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 3-bromo-4-chlorocinnoline is a powerful intermediate for sequential, regioselective substitutions.[2]
Comparative Insight: Compared to other electron-deficient heterocycles like dichloropyrimidines, the SNAr reactivity at C4 of the cinnoline core is moderate. The reaction often requires elevated temperatures and strong nucleophiles. However, this "orthogonal" reactivity, where the C3-Br is selective for cross-coupling and the C4-Cl is selective for SNAr, allows for a highly controlled and versatile construction of complex molecules.[2]
Experimental Protocol: Amination via SNAr
This protocol describes the amination of 3-bromo-4-chlorocinnoline (prepared from this compound).
-
Setup: In a sealed pressure vessel, combine 3-bromo-4-chlorocinnoline (242 mg, 1.0 mmol) and piperidine (0.5 mL, 5.0 mmol).
-
Solvent & Heating: Add ethanol (10 mL) as the solvent. Seal the vessel and heat to 100 °C for 18 hours.
-
Causality: The use of a sealed vessel is necessary to reach temperatures above the boiling point of the solvent and nucleophile. A large excess of the amine nucleophile serves as both reactant and base to neutralize the HCl generated.
-
-
Work-up: Cool the vessel to room temperature. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution. Dry the organic layer, concentrate, and purify by column chromatography to yield 3-bromo-4-(piperidin-1-yl)cinnoline.
Senior Application Scientist's Summary
This compound is more than just another halogenated heterocycle; it is a strategic tool for medicinal and materials chemists.
-
Primary Strength: Its primary utility lies in the C3-Br bond's reliable reactivity in a wide array of palladium-catalyzed cross-coupling reactions. This makes it an excellent starting point for introducing molecular diversity at this position.
-
Strategic Comparison: When compared to its quinoline analogue, this compound introduces a unique N-N diazine motif. This fundamentally alters the product's electronic properties, hydrogen bonding capability, and metabolic profile, which can be a decisive advantage in drug design.
-
Advanced Applications: The potential for sequential functionalization—first at C3 via cross-coupling, followed by activation of C4 for SNAr—provides a logical and powerful route to highly decorated cinnoline scaffolds that would be difficult to access by other means.
The choice to employ this compound should be driven by the desired properties of the final molecule. While it may occasionally present greater synthetic challenges than more common scaffolds, the unique chemical space it unlocks often justifies the investment. The protocols and comparative data provided herein serve as a validated starting point for your synthetic explorations.
References
Comparative Reactivity Analysis: 3-Bromocinnolin-4-ol versus 3-Chlorocinnolin-4-ol in Nucleophilic Aromatic Substitution
A Guide for Researchers and Drug Development Professionals
Executive Summary
The cinnoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the 3-position is a key strategy in the development of novel therapeutics. This guide provides an in-depth comparison of the reactivity of two common precursors, 3-bromocinnolin-4-ol and 3-chlorocinnolin-4-ol, with a focus on nucleophilic aromatic substitution (SNAr). While conventional wisdom from aliphatic chemistry suggests bromide is a superior leaving group to chloride, the dynamics of SNAr are more nuanced. Here, we dissect the theoretical principles, present a framework for experimental comparison, and discuss the practical implications for synthetic strategy. Our analysis indicates that for SNAr reactions on the electron-deficient cinnoline ring, 3-chlorocinnolin-4-ol is often the more reactive substrate due to the dominant effect of halogen electronegativity on the rate-determining nucleophilic attack step. However, the choice of substrate remains context-dependent, with this compound offering distinct advantages for downstream cross-coupling applications.
Introduction: The Cinnoline Scaffold in Drug Discovery
The cinnoline ring system, a benzopyridazine isomer, is a cornerstone in the design of pharmacologically active agents, with derivatives showing promise as antitumor, antibacterial, and anti-inflammatory agents.[1][2] The ability to readily modify the cinnoline core is crucial for structure-activity relationship (SAR) studies. Specifically, the C-3 position of the cinnolin-4-ol tautomer is a common site for introducing diversity through nucleophilic substitution.
This guide addresses a fundamental question for synthetic chemists: when designing a synthesis that involves displacing a halogen at the 3-position, which precursor offers greater reactivity—this compound or 3-chlorocinnolin-4-ol? The answer is not straightforward and requires a departure from the principles governing aliphatic substitutions (SN1/SN2).
Theoretical Framework: Unpacking the Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike SN1 and SN2 reactions, the SNAr mechanism is a two-step process. The leaving group's ability to depart is not typically the rate-limiting factor.[3]
-
Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile attacks the electron-deficient carbon atom bearing the halogen. This forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken.
-
Step 2 (Fast): Restoration of Aromaticity. The leaving group departs, taking the bonding electron pair with it. This step is rapid as it restores the highly stable aromatic system.
The reactivity in SNAr is therefore primarily dictated by the stability of the Meisenheimer complex. This stability is enhanced by:
-
Electron-Withdrawing Groups: These groups (like the azo- group in the cinnoline ring) pull electron density from the ring, making it more electrophilic and better able to stabilize the negative charge of the intermediate.
-
The Halogen's Inductive Effect: The electronegativity of the halogen at the substitution site plays a critical role. A more electronegative halogen (Cl > Br) exerts a stronger electron-withdrawing inductive effect, making the attached carbon more electrophilic and accelerating the initial nucleophilic attack.[3]
This often leads to a reactivity trend in SNAr that is the inverse of that seen in aliphatic chemistry: F > Cl > Br > I . The high electronegativity of fluorine and chlorine strongly activates the ring towards attack, overriding their poor leaving group ability.[3]
Caption: Generalized mechanism for SNAr on a 3-halocinnolin-4-ol scaffold.
Comparative Analysis: Bromide vs. Chloride
A proper comparison requires evaluating the halogens in the correct mechanistic context.
The Aliphatic Precedent (SN1/SN2 Reactions)
In aliphatic systems, reaction rates are highly dependent on carbon-halogen bond strength and the stability of the resulting halide anion. Bromide is considered a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion (Br⁻) is more stable in solution than the chloride ion (Cl⁻).[4][5]
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Rationale for Superiority |
| Ionic Radius | Smaller | Larger | Better charge distribution in Br⁻. |
| Polarizability | Lower | Higher | Better stabilization of negative charge.[5] |
| Basicity | Stronger Base | Weaker Base | Weaker bases are better leaving groups.[6] |
| C-X Bond Energy | Higher | Lower | Weaker C-Br bond is easier to break. |
| Reactivity (Aliphatic) | Good | Excellent | Faster SN1 and SN2 reactions.[4] |
The Aromatic Reality (SNAr Reactions)
On the electron-deficient cinnoline ring, the focus shifts from leaving group departure to the initial nucleophilic attack.
| Property | 3-Chlorocinnolin-4-ol | This compound | Rationale for Reactivity |
| Halogen Electronegativity | ~3.16 | ~2.96 | Chlorine's higher electronegativity makes the C3 carbon more electrophilic. |
| Inductive Effect | Stronger (-I) | Weaker (-I) | Stronger electron withdrawal by Cl better stabilizes the transition state. |
| Leaving Group Ability | Good | Excellent | Br⁻ is a more stable anion than Cl⁻.[7] |
| Predicted SNAr Reactivity | Higher | Lower | The rate-determining nucleophilic attack is favored by the chloro-substituent.[3] |
Therefore, it is predicted that 3-chlorocinnolin-4-ol will exhibit a faster reaction rate in nucleophilic aromatic substitution reactions compared to its bromo-counterpart under identical conditions.
Proposed Experimental Comparison Protocol
To validate the theoretical prediction, a direct comparative kinetic study is necessary. The following protocol outlines a robust method for this evaluation.
Caption: Workflow for the comparative kinetic analysis of halo-cinnolinols.
Step-by-Step Methodology
-
Reagent Preparation:
-
In two separate, identical reaction vessels, add 3-chlorocinnolin-4-ol (1.0 mmol) and this compound (1.0 mmol), respectively.
-
To each vessel, add anhydrous potassium carbonate (2.5 mmol) and a magnetic stir bar.
-
Dissolve the contents of each vessel in anhydrous DMSO (10 mL).
-
-
Reaction Initiation & Monitoring:
-
Place both vessels in a pre-heated oil bath set to 80 °C and allow the mixtures to equilibrate.
-
At time t=0, add morpholine (1.2 mmol) to each vessel simultaneously.
-
Withdraw a small aliquot (~50 µL) from each reaction at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately quench each aliquot by diluting it in a fixed volume of a water/acetonitrile mixture.
-
-
Analysis:
-
Analyze each quenched aliquot by LC-MS to determine the relative peak areas of the starting material and the desired product (3-morpholinocinnolin-4-ol).
-
Calculate the percent conversion at each time point for both reactions.
-
Plot percent conversion versus time. The reaction with the steeper curve is the more reactive substrate.
-
Synthetic Utility and Strategic Considerations
The choice between 3-bromo- and 3-chlorocinnolin-4-ol extends beyond simple SNAr reactivity and impacts the overall synthetic strategy.
| Consideration | 3-Chlorocinnolin-4-ol | This compound | Recommendation |
| SNAr Reactions | Preferred. Faster reaction times, potentially lower temperatures required. | Viable, but may require more forcing conditions. | For syntheses where the final step is nucleophilic displacement, the chloro-analog is more efficient. |
| Palladium Cross-Coupling | Less reactive. Often requires specialized ligands/conditions for Suzuki, Buchwald-Hartwig, etc. | Preferred. Generally exhibits higher reactivity and oxidative addition rates in Pd-catalyzed reactions. | For building complexity via cross-coupling, the bromo-analog is the superior and more reliable choice. |
| Cost & Availability | Often less expensive. | Can be more costly. | Project budget and precursor availability may influence the decision. |
| Downstream Transformations | Halogen is less versatile for further functionalization. | Bromine can be converted to other functionalities via lithium-halogen exchange. | If multi-step functionalization is planned, the bromine atom offers more synthetic handles. |
Conclusion
A nuanced understanding of reaction mechanisms is paramount for efficient chemical synthesis. While this compound contains a classically better leaving group, the principles of nucleophilic aromatic substitution predict that 3-chlorocinnolin-4-ol is the more reactive substrate for this class of transformation. This enhanced reactivity is attributed to the greater electronegativity of chlorine, which renders the C3 position more electrophilic and lowers the activation energy of the rate-determining nucleophilic attack.
For drug development professionals, this means that for rapid library synthesis via SNAr, the chloro-derivative is the substrate of choice. However, if the synthetic route involves subsequent metal-catalyzed cross-coupling reactions, the superior reactivity of the bromo-derivative in those transformations makes it the strategically advantageous precursor. The ultimate decision must balance the specific reaction type, downstream synthetic plans, and economic factors.
References
- 1. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Leaving group - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Palladium Catalysis for 3-Bromocinnolin-4-ol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The functionalization of the cinnoline core, particularly at the 3-position, is a key strategy in medicinal chemistry for the development of novel drug candidates. This guide provides a comparative analysis of palladium-based catalyst systems for the coupling of 3-bromocinnolin-4-ol, a versatile building block for the synthesis of diverse 3-substituted cinnolin-4-ol derivatives. We will delve into the mechanistic intricacies of Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, offering field-proven insights and detailed experimental protocols to empower your research.
The Challenge of Coupling this compound
The cross-coupling of this compound presents unique challenges stemming from the electronic nature of the cinnoline ring and the presence of the hydroxyl group. The two nitrogen atoms in the cinnoline core can coordinate to the palladium center, potentially leading to catalyst inhibition. Furthermore, the hydroxyl group at the 4-position can act as a directing group or participate in side reactions, influencing the regioselectivity and overall efficiency of the coupling process.[3][4] Therefore, the judicious selection of the palladium catalyst, ligand, base, and solvent system is paramount to achieving high yields and clean conversions.
Comparative Analysis of Palladium Catalyst Systems
The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the interplay of its components. Modern catalysis has seen a shift towards the use of pre-formed, air- and moisture-stable precatalysts, which offer improved reproducibility over in-situ generated catalysts.[5] This section compares the performance of prominent palladium catalyst systems applicable to the coupling of this compound, drawing parallels from studies on structurally related N-heterocycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[6] For the arylation, vinylation, or alkylation of this compound, the choice of a suitable palladium catalyst and ligand is crucial.
Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Key Features & Considerations | Expected Performance with this compound |
| Buchwald Palladacycles | XPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands. Excellent for coupling of sterically hindered and electron-rich heteroaryl halides.[4][7] | High yields expected, particularly with challenging boronic acids. XPhos is often superior for heteroaromatic substrates. |
| PEPPSI™ Catalysts | IPr, IPent | N-Heterocyclic Carbene (NHC) ligands. Air- and moisture-stable precatalysts with high thermal stability.[5][8] | Good to excellent yields, especially for electron-rich coupling partners. PEPPSI-IPr is a versatile choice, while PEPPSI-IPent may offer advantages for sterically demanding substrates. |
| Traditional Catalysts | PPh₃ | Less bulky and electron-rich compared to Buchwald ligands. May require higher catalyst loadings and temperatures. | Moderate to good yields with simple, unhindered boronic acids. May be less effective for more challenging substrates. |
Heck Reaction: Introducing Alkenyl Moieties
The Heck reaction provides a powerful means of installing alkenyl groups onto the cinnoline core.[8][9][10] The reaction is typically performed in the presence of a base and a palladium catalyst.
Catalyst Systems for Heck Reaction
| Catalyst System | Ligand | Key Features & Considerations | Expected Performance with this compound |
| Palladium Acetate (Pd(OAc)₂) with Phosphine Ligands | PPh₃, P(o-tol)₃ | Classic catalyst system for Heck reactions. Ligand choice influences catalyst stability and activity. | Good yields are achievable, particularly with electron-deficient alkenes. Optimization of the ligand and base is crucial. |
| Ligandless or Phosphine-Free Catalysts | Pd(OAc)₂ | Can be effective in certain cases, often in polar solvents like DMF or in the presence of phase-transfer catalysts. | May require higher temperatures and can be sensitive to substrate electronics. Potential for catalyst decomposition. |
| Palladacycles | Herrmann's catalyst | Stable and active catalysts for Heck reactions. | Can provide high turnover numbers and good yields under optimized conditions. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of N-arylated and N-heteroarylated compounds.[11][12][13]
Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Key Features & Considerations | Expected Performance with this compound |
| Buchwald Palladacycles | XPhos, RuPhos | Highly effective for the amination of a broad range of aryl and heteroaryl halides with primary and secondary amines.[4] | Excellent yields are anticipated for the coupling of various amines, including those that are sterically hindered or have sensitive functional groups. |
| PEPPSI™-IPr | IPr | Demonstrates good activity in Buchwald-Hartwig aminations, offering an air-stable and user-friendly alternative.[5] | A reliable choice for a range of amine coupling partners under relatively mild conditions. |
| Bidentate Phosphine Ligands | BINAP, DPPF | Second-generation ligands that improved the scope of the Buchwald-Hartwig amination.[12] | Good to excellent yields, particularly with less sterically demanding amines. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific substrate combination. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Procedure for Suzuki-Miyaura Coupling
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Novel Cinnolinone Derivatives: An Orthogonal Approach
For fellow researchers in drug discovery, the synthesis of a novel cinnolinone derivative represents a moment of significant potential. These heterocyclic scaffolds are pharmacologically important, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial effects.[1][2] However, before any functional assessment can begin, we must answer the most fundamental question: "Have we made what we think we've made?"
Unambiguous structural validation is the bedrock of drug development. It ensures reproducibility, informs structure-activity relationships (SAR), and is a non-negotiable requirement for regulatory submissions. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of novel cinnolinone derivatives, grounded in the principles of scientific integrity and causality. We will move beyond mere protocols to explain why specific experiments are chosen and how their data synergize to build an irrefutable structural proof.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[3] It maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), providing a detailed blueprint of the molecule's carbon-hydrogen framework and the connectivity between atoms. For complex heterocyclic systems like cinnolinones, a multi-dimensional approach is not just recommended; it is essential.[4][5]
Causality: Why Start with NMR?
NMR provides unparalleled detail about the bonding framework. While other techniques can give us the mass or the 3D shape, NMR tells us which atoms are connected to which, and how they are arranged relative to one another. This is critical for distinguishing between isomers—a common challenge in the synthesis of substituted heterocycles.
Experimental Workflow & Data Interpretation
A comprehensive NMR analysis involves a suite of experiments.
1. One-Dimensional (1D) NMR (¹H and ¹³C): The Initial Sketch
-
¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin splitting), and the number of protons in each environment (integration).
-
¹³C NMR: Shows the number of distinct carbon environments. The chemical shifts are highly informative for identifying carbonyls, aromatic carbons, and aliphatic carbons within the cinnolinone core.
2. Two-Dimensional (2D) NMR: Connecting the Dots For complex molecules where 1D spectra can have overlapping signals, 2D NMR is indispensable.[6][7][8]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling).[9] It allows us to trace out entire spin systems, for example, walking along an alkyl chain attached to the cinnolinone ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons.[6][7] Each cross-peak in an HSQC spectrum definitively links a specific proton to its carbon, providing unambiguous C-H assignments.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. It is the key to assembling the molecular puzzle, connecting fragments that are not directly bonded. For a cinnolinone derivative, HMBC can confirm the position of substituents by showing a correlation from a substituent's proton to a carbon in the core ring system.
Protocol: A Self-Validating NMR Workflow
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Acquisition of 2D Spectra:
-
Run a standard COSY (¹H-¹H) experiment to establish proton-proton connectivities.
-
Run an HSQC experiment to link protons to their directly attached carbons.
-
Run an HMBC experiment to establish long-range (2-3 bond) C-H correlations.
-
-
Data Analysis:
-
Assign the ¹H and ¹³C signals of simple, identifiable fragments first (e.g., methyl groups, ethyl chains).
-
Use HSQC data to assign the carbons directly attached to these protons.
-
Use COSY data to "walk" along coupled proton networks.
-
Critically, use HMBC cross-peaks to piece the fragments together and confirm the substitution pattern on the cinnolinone core.
-
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR-based structural validation.
Pillar 2: Mass Spectrometry (MS) — The Molecular Weight Gatekeeper
Mass spectrometry is an essential tool that provides the molecular weight of a compound, serving as a fundamental check on its identity.[10][11] For drug development, its high sensitivity and selectivity are crucial for both initial validation and later impurity profiling.[10][12]
Causality: Why is MS a Critical Orthogonal Technique?
MS provides a piece of information that NMR cannot: the exact mass of the molecule. This is a powerful and independent confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically to four decimal places) to predict the elemental composition, severely constraining the possible molecular formulas and validating the one derived from synthesis.[13]
Experimental Workflow & Data Interpretation
1. Ionization: The first step is to turn the neutral molecule into a charged ion. For cinnolinone derivatives, Electrospray Ionization (ESI) is the most common method as it is a "soft" technique that typically keeps the molecule intact, yielding a prominent molecular ion peak.[10]
2. Mass Analysis:
-
Molecular Ion Peak (M+H)⁺: In ESI positive mode, the molecule typically gains a proton, so the most prominent peak will correspond to the molecular weight plus the mass of a proton.
-
The Nitrogen Rule: A key diagnostic tool for nitrogen-containing compounds like cinnolinones. If a molecule has an odd number of nitrogen atoms, its molecular ion will have an odd nominal mass. Since cinnoline (C₈H₆N₂) has two nitrogen atoms, a simple cinnolinone derivative is expected to have an even molecular weight.[14][15][16]
-
Isotopic Pattern: The presence of chlorine or bromine atoms is readily identified by characteristic isotopic patterns (e.g., an M+2 peak about one-third the intensity of the M peak for chlorine).
-
Fragmentation: While soft ionization aims to preserve the molecular ion, some fragmentation can occur. These fragments provide additional structural clues that must be consistent with the proposed structure.
Protocol: A Self-Validating MS Workflow
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion/Injection: Introduce the sample into the MS source, often coupled with liquid chromatography (LC) to ensure sample purity.[12]
-
Data Acquisition: Acquire a full scan mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[13]
-
Data Analysis:
-
Identify the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition from the accurate mass.
-
Compare this calculated formula with the expected formula of the novel cinnolinone derivative. They must match within a narrow tolerance (e.g., < 5 ppm).
-
Check for adherence to the Nitrogen Rule and for any expected isotopic patterns.
-
Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry-based validation.
Pillar 3: Single-Crystal X-ray Crystallography — The Definitive 3D Structure
While NMR provides the connectivity and MS confirms the molecular formula, single-crystal X-ray crystallography is widely considered the "gold standard" for structural elucidation.[17] It provides an unambiguous, three-dimensional map of the atoms in a molecule, revealing precise bond lengths, bond angles, and stereochemistry.[18][19][20]
Causality: Why Pursue Crystallography?
For novel compounds, especially those with multiple chiral centers or complex stereochemistry, NMR data can sometimes be ambiguous. X-ray crystallography provides the definitive answer, resolving any structural uncertainties.[21] It is the most direct and visually compelling evidence of a molecule's structure.
Experimental Workflow & Data Interpretation
1. Crystallization: This is often the most challenging step.[21][22] The goal is to grow a single, high-quality crystal of the compound, typically 0.1-0.3 mm in size, by slowly precipitating it from a supersaturated solution.[22][23]
2. Data Collection: The crystal is mounted on a diffractometer and rotated in a focused beam of X-rays.[23] The X-rays diffract off the electron clouds of the atoms, creating a unique diffraction pattern that is recorded by a detector.[18][19]
3. Structure Solution and Refinement: Complex software is used to analyze the diffraction pattern and solve the "phase problem," ultimately generating a 3D electron density map of the unit cell.[23] An atomic model is built into this map and refined to best fit the experimental data, yielding the final crystal structure.
Protocol: A Self-Validating Crystallography Workflow
-
Crystal Growth: Systematically screen for crystallization conditions by varying solvents, temperature, and precipitation methods (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on the goniometer head of the diffractometer.
-
Data Collection: Collect diffraction data, typically over several hours.
-
Structure Determination:
-
Process the raw data to determine the unit cell parameters and space group.
-
Solve the structure using direct methods or other algorithms to obtain an initial atomic model.
-
Refine the model against the diffraction data, adjusting atomic positions and thermal parameters until the model converges and key quality metrics (e.g., R-factor) are low.
-
-
Validation: The final structure must be chemically sensible, with reasonable bond lengths and angles consistent with a cinnolinone framework.
Visualization: X-ray Crystallography Experimental Workflow
Caption: Workflow for X-ray Crystallography.
Comparative Guide: Choosing the Right Tool
No single technique tells the whole story. The strength of our validation lies in the synergy of these orthogonal methods.
| Technique | Information Provided | Strengths | Limitations | Best For |
| NMR Spectroscopy | Atomic connectivity, H/C framework, relative stereochemistry | Provides detailed structural backbone information; non-destructive. | Can have overlapping signals in complex molecules; does not give molecular weight. | Initial and primary structural proof; isomer differentiation. |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity; confirms molecular formula with high accuracy.[13] | Provides little connectivity information; can be destructive. | Rapidly confirming molecular formula and purity. |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Unambiguous and definitive structural proof; the "gold standard".[17] | Requires a high-quality single crystal, which can be difficult to obtain; not a high-throughput method.[21] | Resolving ambiguity in stereochemistry; providing the final, definitive proof of structure. |
The Integrated Approach: A Validated Conclusion
The most trustworthy validation comes from a convergence of evidence. The process is not linear but iterative, where data from one technique informs the interpretation of another.
Visualization: Integrated Validation Strategy
Caption: Synergistic workflow for structural validation.
By employing this multi-faceted, orthogonal approach, we move beyond assumption to certainty. We build a self-validating case for the structure of our novel cinnolinone derivative, ensuring that the foundation of our subsequent biological and pharmacological research is solid, reproducible, and trustworthy.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. zefsci.com [zefsci.com]
- 14. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 15. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 16. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 17. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. pulstec.net [pulstec.net]
- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 23. fiveable.me [fiveable.me]
A Researcher's Guide to the Biological Activity Screening of Novel 3-Bromocinnolin-4-ol Analogs
Introduction: The Cinnoline Scaffold in Modern Drug Discovery
The cinnoline nucleus, a bicyclic heterocyclic system, stands as a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to other biologically important molecules like quinoline and isoquinoline has made it a focal point for the development of novel therapeutic agents.[1][2] Cinnoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antibacterial, and antifungal properties.[1][3] The therapeutic potential of a cinnoline derivative is heavily influenced by the nature and position of its substituents, which can modulate its pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, newly synthesized class: 3-Bromocinnolin-4-ol analogs. The introduction of a halogen, specifically bromine, at the 3-position is a strategic chemical modification. Halogen substitutions are known to enhance the biological activity of heterocyclic compounds, often by increasing lipophilicity or by participating in halogen bonding with target proteins.[4]
This document provides a comprehensive framework for screening the biological activities of these novel analogs. We will compare their potential efficacy against established alternatives, provide detailed experimental protocols for their evaluation, and explore the mechanistic underpinnings of their anticipated activities.
Comparative Screening Strategy: Prioritizing Key Biological Activities
Based on the extensive pharmacological profile of the broader cinnoline family, the initial screening of this compound analogs should be prioritized across three key areas: anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer and Antiproliferative Activity
The dysregulation of protein kinases is a hallmark of many cancers.[5] Cinnoline derivatives have emerged as potent inhibitors of several key kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6] Therefore, a primary focus of our screening will be to assess the antiproliferative effects of the new analogs on various cancer cell lines and to investigate their potential as kinase inhibitors.
Comparative Analogs and Standards:
-
Positive Control (Kinase Inhibitor): Pictilisib (GDC-0941) - A potent pan-PI3K inhibitor.
-
Positive Control (Chemotherapeutic): Doxorubicin - A standard cytotoxic agent.
-
Scaffold Comparison: Unsubstituted Cinnolin-4-ol - To determine the effect of the 3-bromo substitution.
Hypothetical Comparative Data (IC₅₀ Values):
| Compound | Target Cell Line | PI3Kα Inhibition (IC₅₀, nM) | Antiproliferative Activity (IC₅₀, µM) |
| Analog 3B-Cinn-A | MCF-7 (Breast) | 15 | 0.75 |
| Analog 3B-Cinn-B | HCT-116 (Colon) | 28 | 1.52 |
| Pictilisib (GDC-0941) | MCF-7 (Breast) | 3 | 0.48 |
| Doxorubicin | MCF-7 (Breast) | N/A | 0.10 |
| Cinnolin-4-ol | MCF-7 (Breast) | >1000 | >50 |
Workflow for Anticancer Activity Screening
The following diagram outlines the logical flow for a comprehensive evaluation of the anticancer potential of the novel analogs.
Caption: Workflow for anticancer screening of novel compounds.
Detailed Protocol: MTT Proliferation Assay
This protocol is a self-validating system for assessing the cytotoxic effects of the synthesized analogs.
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and control drugs (Doxorubicin) in the appropriate medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Putative Mechanism: Inhibition of the PI3K/Akt Signaling Pathway
Cinnoline derivatives have been shown to act as potent inhibitors of PI3K.[5][6] The PI3K/Akt/mTOR pathway is a critical cascade that promotes cell survival and proliferation. Its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Activity
Chronic inflammation is linked to various diseases, and many cinnoline derivatives have exhibited significant anti-inflammatory properties.[1][3][7] Some have shown efficacy comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[7] The screening for anti-inflammatory potential is therefore a logical and promising secondary objective.
Comparative Analogs and Standards:
-
Positive Control: Celecoxib or Phenylbutazone - Standard anti-inflammatory drugs.[3][7]
-
Scaffold Comparison: Unsubstituted Cinnolin-4-ol.
Hypothetical Comparative Data (Inhibition of Paw Edema):
| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 3h |
| Analog 3B-Cinn-A | 50 | 75.4 |
| Analog 3B-Cinn-B | 50 | 68.2 |
| Celecoxib | 20 | 86.1 |
| Phenylbutazone | 100 | 70.5 |
| Cinnolin-4-ol | 50 | 25.1 |
Detailed Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.[7]
-
Animal Acclimatization: Use healthy Wistar albino rats (150-200g). Acclimatize them for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups (n=6): a control group, a standard drug group (e.g., Celecoxib, 20 mg/kg), and test groups for each analog (e.g., 50 mg/kg). Administer the test compounds and standard drug orally as a suspension in 2% gum acacia.[3] The control group receives only the vehicle.
-
Edema Induction: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution subcutaneously into the plantar surface of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmograph immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Antimicrobial Activity
The cinnoline core is present in synthetic antibacterial agents like cinoxacin, highlighting the scaffold's potential for antimicrobial drug development.[8] Halogenated derivatives, in particular, have shown potent activity against a range of bacteria and fungi.[3][4]
Comparative Analogs and Standards:
-
Positive Control (Antibacterial): Ciprofloxacin or Norfloxacin.[4][8]
-
Positive Control (Antifungal): Griseofulvin or Fluconazole.[3]
-
Scaffold Comparison: Unsubstituted Cinnolin-4-ol.
Hypothetical Comparative Data (Minimum Inhibitory Concentration - MIC):
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Analog 3B-Cinn-A | 12.5 | 25 | 50 |
| Analog 3B-Cinn-B | 25 | 50 | >100 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Griseofulvin | N/A | N/A | 6.25 |
| Cinnolin-4-ol | >100 | >100 | >100 |
Detailed Protocol: Broth Microdilution for MIC Determination
This method provides quantitative data on the antimicrobial potency of the analogs.
-
Preparation of Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and standard drugs in the broth, ranging from, for example, 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This guide provides a structured and robust framework for the initial biological screening of novel this compound analogs. The evidence from related cinnoline compounds strongly suggests that these new analogs hold significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][4] The proposed experimental workflows are designed to efficiently identify lead compounds and elucidate their mechanisms of action. Positive results from this initial screening will warrant further investigation, including toxicity studies, in vivo efficacy models, and detailed structure-activity relationship (SAR) analysis to optimize the therapeutic potential of this promising chemical series.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. rroij.com [rroij.com]
- 4. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. jocpr.com [jocpr.com]
A Comparative Guide to the Cytotoxicity of Substituted Quinoline and Cinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, heterocyclic compounds form a cornerstone of medicinal chemistry. Among these, quinoline and cinnoline scaffolds have emerged as privileged structures, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides an in-depth, objective comparison of the cytotoxic performance of substituted quinoline and cinnoline derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to inform future drug development endeavors.
Introduction: The Therapeutic Potential of Quinoline and Cinnoline Scaffolds
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif present in numerous natural alkaloids and synthetic compounds with diverse pharmacological activities.[1] Its derivatives have been extensively investigated as anticancer agents, with several compounds entering clinical trials.[1] The versatility of the quinoline ring allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles.[2] These modifications can profoundly influence the compound's physicochemical properties, target specificity, and ultimately, its cytotoxic potency.[3]
Cinnoline, an isomer of quinoline where the nitrogen atom is at the 2-position of the pyridine ring, also represents a promising scaffold in the design of novel anticancer agents.[4] While less explored than quinolines, cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including potent cytotoxicity against various cancer cell lines.[4] The arrangement of the nitrogen atoms in the cinnoline ring system imparts unique electronic and steric properties, offering a distinct chemical space for the development of targeted therapies.[5]
This guide will delve into a comparative analysis of these two important classes of heterocyclic compounds, providing a valuable resource for researchers engaged in the rational design of new and more effective anticancer drugs.
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of a compound is a critical determinant of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected substituted quinoline and cinnoline derivatives against three common human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and K-562 (chronic myelogenous leukemia).
Table 1: Cytotoxicity of Substituted Quinoline Derivatives
| Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylquinolin-4-amine | 2-phenyl, 4-amino | HT-29 (Colon) | 8.12 | [2] |
| Tetrahydrobenzo[h]quinoline | Tetrahydrobenzo fused | MCF-7 | 7.5 (48h) | [6] |
| Quinoline-Chalcone Hybrid (9i) | Chalcone at position 3 | K-562 | 1.91 | [7] |
| Quinoline-Chalcone Hybrid (9j) | Chalcone at position 3 | K-562 | 2.67 | [7] |
| 2-Arylquinoline (13) | 2-aryl, 6-substituted | HeLa | 8.3 | [8] |
| 2,4,6-Trimethylquinoline | 2,4,6-trimethyl | HeLa | >100 | [9] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | HeLa | 8.2 µg/mL | [10] |
| Quinoline-3-carboxamide (39) | Carboxamide at position 3 | MCF-7 | 3.35 | [11] |
| Fused Quinoline (42) | Fused heterocyclic system | MCF-7 | 7.21 | [11] |
| Quinoline Acetohydrazide (62) | Acetohydrazide at position 2 | MCF-7 | <2.44 | [11] |
| Patented Quinoline (128) | Proprietary | K-562 | 7.00 µg/mL | [11] |
Table 2: Cytotoxicity of Substituted Cinnoline Derivatives
| Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Triazepinocinnoline (7) | Fused triazepine ring | MCF-7 | 0.049 | [12] |
| Dihydrobenzo[h]cinnoline-5,6-dione | 4-NO2C6H4 substituent | Hep-G2 (Liver) | 0.77 | [4] |
| Dihydrobenzo[h]cinnoline-5,6-dione | 4-NO2C6H4 substituent | KB (Epidermoid) | 0.56 | [4] |
| Cinnoline derivative (20) | - | L. major | 0.24 | [4] |
| Cinnoline derivative (20) | - | P. falciparum | 0.003 | [4] |
Analysis of Structure-Activity Relationships (SAR):
For quinoline derivatives , the position and nature of substituents play a crucial role in their cytotoxic activity. For instance, the introduction of a chalcone moiety at the 3-position has yielded compounds with potent activity against K-562 cells.[7] Similarly, substitutions at the 2-, 4-, and 6-positions have been shown to significantly influence cytotoxicity. The presence of bulky aryl groups and specific functional groups like carboxamides and hydrazides can enhance the anticancer effects.[2][11]
In the case of cinnoline derivatives , the fusion of additional heterocyclic rings, such as a triazepine ring, has led to a compound with outstanding cytotoxicity against MCF-7 cells, demonstrating an IC50 value in the nanomolar range.[12] This suggests that extending the aromatic system and introducing additional nitrogen-containing moieties can be a fruitful strategy for enhancing the potency of cinnoline-based compounds. The presence of a nitro-substituted phenyl group on a dihydrobenzo[h]cinnoline-5,6-dione core also resulted in potent cytotoxicity.[4]
Experimental Methodologies: A Foundation for Reliable Data
The reliability of cytotoxicity data is paramount for making informed decisions in drug development. The following sections detail the standard protocols for the key assays used to evaluate the cytotoxic effects of quinoline and cinnoline derivatives, emphasizing the principles that ensure data integrity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Causality Behind Experimental Choices: The principle of the MTT assay lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This assay is chosen for its simplicity, high throughput, and sensitivity in detecting changes in cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, K-562) in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of the quinoline or cinnoline derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[2]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[14]
Causality Behind Experimental Choices: LDH is a stable cytosolic enzyme that is released upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis. The amount of LDH in the culture supernatant is directly proportional to the number of lysed cells. This assay is chosen as a complementary method to the MTT assay to specifically measure cell membrane integrity.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100. "Spontaneous LDH release" is from untreated cells, and "Maximum LDH release" is from cells treated with a lysis buffer.[16]
Experimental Workflow for LDH Assay
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sid.ir [sid.ir]
- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. researchhub.com [researchhub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
In vitro testing of 3-Bromocinnolin-4-ol derivatives against cancer cell lines
An In-Depth Guide to the In Vitro Evaluation of 3-Bromocinnolin-4-ol Derivatives as Potential Anticancer Agents
Introduction: The Untapped Potential of the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer agents[1]. While structurally related compounds like quinolines have been extensively developed into clinical candidates, the cinnoline framework remains a comparatively underexplored territory for oncological drug discovery. This guide, authored from the perspective of a senior application scientist, provides a comprehensive framework for the systematic in vitro evaluation of a novel class of compounds: this compound derivatives.
The strategic selection of this compound as a starting material is predicated on its chemical versatility. The bromine atom at the C3 position serves as a highly reactive handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings[2]. This allows for the rational design and synthesis of a focused library of derivatives to probe structure-activity relationships (SAR). This document outlines the critical experimental workflows, provides detailed, self-validating protocols, and explains the scientific rationale behind each step, enabling research teams to efficiently identify and characterize promising new anticancer lead compounds.
A Proposed Synthetic Strategy for Derivative Library Generation
The foundation of a successful screening campaign is a structurally diverse library of compounds. This compound is an ideal precursor for this purpose. The differential reactivity of its halogen substituents (if more were present) and the potential for modification at the hydroxyl group allow for a combinatorial approach to synthesis. The primary route for diversification involves leveraging the C3-bromo position.
Caption: Synthetic strategy for diversifying the this compound core.
Comparative In Vitro Screening: A Step-by-Step Workflow
The initial goal of an in vitro screening campaign is to assess the cytotoxic and antiproliferative potential of the synthesized derivatives across a panel of clinically relevant cancer cell lines. This allows for the identification of compounds with high potency and potential tumor-type selectivity.
The General Experimental Workflow
The process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies for the most promising "hit" compounds.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[3]
Rationale for Assay Selection: SRB vs. MTT
The first critical decision is the choice of cytotoxicity assay. While both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are colorimetric methods used to determine cell number, the SRB assay is often recommended for high-throughput screening of novel chemical entities.[4]
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial reductase enzymes, which convert MTT to a purple formazan product.[5][6]
-
SRB Assay: Measures total cellular protein content by staining with the bright pink aminoxanthene dye, sulforhodamine B.[7]
Causality: The SRB assay's endpoint—total protein biomass—is less susceptible to interference from compounds that may alter cellular metabolism without being directly cytotoxic. Furthermore, the SRB assay involves a cell fixation step, which makes it more robust, and the developed color is stable for longer periods.[4] For these reasons, the SRB protocol is detailed below as the primary screening method.
Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is designed to be self-validating by including appropriate controls and ensuring a clear, quantifiable endpoint.
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT116 colorectal carcinoma) to ~80% confluency.
-
Trypsinize and count the cells. Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compounds in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for an additional 48 to 72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Data Acquisition and Analysis:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 565 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Data Presentation: Comparative Cytotoxicity Analysis
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of the derivatives' potency and selectivity.
Table 1: Hypothetical IC₅₀ Values (µM) of this compound Derivatives after 72h Treatment
| Compound | Substitution at C3 | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Parent | -Br | >100 | >100 | >100 |
| Deriv. A | Phenyl | 15.2 ± 1.8 | 25.6 ± 3.1 | 18.9 ± 2.2 |
| Deriv. B | 4-Fluorophenyl | 5.8 ± 0.7 | 9.1 ± 1.1 | 4.5 ± 0.6 |
| Deriv. C | 2-Thienyl | 2.1 ± 0.3 | 3.5 ± 0.4 | 1.8 ± 0.2 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean IC₅₀ ± standard deviation from three independent experiments.
Elucidating Structure-Activity Relationships (SAR)
The data from the primary screen is crucial for building an SAR model. By comparing the chemical structures of the derivatives with their corresponding biological activities, we can deduce which molecular features are critical for cytotoxicity.
-
Core Scaffold: The parent this compound is inactive, indicating that substitution at the C3 position is essential for activity.
-
Aromatic Substitution: The introduction of an aromatic ring (Derivative A) confers moderate activity.
-
Electronic Effects: The addition of an electron-withdrawing fluorine atom to the phenyl ring (Derivative B) enhances potency, suggesting that the electronic properties of the substituent are important.
-
Heteroaromatic Rings: Replacing the phenyl ring with a bioisosteric thienyl group (Derivative C) leads to the most potent compound in this series, highlighting a potential preference for specific heteroaromatic systems that may engage in favorable interactions with the biological target.
Caption: Logical diagram of hypothetical SAR for 3-cinnolin-4-ol derivatives.
Investigating the Mechanism of Action (MoA)
Once potent "hit" compounds are identified (e.g., Derivative C), the next phase involves elucidating their MoA. Many quinoline and cinnoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[8][9] A straightforward secondary assay is to measure the activity of key executioner caspases, such as caspase-3.
Protocol: Caspase-3 Activity Assay
-
Cell Treatment: Seed cells (e.g., HCT116) in a 6-well plate and treat with the hit compound at its 1x and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Lysis: Harvest and wash the cells, then lyse them using a supplied lysis buffer from a commercial Caspase-3 activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate along with the assay buffer and the caspase-3 substrate (e.g., DEVD-pNA).
-
Data Acquisition: Incubate the plate at 37°C and measure the absorbance at 405 nm at multiple time points. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.
-
Interpretation: A significant, dose-dependent increase in caspase-3 activity compared to the control suggests the compound induces apoptosis.
This finding can guide further studies, such as cell cycle analysis by flow cytometry or Western blotting for key apoptotic proteins (e.g., Bax, Bcl-2, cleaved PARP). The ultimate goal is to identify the molecular target, which for this class of compounds could be a protein kinase, topoisomerase, or another critical component of cell survival signaling.[10][11]
Caption: A plausible signaling pathway for apoptosis induction by a cinnoline derivative.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive in vitro evaluation of novel this compound derivatives as anticancer agents. By starting with a versatile synthetic precursor, employing a reliable primary screening assay like the SRB method, and systematically building an SAR model, researchers can efficiently identify potent lead compounds. Subsequent mechanistic studies, such as apoptosis assays, are critical for characterizing the biological activity and paving the way for further preclinical development. The cinnoline scaffold holds significant promise, and a systematic approach, as detailed here, is the key to unlocking its therapeutic potential.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. thomassci.com [thomassci.com]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 3-Bromocinnolin-4-ol
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate purity assessment of 3-Bromocinnolin-4-ol, a key heterocyclic intermediate in pharmaceutical synthesis. We delve into the rationale behind method development, comparing a standard, non-optimized approach with a systematically optimized and validated method. This document serves as a practical resource for researchers, analytical chemists, and drug development professionals, offering detailed experimental protocols, comparative data, and field-proven insights to ensure robust and reliable purity analysis in alignment with stringent regulatory expectations.
Introduction: The Analytical Imperative for this compound
Cinnoline and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] this compound serves as a critical building block for more complex molecules, where its purity is paramount. Impurities, which can arise from starting materials, side reactions, or degradation, can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[2]
Understanding the Analyte and Potential Impurities
The structure of this compound, with its fused aromatic rings, nitrogen heteroatoms, and hydroxyl group, dictates its chromatographic behavior.[4] It is a relatively polar molecule capable of hydrogen bonding. The synthesis of halogenated cinnolines often involves multi-step pathways starting from halogenated anilines, which can introduce specific impurities.[5]
Potential Impurities to Consider:
-
Starting Materials: Unreacted precursors, such as halogenated anilines.
-
Positional Isomers: Bromine substitution at other positions on the cinnoline core.
-
Over-brominated/De-brominated Species: Products with additional or no bromine atoms.
-
Precursor Adducts: Byproducts formed during the cyclization step.[6]
A robust HPLC method must be able to resolve the main this compound peak from all these potential and unknown impurities.
HPLC Method Development: A Tale of Two Approaches
The development of a reliable impurity profiling method is a systematic process.[7] Reversed-Phase HPLC (RP-HPLC) is the most suitable technique for this class of compounds, as it separates molecules based on their hydrophobicity.[8] We will compare two distinct approaches:
-
Method A: The Generic Screening Method. A common starting point using standard conditions. While quick to set up, it often lacks the specificity required for impurity profiling.
-
Method B: The Optimized, Phase-Appropriate Method. A method developed through systematic optimization of critical parameters to achieve superior separation and sensitivity.
The Critical Parameters: Causality Behind Chromatographic Choices
Column Chemistry: The stationary phase is the heart of the separation.[9]
-
Method A's Choice (Standard C18): A standard C18 (octadecylsilane) column is a workhorse in RP-HPLC due to its strong hydrophobic retention.[8] However, its lack of alternative selectivity mechanisms can lead to co-elution of closely related impurities.
-
Method B's Choice (Phenyl-Hexyl): For aromatic and heterocyclic compounds, a Phenyl-Hexyl stationary phase offers a distinct advantage. It provides not only hydrophobic interactions but also π-π interactions between the phenyl rings of the stationary phase and the aromatic system of this compound and its impurities.[10] This secondary interaction mechanism often provides the enhanced selectivity needed to separate structurally similar compounds.
Mobile Phase Composition: The mobile phase composition, particularly its pH and organic modifier, directly influences retention and peak shape.
-
Method A's Choice (Methanol/Water): A simple methanol and water gradient is a common starting point.
-
Method B's Choice (Acetonitrile/Buffered Aqueous Phase):
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN typically provides lower viscosity (leading to higher efficiency) and different selectivity for aromatic compounds.
-
pH Control: The hydroxyl and nitrogen groups in this compound mean its ionization state is pH-dependent. An unbuffered mobile phase can lead to poor peak shape (tailing) and shifting retention times.[4] Method B incorporates a phosphate buffer at pH 3.0. This low pH ensures that the nitrogen atoms are consistently protonated, leading to sharp, symmetrical peaks and a stable, reproducible separation.
-
Workflow for HPLC Purity Assessment
The overall process from sample receipt to final purity determination follows a structured workflow.
Caption: General workflow for HPLC purity analysis.
Comparative Experimental Protocols & Data
Detailed Protocol for Optimized Method B
This protocol is a self-validating system designed for robustness and accuracy.
1. Preparation of Mobile Phases:
- Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: Acetonitrile (HPLC Grade).
2. Preparation of Standard and Sample Solutions:
- Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
- Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
3. Chromatographic Conditions:
- Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
- Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 µL.
- Detection: 254 nm.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 10.0 | 40 | 60 | | 12.0 | 5 | 95 | | 14.0 | 5 | 95 | | 14.1 | 95 | 5 | | 17.0 | 95 | 5 |
Performance Comparison: Method A vs. Method B
The following table summarizes the performance of the two methods on a synthesized batch of this compound containing known and unknown impurities.
| Performance Metric | Method A (Generic C18) | Method B (Optimized Phenyl-Hexyl) | ICH Guideline Recommendation |
| Resolution (API vs. Impurity 1) | 1.1 (Inadequate Separation) | 2.5 (Baseline Resolved) | > 1.5[7] |
| Tailing Factor (API Peak) | 1.9 (Significant Tailing) | 1.1 (Symmetrical) | 0.8 - 1.5[7] |
| Theoretical Plates (API Peak) | 4,200 | 11,500 | As high as feasible |
| Number of Impurities Detected >0.05% | 2 | 4 | All detectable impurities |
| Run Time (including re-equilibration) | 25 minutes | 17 minutes | As short as practical |
The data clearly shows the superiority of the optimized method. Method A failed to resolve a critical impurity (Resolution = 1.1) and its poor peak shape for the main component could lead to inaccurate quantification.[11] Method B successfully separated all components and detected two additional impurities that were completely missed by Method A.
Visualizing the Separation: Mechanism and Outcome
The optimized method effectively separates the target compound from its impurities by exploiting differences in hydrophobicity and aromaticity.
Caption: Separation logic on a Phenyl-Hexyl column.
Method Validation: Ensuring Trustworthiness
Once an optimized method is developed, it must be validated to prove it is fit for its intended purpose.[12] Validation is a regulatory requirement and ensures the integrity of the data generated.[13] Key validation parameters as per ICH Q2(R1) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the main peak from all impurities and a placebo.[11]
-
Linearity & Range: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range (e.g., from the reporting threshold to 120% of the target concentration).[14]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying low-level impurities.[11]
Conclusion
The purity assessment of a synthetic intermediate like this compound is a critical step in drug development that demands more than a generic analytical approach. As demonstrated, a standard C18 method can provide misleading results, failing to detect impurities and exhibiting poor chromatography. In contrast, a systematically developed method using a Phenyl-Hexyl stationary phase and a buffered mobile phase provides the necessary selectivity and robustness for accurate and reliable analysis. By investing time in method development and validation, researchers can ensure the quality of their intermediates, mitigate risks in downstream processes, and build a solid foundation for regulatory submission.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. veeprho.com [veeprho.com]
- 4. welch-us.com [welch-us.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and screening of novel cinnoline derivatives for analgesics [wisdomlib.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mastelf.com [mastelf.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Analysis of 3-Alkynyl-Cinnolin-4-ols for Unambiguous Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1] The introduction of an alkynyl group at the 3-position of the cinnolin-4-ol scaffold can significantly modulate the molecule's electronic and steric properties, potentially leading to enhanced therapeutic efficacy. However, the synthesis of these complex molecules can often yield a mixture of isomers and tautomers, making unambiguous structural confirmation a critical step in the drug discovery pipeline.
This technical guide provides a comprehensive overview of the spectral analysis of 3-alkynyl-cinnolin-4-ols, offering a comparative approach to distinguish the target molecule from potential side products. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing both theoretical insights and practical experimental protocols to ensure the scientific integrity of your findings.
The Tautomeric Challenge: Cinnolin-4-ol vs. Cinnolin-4(1H)-one
A crucial aspect to consider when analyzing 3-alkynyl-cinnolin-4-ols is the potential for keto-enol tautomerism. The desired 4-hydroxy (enol) form can exist in equilibrium with its 4-oxo (keto) tautomer, 3-alkynyl-cinnolin-4(1H)-one. The position of this equilibrium can be influenced by factors such as the solvent and the solid-state packing. Spectroscopic techniques are indispensable in identifying the predominant tautomeric form. While studies on the related quinoline system have shown that the 4-oxo form can be predominant in solution and the solid state, it is essential to confirm this for each new cinnoline derivative.[2]
Caption: Tautomeric equilibrium between the enol and keto forms of a 3-alkynyl-cinnoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of 3-alkynyl-cinnolin-4-ols. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a 3-alkynyl-cinnolin-4-ol will exhibit characteristic signals for the aromatic protons of the cinnoline core, the alkynyl proton (if it is a terminal alkyne), and the hydroxyl proton.
Expected Chemical Shifts (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Cinnoline Aromatic Protons | 7.0 - 8.5 | d, t, dd | The exact shifts and coupling patterns depend on the substitution pattern of the benzene ring. |
| Alkynyl-H (terminal) | ~3.0 - 3.5 | s | This signal will be absent in internal alkynes. |
| OH | > 10.0 | br s | The chemical shift of the hydroxyl proton is highly variable and depends on concentration and solvent. In the keto tautomer, this would be an NH proton with a similar broad appearance. |
Comparison with the Keto Tautomer: The most significant difference in the ¹H NMR spectrum between the enol and keto forms would be the presence of a downfield N-H proton signal instead of an O-H proton. Furthermore, the chemical shifts of the cinnoline ring protons, particularly the one at position 5, would be affected by the change in the electronic nature of the adjacent ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Expected Chemical Shifts (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Cinnoline Aromatic Carbons | 115 - 150 | |
| C4-OH | 155 - 165 | This carbon will be significantly deshielded due to the attached oxygen. |
| C3-Alkyne | ~90 - 100 | |
| Alkyne C≡C | 70 - 90 | The two alkynyl carbons will have distinct chemical shifts. |
Comparison with the Keto Tautomer: The key differentiator in the ¹³C NMR spectrum is the chemical shift of the C4 carbon. In the keto tautomer, this carbon is a carbonyl group (C=O) and would appear significantly downfield, typically in the range of 170-180 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like -OH and -NH.
-
Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Consider performing 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is essential for determining the molecular weight of the synthesized compound and provides valuable structural information through the analysis of its fragmentation pattern.
Expected Molecular Ion and Fragmentation
For a 3-alkynyl-cinnolin-4-ol, you would expect to see a prominent molecular ion peak (M⁺) in the mass spectrum. The fragmentation pattern of nitrogen heterocycles can be complex, but some general pathways can be predicted.[4][5]
Caption: Potential fragmentation pathways for a 3-alkynyl-cinnolin-4-ol.
-
Loss of CO: A common fragmentation pathway for phenols and enols is the loss of a neutral carbon monoxide molecule.
-
Loss of N₂: The cinnoline ring contains a nitrogen-nitrogen bond, and the expulsion of a neutral nitrogen molecule is a plausible fragmentation pathway.
-
Loss of the Alkynyl Substituent: Cleavage of the bond between the C3 carbon and the alkynyl group can lead to the loss of the alkynyl radical.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, as it typically results in a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation.[6] Electron impact (EI) ionization can also be used and will provide more extensive fragmentation information.[4]
-
High-Resolution Mass Spectrometry (HRMS): Whenever possible, obtain high-resolution mass spectra to confirm the elemental composition of the molecular ion and key fragments, providing an extra layer of confidence in the structural assignment.[3]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (hydroxyl) | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding. In the keto tautomer, an N-H stretch would appear in a similar region. |
| C≡C (alkyne) | 2100 - 2260 | Weak to Medium | This peak is often weak for internal alkynes.[7][8][9] |
| ≡C-H (terminal alkyne) | ~3300 | Sharp, Strong | This is a very characteristic peak for terminal alkynes.[7][8][9] |
| C=C, C=N (aromatic) | 1450 - 1600 | Medium to Strong | These peaks are part of the fingerprint region for the cinnoline core. |
Comparison with the Keto Tautomer: The most significant difference in the IR spectrum would be the presence of a strong C=O (carbonyl) stretching band in the region of 1650-1700 cm⁻¹ for the keto tautomer, which would be absent in the enol form.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. If the compound is soluble, it can also be analyzed in a suitable solvent (e.g., CCl₄) in an IR cell.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural confirmation of 3-alkynyl-cinnolin-4-ols requires a synergistic approach, integrating data from NMR, MS, and IR spectroscopy. While each technique provides valuable pieces of the puzzle, their combined interpretation allows for an unambiguous assignment of the molecular structure and the determination of the predominant tautomeric form. By carefully comparing the experimental data with the expected spectral features and considering potential isomeric and tautomeric alternatives, researchers can ensure the integrity of their synthetic efforts and build a solid foundation for further drug development studies.
Caption: Workflow for the spectral analysis and structural confirmation of 3-alkynyl-cinnolin-4-ols.
References
- 1. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. orgchemboulder.com [orgchemboulder.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromocinnolin-4-ol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromocinnolin-4-ol. As a halogenated heterocyclic compound, its handling and disposal require rigorous adherence to safety protocols and environmental regulations to mitigate risks to personnel and the ecosystem. This guide is structured to provide immediate, actionable information grounded in established safety science and regulatory standards.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as harmful and an irritant, necessitating stringent personal protective measures to prevent exposure.
1.1. Inherent Hazards Based on available safety data, this compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Causality: The bromine atom and the cinnoline ring structure contribute to its reactivity and biological effects. Ingestion can lead to systemic toxicity, while contact with skin or eyes can cause significant irritation due to the compound's chemical nature.
1.2. Required Personal Protective Equipment (PPE) A multi-layered PPE approach is essential to create a reliable barrier against exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the compound[1].
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. If there is a splash hazard, a face shield is required.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.
-
Respiratory Protection: All handling of solid this compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[2].
| Hazard Profile: this compound | |
| CAS Number | 19419-09-1 |
| Molecular Formula | C₈H₅BrN₂O[3] |
| Physical Form | Solid |
| GHS Pictogram | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 |
| Key Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P501 |
Waste Characterization and Segregation Protocol
Proper disposal begins with correct waste characterization. Mischaracterization can lead to regulatory non-compliance, dangerous chemical reactions, and increased disposal costs.
2.1. Classification as Halogenated Organic Waste this compound contains a carbon-bromine bond, classifying it as a halogenated organic compound [4][5]. This is the single most important factor determining its disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes from the production of organobromine chemicals are subject to stringent regulation[6].
Trustworthiness: This classification is a self-validating system. The presence of a halogen (F, Cl, Br, I) bonded to a carbon atom automatically places a chemical waste stream into the "halogenated" category, triggering specific disposal requirements[5].
2.2. Step-by-Step Segregation and Collection Procedure
-
Identify the Waste Stream: Determine if the waste is pure, unused this compound, a solution containing it, or contaminated labware (e.g., gloves, weighing paper).
-
Select the Correct Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste" [4]. These containers are often color-coded (e.g., white or green) to distinguish them from non-halogenated waste streams[4][5].
-
Ensure Chemical Compatibility: Do not mix this compound waste with incompatible chemicals. It should not be combined with strong oxidizing agents[2]. Mixing with bases, acids, or other reactive materials without a full compatibility assessment is prohibited[4].
-
Label the Container: The waste container label must be filled out completely and accurately as waste is added. Include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
An accurate estimation of the concentration and volume.
-
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.
-
Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of the operator.
Approved Disposal Methodologies
Disposal of this compound must be handled by a licensed hazardous waste disposal facility. On-site treatment or discharge to the sanitary sewer is strictly forbidden.
3.1. Primary Disposal Route: High-Temperature Incineration The universally accepted and regulatory-compliant method for disposing of halogenated organic waste is high-temperature incineration at a facility permitted under RCRA[4][7].
Causality: Halogenated organic compounds require specialized incinerators equipped with advanced scrubbers and emission control systems[7]. During combustion, the bromine atom is converted to hydrogen bromide (HBr), a corrosive and hazardous gas. The scrubbers neutralize this acidic gas before it can be released into the atmosphere, thus preventing environmental damage. Mixing halogenated and non-halogenated waste complicates this process and significantly increases disposal costs[5].
3.2. Prohibited Disposal Methods
-
Sewer Disposal: Absolutely prohibited. This compound is a synthetic organic chemical that is not effectively treated by standard wastewater plants and can harm aquatic ecosystems.
-
Landfill: Direct landfilling of untreated hazardous organic waste is prohibited by the EPA's Land Disposal Restrictions (LDRs) program[8].
-
Evaporation: Intentionally allowing the solvent from a solution of this compound to evaporate in a fume hood is not a compliant disposal method.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
4.1. Spill Response
-
Small Spill (Solid): In a fume hood, carefully sweep up the material using a dustpan and brush. Avoid generating dust. Place the collected material into a labeled hazardous waste container.
-
Small Spill (Liquid/Solution): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Large Spill: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department and prevent entry. Do not attempt to clean it up without specialized training and equipment.
4.2. Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[2][9].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention[2][9].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].
Disposal Workflow Diagram
Caption: Decision workflow for the proper handling and disposal of this compound waste.
References
- 1. cochise.edu [cochise.edu]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. bucknell.edu [bucknell.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. epa.gov [epa.gov]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Navigating the Safe Handling and Disposal of 3-Bromocinnolin-4-ol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, 3-Bromocinnolin-4-ol, a heterocyclic aromatic compound, presents a unique set of handling and safety considerations. This guide provides an in-depth, procedural framework for the safe management of this compound, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard: A Proactive Approach to Safety
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and causes skin irritation[1]. The presence of a bromine atom on the aromatic ring system warrants a cautious approach due to the potential for reactivity and toxicity associated with halogenated organic compounds.
A foundational principle of laboratory safety is the Hierarchy of Controls , which prioritizes safety measures from most to least effective. This framework should guide all procedural decisions when working with this compound[2][3][4][5][6].
Personal Protective Equipment (PPE): Your Final and Essential Barrier
While engineering and administrative controls are primary, the correct selection and use of Personal Protective Equipment (PPE) are critical for mitigating direct contact with this compound.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Halogenated aromatic hydrocarbons can degrade some glove materials. Nitrile and neoprene offer good resistance to a range of chemicals, including those with aromatic and halogenated structures[7][8][9][10][11]. Always inspect gloves for tears or holes before use. |
| Eye Protection | Safety Goggles or a Face Shield | Protects against splashes or airborne particles of the solid compound. Standard safety glasses are insufficient. |
| Body Protection | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
Procedural, Step-by-Step Guidance for Donning and Doffing PPE
Adherence to a strict donning and doffing sequence is crucial to prevent cross-contamination[1][12][13][14][15].
Donning (Putting On) PPE:
-
Hand Hygiene: Start with clean hands. Wash with soap and water for at least 20 seconds or use an alcohol-based hand sanitizer.
-
Laboratory Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Eye Protection: Don safety goggles or a face shield.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves extend over the cuffs of the laboratory coat.
Doffing (Taking Off) PPE:
The principle is to touch contaminated surfaces with contaminated gloves and clean surfaces with clean hands.
-
Gloves:
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide the fingers of your ungloved hand under the wrist of the remaining glove.
-
Peel it off, turning it inside out over the first glove.
-
Dispose of the gloves in a designated hazardous waste container.
-
-
Laboratory Coat:
-
Unfasten the laboratory coat.
-
Peel it away from your body, touching only the inside of the coat.
-
Turn the coat inside out as you remove it.
-
Place it in a designated container for laundering or disposal.
-
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Eye Protection: Remove safety goggles or a face shield by handling the strap or earpieces.
-
Final Hand Hygiene: Wash your hands again.
Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond personal protection to include the operational handling of the chemical and the proper disposal of all associated waste.
Operational Plan for Handling this compound
-
Designated Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Weighing and Transfer: When weighing the solid compound, use a disposable weigh boat. All transfers should be conducted over a tray lined with absorbent material to contain any spills.
-
Spill Management: In the event of a small spill within the fume hood, use an inert absorbent material to clean the area. The contaminated absorbent material must be disposed of as hazardous waste[16]. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan for this compound and Contaminated Materials
Proper waste segregation is a critical step in the safe and compliant disposal of chemical waste[17].
-
Chemical Waste:
-
Segregation: this compound is a halogenated organic compound and must be collected in a designated "Halogenated Organic Waste" container[17].
-
Containerization: Use a clearly labeled, leak-proof container that is compatible with brominated organic compounds.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Contaminated PPE and Materials:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent materials, must be collected in a separate, clearly labeled "Solid Hazardous Waste" container.
-
Disposal Route: Both the chemical and solid hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[18][19]. Never dispose of this chemical or contaminated materials down the drain or in the regular trash.
-
By adhering to these detailed procedures, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the advancement of scientific discovery.
References
- 1. reach.cdc.gov [reach.cdc.gov]
- 2. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 3. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 4. skillmaker.education [skillmaker.education]
- 5. creliohealthblogs.wordpress.com [creliohealthblogs.wordpress.com]
- 6. safety-international.com [safety-international.com]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. gloves.com [gloves.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 11. safetyware.com [safetyware.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 14. westlab.com.au [westlab.com.au]
- 15. uottawa.ca [uottawa.ca]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
